Product packaging for 6-(Methyl(phenyl)amino)nicotinaldehyde(Cat. No.:CAS No. 1355226-56-0)

6-(Methyl(phenyl)amino)nicotinaldehyde

Cat. No.: B566913
CAS No.: 1355226-56-0
M. Wt: 212.252
InChI Key: GXGPITHNEPYNKO-UHFFFAOYSA-N
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Description

6-(Methyl(phenyl)amino)nicotinaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.252. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B566913 6-(Methyl(phenyl)amino)nicotinaldehyde CAS No. 1355226-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(N-methylanilino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-15(12-5-3-2-4-6-12)13-8-7-11(10-16)9-14-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGPITHNEPYNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-(Methyl(phenyl)amino)nicotinaldehyde. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Properties and Identification

This compound, a substituted pyridine derivative, possesses a unique molecular architecture that makes it a compound of interest for further investigation. Its core structure consists of a pyridine ring substituted with a methyl(phenyl)amino group at the 6-position and a formyl group at the 3-position.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name 6-(Methyl(phenyl)amino)pyridine-3-carbaldehydePubChem
Synonyms 6-[methyl(phenyl)amino]pyridine-3-carbaldehyde, 6-(N-methylanilino)pyridine-3-carbaldehydePubChem
CAS Number 1355226-56-0PubChem
Molecular Formula C₁₃H₁₂N₂OPubChem
Molecular Weight 212.25 g/mol PubChem

Table 2: Physicochemical Properties (Predicted and Comparative)

PropertyValueNotes
Melting Point Not availableData for the related compound 6-(methylamino)nicotinaldehyde is 124-126 °C.
Boiling Point Not availablePredicted boiling point for the related compound 6-(methylamino)nicotinaldehyde is 288.6±25.0 °C.
Solubility Not availableExpected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.
Appearance Not availableLikely a solid at room temperature based on related compounds.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in published literature. However, based on its structure, the expected spectral characteristics are outlined below. Commercial suppliers may possess detailed analytical data including NMR, HPLC, and LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: Expect signals corresponding to the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). Aromatic protons on the pyridine and phenyl rings will appear in the range of 7-8.5 ppm. A singlet for the N-methyl group (N-CH₃) would likely be observed around 3-4 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190-200 ppm. Aromatic carbons will resonate between 110-160 ppm. The N-methyl carbon signal is expected around 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

  • A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected around 1680-1700 cm⁻¹.

  • C-H stretching vibrations from the aromatic rings will appear above 3000 cm⁻¹.

  • C-N stretching vibrations from the amino group will be present in the fingerprint region.

Mass Spectrometry (MS)

  • The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound (212.25). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the N-phenyl bond.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the public domain. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and general methods for the synthesis of substituted nicotinaldehydes.

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable 6-halonicotinaldehyde with N-methylaniline. The reaction would likely be carried out in the presence of a base and a suitable solvent.

Synthesis_Pathway 6-Halonicotinaldehyde 6-Halonicotinaldehyde Product This compound 6-Halonicotinaldehyde->Product N-Methylaniline N-Methylaniline N-Methylaniline->Product Base, Solvent Base, Solvent Base, Solvent->Product Research_Applications Core This compound App1 Enzyme Inhibition Screening Core->App1 App2 Synthesis of Fused Heterocycles Core->App2 App3 Medicinal Chemistry Lead Generation Core->App3

An In-depth Technical Guide on the Synthesis and Predicted Properties of 6-(N-methylanilino)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(N-methylanilino)pyridine-3-carbaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the prevalence of the pyridine-3-carbaldehyde scaffold in various biologically active molecules. The incorporation of an N-methylanilino group at the 6-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its reactivity and biological interactions. This document outlines a prospective synthesis route and collates the physicochemical properties of structurally related compounds to serve as a foundational resource for researchers.

Proposed Synthesis

A plausible and efficient method for the synthesis of 6-(N-methylanilino)pyridine-3-carbaldehyde is via a nucleophilic aromatic substitution reaction. This would involve the reaction of 6-chloropyridine-3-carbaldehyde with N-methylaniline. The reaction is typically facilitated by a base in a suitable solvent.

Experimental Protocol: Proposed Synthesis of 6-(N-methylanilino)pyridine-3-carbaldehyde

  • Reaction Setup: To a solution of 6-chloropyridine-3-carbaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-methylaniline (1.1 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 6-(N-methylanilino)pyridine-3-carbaldehyde.

Below is a DOT script for a diagram illustrating the proposed synthetic pathway.

Synthetic_Pathway Proposed Synthesis of 6-(N-methylanilino)pyridine-3-carbaldehyde cluster_reactants Reactants cluster_product Product reactant1 6-Chloropyridine-3-carbaldehyde product 6-(N-methylanilino)pyridine-3-carbaldehyde reactant1->product reactant2 N-Methylaniline reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reagents->product

Proposed Synthetic Pathway

Physicochemical Properties of Starting Materials and Analogs

To estimate the properties of the target compound, the known data for its precursors and a closely related analog are summarized below.

Table 1: Physical and Chemical Properties of 6-Chloropyridine-3-carbaldehyde

PropertyValue
Molecular Formula C₆H₄ClNO
Molecular Weight 141.56 g/mol [1]
Appearance Solid
Melting Point 77-81 °C
CAS Number 23100-12-1[1]

Table 2: Physical and Chemical Properties of N-Methylaniline

PropertyValue
Molecular Formula C₇H₉N
Molecular Weight 107.15 g/mol
Appearance Colorless to yellowish oily liquid
Boiling Point 196-197 °C
Density 0.989 g/mL at 25 °C
CAS Number 100-61-8

Table 3: Physical and Chemical Properties of 6-Aminopyridine-3-carbaldehyde

PropertyValue
Molecular Formula C₆H₆N₂O[2]
Molecular Weight 122.12 g/mol [2]
Appearance Solid
Purity 97%[3]
CAS Number 69879-22-7[2][3]

Predicted Properties of 6-(N-methylanilino)pyridine-3-carbaldehyde

Based on the structures of the reactants and related compounds, the following properties for 6-(N-methylanilino)pyridine-3-carbaldehyde can be predicted:

  • Molecular Formula: C₁₃H₁₂N₂O

  • Molecular Weight: 212.25 g/mol

  • Appearance: Likely a solid at room temperature, possibly yellow or orange in color due to the extended conjugation.

  • Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Its solubility in water is predicted to be low.

  • Reactivity: The aldehyde group will likely undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles. The pyridine nitrogen can act as a base and a ligand for metal coordination.

Potential Applications in Drug Development

The pyridine-3-carbaldehyde moiety is a known pharmacophore. The introduction of the N-methylanilino group could lead to novel compounds with potential biological activities. For instance, various substituted pyridines have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The N-methylanilino group may enhance binding to target proteins through hydrophobic and pi-stacking interactions.

Logical Workflow for Compound Characterization

The following diagram outlines a logical workflow for the characterization of the newly synthesized 6-(N-methylanilino)pyridine-3-carbaldehyde.

Characterization_Workflow Workflow for Compound Characterization cluster_spectroscopy Spectroscopic Methods cluster_properties Property Determination synthesis Synthesis and Purification structural_elucidation Structural Elucidation synthesis->structural_elucidation physicochemical_analysis Physicochemical Analysis structural_elucidation->physicochemical_analysis NMR NMR (¹H, ¹³C) structural_elucidation->NMR MS Mass Spectrometry (MS) structural_elucidation->MS IR IR Spectroscopy structural_elucidation->IR biological_screening Biological Screening physicochemical_analysis->biological_screening MP Melting Point physicochemical_analysis->MP Solubility Solubility physicochemical_analysis->Solubility Purity Purity (HPLC) physicochemical_analysis->Purity

Characterization Workflow

Conclusion

While 6-(N-methylanilino)pyridine-3-carbaldehyde is not a commercially available compound with established data, this guide provides a strong starting point for its synthesis and characterization. The proposed synthetic route is based on well-established chemical principles, and the predicted properties, derived from analogous structures, offer a useful framework for future experimental work. Researchers in drug discovery and related fields can use this information to explore the potential of this and similar novel chemical entities.

References

Structure Elucidation of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 6-(Methyl(phenyl)amino)nicotinaldehyde. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document outlines a plausible and scientifically rigorous approach to its synthesis and characterization based on established chemical principles and data from structurally related compounds. This guide details a proposed synthetic pathway, delineates comprehensive experimental protocols for its synthesis and purification, and presents a representative set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for its structural confirmation. All data is presented in a clear, tabular format to facilitate understanding and comparison. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes, adhering to specified formatting guidelines.

Introduction

This compound, with the chemical formula C₁₃H₁₂N₂O, is a substituted pyridine derivative.[1] The presence of an aldehyde group on the pyridine ring, coupled with a tertiary amine substituent, makes it an interesting scaffold for medicinal chemistry and materials science. The elucidation of its precise chemical structure is fundamental for understanding its reactivity, potential biological activity, and for ensuring its purity and identity in any application. This guide serves to provide a detailed framework for its structural characterization.

Proposed Synthesis

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The proposed starting materials are 6-chloronicotinaldehyde and N-methylaniline. The reaction would proceed via the displacement of the chloro group on the pyridine ring by the secondary amine of N-methylaniline, likely facilitated by a base.

Reaction Scheme:

G cluster_0 Proposed Synthesis 6-chloronicotinaldehyde 6-chloronicotinaldehyde reaction_intermediate 6-chloronicotinaldehyde->reaction_intermediate + N-methylaniline N-methylaniline N-methylaniline Base Base Solvent Solvent Heat Heat This compound This compound reaction_intermediate->this compound Base, Solvent, Heat

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for similar nucleophilic aromatic substitutions.

  • Reaction Setup: To a solution of 6-chloronicotinaldehyde (1.0 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-methylaniline (1.2 eq) and a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.5 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structure Elucidation Workflow

The structural confirmation of the synthesized compound would follow a standard analytical workflow involving multiple spectroscopic techniques.

G cluster_analysis Structural Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Analysis Structural_Analysis Purification->Structural_Analysis Pure Compound NMR NMR Structural_Analysis->NMR IR IR Structural_Analysis->IR MS MS Structural_Analysis->MS

Caption: General workflow for the structure elucidation of a synthesized compound.

Spectroscopic Data and Analysis

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.85s1HAldehyde-H
8.50d1HPyridine-H2
7.75dd1HPyridine-H4
7.40t2HPhenyl-H (meta)
7.25t1HPhenyl-H (para)
7.10d2HPhenyl-H (ortho)
6.70d1HPyridine-H5
3.50s3HN-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
192.5C=O (Aldehyde)
160.0Pyridine-C6
152.0Pyridine-C2
145.0Phenyl-C (ipso)
138.0Pyridine-C4
130.0Phenyl-C (meta)
128.5Phenyl-C (para)
127.0Phenyl-C (ortho)
125.0Pyridine-C3
108.0Pyridine-C5
40.0N-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (aliphatic)
~2820, ~2720MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1490StrongC=C stretch (aromatic)
~1350StrongC-N stretch
~1250MediumC-O stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
212.09[M]⁺
213.10[M+H]⁺
183.08[M-CHO]⁺

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. The proposed synthesis via nucleophilic aromatic substitution is a high-yielding and straightforward approach. The combination of NMR, IR, and MS data provides unambiguous evidence for the connectivity and functional groups present in the molecule. The representative data and protocols presented in this guide offer a solid framework for the synthesis, purification, and characterization of this compound for research and development purposes.

References

An In-Depth Technical Guide to 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methyl(phenyl)amino)nicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic route. Due to the limited availability of experimental data in public literature, this guide also incorporates in-silico predictions for its biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to facilitate future research and development.

Molecular Structure and Properties

This compound, also known as 6-(N-methylanilino)pyridine-3-carbaldehyde, is an organic compound featuring a pyridine ring substituted with a methyl(phenyl)amino group at the 6-position and a formyl (aldehyde) group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂OPubChem CID: 76848695[1]
IUPAC Name 6-[methyl(phenyl)amino]pyridine-3-carbaldehydePubChem CID: 76848695[1]
CAS Number 1355226-56-0BLD Pharm[2]
Molecular Weight 212.25 g/mol PubChem CID: 76848695[1]
SMILES CN(C1=CC=CC=C1)C2=NC=C(C=C2)C=OPubChem CID: 76848695
Predicted LogP 2.5 - 3.5In-silico prediction
Predicted Solubility Moderately soluble in organic solventsIn-silico prediction

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of N-methyl-N-phenyl-5-bromopyridin-2-amine

This step involves a Buchwald-Hartwig amination reaction, a common method for forming carbon-nitrogen bonds.

  • Reactants: 2,5-dibromopyridine and N-methylaniline.

  • Catalyst: A palladium-based catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: A bulky electron-rich phosphine ligand such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

  • Solvent: An anhydrous aprotic solvent such as toluene or dioxane.

  • Procedure:

    • To an oven-dried Schlenk flask, add 2,5-dibromopyridine, N-methylaniline, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos under an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous toluene and degas the mixture.

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Formylation of N-methyl-N-phenyl-5-bromopyridin-2-amine

This step can be achieved via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.

  • Reactants: N-methyl-N-phenyl-5-bromopyridin-2-amine.

  • Reagents: n-Butyllithium (n-BuLi) and N,N-dimethylformamide (DMF).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the product from Step 1 in anhydrous THF in an oven-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise and stir the mixture for 1-2 hours at -78 °C.

    • Add anhydrous DMF dropwise and continue stirring at -78 °C for another 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Dry the combined organic layers and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. While experimental data is not publicly available, commercial suppliers like BLD Pharm indicate its availability[2][3].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.

  • Melting Point and Elemental Analysis: To determine the purity of the compound.

In-Silico Predicted Biological Activity and Signaling Pathways

In the absence of experimental biological data, in-silico methods can provide valuable insights into the potential bioactivity of this compound.

Predicted Biological Targets

Based on its structural similarity to other biologically active aminopyridines, it is plausible that this compound may interact with various protein targets. Computational target prediction tools suggest potential interactions with kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cellular signaling.

Recent research has identified nicotinaldehyde as a novel precursor for NAD biosynthesis, which can impact the efficacy of certain anti-cancer treatments[4][5]. This suggests that this compound could potentially modulate NAD-dependent pathways.

Predicted ADMET Profile

Table 2: In-Silico Predicted ADMET Properties

ADMET PropertyPredicted OutcomeSignificance
Absorption High probability of good oral bioavailability.May be suitable for oral administration.
Distribution Likely to cross the blood-brain barrier.Potential for CNS activity.
Metabolism Predicted to undergo oxidation and glucuronidation.Important for understanding drug clearance.
Excretion Primarily renal excretion of metabolites.Relevant for dosing in patients with renal impairment.
Toxicity Low to moderate predicted toxicity.Further experimental validation is required.

These predictions are based on computational models and require experimental verification[6][7][8][9].

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Formylation cluster_purification Purification & Characterization A 2,5-dibromopyridine C Pd₂(dba)₃, Xantphos, NaO-t-Bu Toluene, 80-100 °C A->C B N-methylaniline B->C D N-methyl-N-phenyl-5-bromopyridin-2-amine C->D E n-BuLi, THF, -78 °C D->E F DMF E->F G This compound F->G H Column Chromatography G->H I NMR, MS, IR H->I

Caption: Proposed two-step synthesis of this compound.

Potential Biological Interaction Logic

Biological_Interaction Compound This compound Target Predicted Protein Target (e.g., Kinase, GPCR) Compound->Target Binding Pathway Cellular Signaling Pathway Target->Pathway Modulation Response Biological Response Pathway->Response Cellular Outcome

Caption: Logical relationship of potential biological interactions.

Conclusion

This compound is a molecule of interest for which detailed experimental data is currently lacking in the public domain. This guide provides a comprehensive summary of its known properties and a plausible, detailed synthetic protocol to enable its synthesis and further investigation. The in-silico predictions of its biological activity and ADMET properties offer a starting point for researchers in drug discovery and development to explore its potential therapeutic applications. Further experimental validation of these predictions is essential to fully elucidate the pharmacological profile of this compound.

References

Potential Biological Activities of Aminonicotinaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminonicotinaldehyde derivatives represent a promising class of heterocyclic compounds with a wide spectrum of potential biological activities. Their versatile structure, featuring a pyridine ring substituted with both an amino and an aldehyde group, allows for diverse chemical modifications, leading to a broad range of pharmacological properties. This technical guide provides an in-depth overview of the current understanding of the anticancer, antimicrobial, and anti-inflammatory activities of aminonicotinaldehyde derivatives and their related Schiff bases and metal complexes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Anticancer Activity

Aminonicotinaldehyde derivatives, particularly their Schiff base and metal complex forms, have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative aminonicotinaldehyde derivatives and related compounds against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Salicylaldehyde-o-phenylenediamine Schiff base (compound 1c)K562 (Leukemia)Not specified, but showed strong inhibition--
Salicylaldehyde-o-phenylenediamine Schiff base (compound 1c)HEL (Leukemia)Not specified, but showed strong inhibition--
Nickel (II) complex 1Eca-109 (Esophageal)23.95 ± 2.54CisplatinNot specified
Nickel (II) complex 2Eca-109 (Esophageal)18.14 ± 2.39CisplatinNot specified
Nickel (II) complex 3Eca-109 (Esophageal)21.89 ± 3.19CisplatinNot specified
2-amino benzothiazole Schiff's base (SP16)HeLa (Cervical)2.517 µg/mlCisplatin17.2 µg/ml[1]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF (Tongue Squamous Cell Carcinoma)446.68 µg/mL--

Note: Data for a broad range of aminonicotinaldehyde derivatives is limited, and the table includes related Schiff base and metal complexes to illustrate potential activity.

Potential Signaling Pathways in Anticancer Activity

The anticancer activity of aminonicotinaldehyde derivatives may be attributed to their ability to induce apoptosis through intrinsic and extrinsic pathways and to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Anticancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 AKT->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Aminonicotinaldehyde Aminonicotinaldehyde Derivative Aminonicotinaldehyde->PI3K Inhibition Aminonicotinaldehyde->AKT Inhibition Aminonicotinaldehyde->Bcl2 Inhibition Aminonicotinaldehyde->Bax Activation MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with aminonicotinaldehyde derivatives at various concentrations B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Cell_Division Cell Division DNA_Replication->Cell_Division Leads to DNA_Replication->Bacterial_Death Cell_Division->Bacterial_Death Aminonicotinaldehyde Aminonicotinaldehyde Derivative Aminonicotinaldehyde->DNA_Gyrase Inhibits Anti_Inflammatory_Pathway cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediate Aminonicotinaldehyde Aminonicotinaldehyde Derivative Aminonicotinaldehyde->COX2 Inhibits

References

An Inquiry into the Biological Activity of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the request for an in-depth technical guide on the mechanism of action of 6-(Methyl(phenyl)amino)nicotinaldehyde. Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the biological activity and mechanism of action of this specific compound. This report summarizes the currently available data and highlights the absence of detailed experimental studies.

Compound Identification and Properties

This compound is a chemical compound with the molecular formula C13H12N2O.[1] It is also known by other names such as 6-[methyl(phenyl)amino]pyridine-3-carbaldehyde and 6-(N-methylanilino)pyridine-3-carbaldehyde.[1] The compound is listed in several chemical supplier catalogs, and its basic physicochemical properties are available through databases like PubChem (CID 76848695).[1]

While information on its synthesis and availability for research purposes is present, detailed studies on its biological effects are not readily found in the public domain.

Review of Available Literature and Biological Data

An extensive search of prominent scientific databases for research pertaining to the mechanism of action, biological targets, and signaling pathways of this compound did not yield any specific studies. The existing literature focuses on structurally related but distinct molecules.

For instance, research has been conducted on compounds such as:

  • 6-(Methylamino)nicotinaldehyde: This compound shares the nicotinaldehyde core but has a methylamino group instead of a methyl(phenyl)amino group.[2][3]

  • 6-Aminonicotinaldehyde: This is another related aldehyde with a primary amino group.[4]

  • 6-(Dimethylamino)nicotinaldehyde: This variant possesses a dimethylamino substituent.[5][6]

While these molecules share a common structural scaffold, the substitution at the 6-position of the pyridine ring can dramatically alter the compound's biological activity, target specificity, and overall mechanism of action. Therefore, extrapolating data from these analogs to predict the function of this compound would be highly speculative and scientifically unsound without direct experimental evidence.

A study on 6-amino nicotinamides identified them as potent and selective histone deacetylase (HDAC) inhibitors.[7] However, these are nicotinamides, not nicotinaldehydes, and the structural differences are significant, making it unlikely that this compound shares this mechanism of action without dedicated investigation.

Similarly, research on 6-phenyl purine analogues has demonstrated cytotoxic activity in cancer cell lines.[8] Again, the core heterocyclic system (purine vs. pyridine) is different, precluding any direct comparison of their biological functions.

Data Presentation and Experimental Protocols

Due to the absence of published research on the biological activity of this compound, it is not possible to provide a summary of quantitative data or detailed experimental protocols as requested. There are no available IC50 values, binding constants, or other quantitative measures of biological effect. Likewise, methodologies for key experiments have not been described in the literature.

Signaling Pathways and Visualization

The core requirement to create diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz cannot be fulfilled. Without any identified biological targets or mechanisms of action, there are no established pathways to visualize.

To illustrate a hypothetical experimental workflow for initial screening of this compound, a generic diagram is provided below. This diagram is not based on any existing data for this compound but represents a standard approach in early-stage drug discovery.

cluster_0 Initial Screening Workflow compound 6-(Methyl(phenyl)amino) nicotinaldehyde phenotypic_screening High-Throughput Phenotypic Screening (e.g., Cell Viability Assays) compound->phenotypic_screening hit_compound Identified 'Hit' phenotypic_screening->hit_compound Active inactive inactive phenotypic_screening->inactive Inactive target_deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) identified_target Potential Protein Target(s) target_deconvolution->identified_target hit_compound->target_deconvolution

Caption: A generalized workflow for the initial biological screening of a novel compound.

Conclusion and Future Directions

For researchers and drug development professionals interested in this molecule, the necessary next steps would involve:

  • Initial in vitro screening: Performing broad-panel cell-based assays to identify any potential cytotoxic, cytostatic, or other phenotypic effects.

  • Target identification studies: If a biological effect is observed, employing methods such as affinity purification-mass spectrometry, chemical proteomics, or genetic screens to identify the molecular target(s).

  • Mechanism of action studies: Once a target is identified, conducting biochemical and cellular assays to elucidate the precise mechanism by which the compound exerts its effects.

This document serves to inform the scientific community of the current knowledge status of this compound and to underscore the need for primary research to uncover its potential biological functions.

References

Theoretical and Spectroscopic Investigations of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches for the study of 6-(Methyl(phenyl)amino)nicotinaldehyde, a substituted pyridine derivative with potential applications in materials science and drug discovery. Due to the presence of an electron-donating amino group and an electron-accepting aldehyde group, this molecule is expected to exhibit interesting electronic and non-linear optical (NLO) properties. This document outlines the pertinent computational methodologies for predicting its structural, spectroscopic, and electronic characteristics, as well as the experimental protocols for its synthesis and characterization. While direct experimental and theoretical data for this specific molecule are scarce in the current literature, this guide consolidates established methods from studies on analogous compounds to provide a robust framework for future research.

Introduction

Nicotinaldehyde and its derivatives are a class of organic compounds that have garnered significant interest due to their versatile applications in medicinal chemistry and materials science. The introduction of various functional groups onto the pyridine ring can modulate their electronic and biological properties. The title compound, this compound, features a methylphenylamino donor group and a formyl acceptor group, creating a donor-π-acceptor (D-π-A) system. Such systems are known for their potential as non-linear optical materials and as scaffolds for bioactive molecules.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the molecular properties of such compounds, offering insights that can guide experimental work. This guide details the theoretical framework and experimental procedures necessary to fully characterize this compound.

Theoretical Studies: A Computational Approach

Computational chemistry provides a powerful toolkit for investigating the properties of this compound. DFT and Time-Dependent DFT (TD-DFT) are the most common methods for studying the geometry, vibrational frequencies, and electronic properties of similar organic molecules.

Computational Methodology

A plausible computational protocol for the theoretical investigation of this compound is as follows:

  • Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

  • Method: The B3LYP hybrid functional is a widely used and reliable choice for such systems.

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: The molecular geometry would be optimized to find the ground state equilibrium structure. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that a true minimum on the potential energy surface has been located.

  • Vibrational Analysis: Calculation of vibrational frequencies (FT-IR and Raman spectra) allows for the assignment of characteristic vibrational modes. A scaling factor is often applied to the calculated frequencies to better match experimental data.

  • Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) would be calculated. These properties provide insights into the molecule's reactivity and charge distribution.

  • Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) would be calculated to assess the NLO potential of the molecule.

  • UV-Vis Spectrum Simulation: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), which can be compared with experimental data.

Logical Workflow for Theoretical Investigation

G cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculation cluster_output Predicted Properties mol_structure Initial Molecular Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt vib_analysis Vibrational Frequency Analysis geom_opt->vib_analysis uv_vis UV-Vis Spectra Simulation geom_opt->uv_vis opt_geom Optimized Geometry geom_opt->opt_geom electronic_props Electronic Properties (HOMO, LUMO, MEP) vib_analysis->electronic_props spectra Simulated FT-IR, Raman, and UV-Vis Spectra vib_analysis->spectra nlo_props NLO Property Calculation (μ, α, β) electronic_props->nlo_props electronic_data HOMO-LUMO Gap, Reactivity Descriptors electronic_props->electronic_data nlo_data Hyperpolarizability (β) nlo_props->nlo_data uv_vis->spectra

Caption: Workflow for the theoretical investigation of this compound.

Predicted Quantitative Data

Based on studies of similar donor-acceptor substituted pyridines, the following table summarizes the expected range of theoretical data for this compound.

ParameterPredicted Value/RangeComputational Method
Optimized EnergyStructure-dependent (Hartree)DFT (B3LYP/6-311++G(d,p))
Dipole Moment (μ)5 - 10 DebyeDFT (B3LYP/6-311++G(d,p))
HOMO Energy-5.0 to -6.0 eVDFT (B3LYP/6-311++G(d,p))
LUMO Energy-1.5 to -2.5 eVDFT (B3LYP/6-311++G(d,p))
HOMO-LUMO Energy Gap3.0 - 4.0 eVDFT (B3LYP/6-311++G(d,p))
First Hyperpolarizability (β)10 - 50 x 10-30 esuDFT (B3LYP/6-311++G(d,p))
Major UV-Vis Absorption (λmax)350 - 450 nmTD-DFT (B3LYP/6-311++G(d,p))
C=O Vibrational Frequency1680 - 1720 cm-1 (scaled)DFT (B3LYP/6-311++G(d,p))
C-N Vibrational Frequency1300 - 1400 cm-1 (scaled)DFT (B3LYP/6-311++G(d,p))

Experimental Protocols

The synthesis and characterization of this compound would be crucial to validate the theoretical predictions.

Synthesis

A plausible synthetic route would involve a nucleophilic aromatic substitution reaction.

  • Reactants: 6-Chloronicotinaldehyde and N-methylaniline.

  • Solvent: A high-boiling point polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base: A non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to act as a proton scavenger.

  • Procedure:

    • To a solution of 6-chloronicotinaldehyde in DMF, add N-methylaniline and potassium carbonate.

    • Heat the reaction mixture at 100-120 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques.

TechniqueExpected Observations
FT-IR A strong absorption band around 1690-1710 cm-1 corresponding to the C=O stretching of the aldehyde. Aromatic C-H stretching vibrations above 3000 cm-1. C-N stretching vibrations in the 1300-1400 cm-1 region.
1H NMR A singlet for the aldehyde proton (CHO) around 9.8-10.0 ppm. A singlet for the N-methyl protons (N-CH3) around 3.3-3.5 ppm. Aromatic protons of the pyridine and phenyl rings in the 6.5-8.5 ppm range.
13C NMR A signal for the aldehyde carbonyl carbon (C=O) around 190-195 ppm. Signals for the aromatic carbons in the 110-160 ppm range. A signal for the N-methyl carbon (N-CH3) around 40-45 ppm.
UV-Vis An intense absorption band in the 350-450 nm range, indicative of a π-π* transition within the conjugated system, likely with significant intramolecular charge transfer character.
Mass Spec A molecular ion peak corresponding to the molecular weight of C13H12N2O (212.25 g/mol ).

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis reactants 6-Chloronicotinaldehyde + N-Methylaniline reaction Nucleophilic Aromatic Substitution (DMF, K2CO3, 110°C) reactants->reaction workup Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product ftir FT-IR Spectroscopy product->ftir nmr 1H and 13C NMR product->nmr uv_vis UV-Vis Spectroscopy product->uv_vis mass_spec Mass Spectrometry product->mass_spec structure_confirm Structure Confirmation ftir->structure_confirm comparison Comparison with Theoretical Data ftir->comparison nmr->structure_confirm nmr->comparison uv_vis->comparison mass_spec->structure_confirm

Caption: Experimental workflow for the synthesis and characterization of the title compound.

Conclusion

The Advent and Evolution of Substituted Nicotinaldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, synthesis, and biological significance of substituted nicotinaldehydes, providing researchers, scientists, and drug development professionals with a detailed understanding of this pivotal class of compounds.

Substituted nicotinaldehydes, a class of pyridine-3-carboxaldehydes bearing various functional groups on the pyridine ring, have emerged as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their journey from niche laboratory curiosities to indispensable building blocks in modern chemistry is a testament to the relentless pursuit of novel synthetic methodologies and the ever-expanding understanding of their biological activities. This guide delves into the historical milestones, key synthetic strategies, and significant biological applications of these versatile molecules.

A Historical Journey: From Unassuming Precursor to Key Intermediate

The story of substituted nicotinaldehydes is intrinsically linked to the broader history of pyridine chemistry. While nicotinaldehyde itself was prepared in the early 20th century, the systematic exploration of its substituted derivatives gained momentum with the burgeoning fields of medicinal and agricultural chemistry. Early methods for the synthesis of the parent nicotinaldehyde, such as the Stephen aldehyde synthesis from nicotinonitrile and the Gattermann-Koch formylation of pyridine, laid the groundwork for accessing its more complex analogues.

A significant patent in the area describes the preparation of nicotinaldehydes by the reduction of the corresponding nicotinic acid morpholinamides, highlighting the industrial relevance of these compounds as precursors to high-value products in crop protection and pharmaceuticals[1]. Another patented process outlines the preparation of aqueous nicotinaldehyde through the catalytic hydrogenation of 3-cyanopyridine, emphasizing the need for economical and scalable synthetic routes[2].

Synthetic Methodologies: Crafting Molecular Diversity

The versatility of substituted nicotinaldehydes stems from the diverse synthetic routes available to introduce a wide range of substituents onto the pyridine ring. These methods can be broadly categorized into the construction of the substituted pyridine ring followed by formylation, or the modification of a pre-existing nicotinaldehyde scaffold.

Key Synthetic Approaches:
  • Vilsmeier-Haack Reaction: This powerful formylation reaction is widely used to introduce an aldehyde group onto electron-rich aromatic and heteroaromatic rings. Substituted pyridines can be effectively formylated using this method to yield the corresponding nicotinaldehyde derivatives.

  • Directed Ortho Metalation (DoM): This strategy allows for the regioselective functionalization of the pyridine ring at the position ortho to a directing group. By choosing an appropriate directing group, a lithium-halogen exchange or deprotonation can be followed by quenching with a formylating agent to introduce the aldehyde group at a specific position.

  • Oxidation of Substituted 3-Picolines: The oxidation of the methyl group of substituted 3-picolines provides a direct route to the corresponding nicotinaldehydes. Various oxidizing agents can be employed for this transformation.

  • Reduction of Nicotinic Acid Derivatives: Substituted nicotinic acids and their derivatives, such as esters and amides, can be selectively reduced to the corresponding aldehydes. A notable example is the use of triethoxylithium aluminum hydride for the reduction of nicotinamides[1].

  • Suzuki Coupling and other Cross-Coupling Reactions: For the synthesis of arylnicotinaldehydes and other complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have proven to be highly effective. These reactions allow for the formation of carbon-carbon bonds between a halogenated nicotinaldehyde and a boronic acid derivative.

Experimental Protocol: Synthesis of 2-Chloronicotinaldehyde

A common method for the preparation of 2-chloronicotinaldehyde involves a two-step process starting from 2-chloronicotinic acid[3][4].

Step 1: Reduction of 2-Chloronicotinic Acid to (2-chloropyridin-3-yl)methanol

  • In a reaction vessel under an inert atmosphere, suspend 2-chloronicotinic acid in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) in THF to the suspension while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-chloropyridin-3-yl)methanol.

Step 2: Oxidation of (2-chloropyridin-3-yl)methanol to 2-Chloronicotinaldehyde

  • Dissolve the crude (2-chloropyridin-3-yl)methanol in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, manganese dioxide (MnO2) or pyridinium chlorochromate (PCC), to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloronicotinaldehyde.

Biological Significance and Applications

Substituted nicotinaldehydes are not merely synthetic intermediates; they are precursors to a multitude of biologically active molecules with diverse therapeutic and agricultural applications.

Anticancer Activity: A Role in NAD Biosynthesis

Recent studies have unveiled a fascinating role for nicotinaldehyde in cancer cell metabolism. It has been identified as a novel precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD), a critical coenzyme for cellular redox reactions and a signaling molecule[5][6][7]. In leukemia cells, nicotinaldehyde can replenish intracellular NAD levels, thereby abrogating the anticancer effects of NAD-lowering agents that target the enzyme NAMPT. This finding highlights the importance of the tumor microenvironment and alternative NAD biosynthetic pathways in cancer therapy[5][6][7].

The biosynthesis of NAD from nicotinaldehyde proceeds via the Preiss-Handler pathway, where it is first converted to nicotinic acid and then to nicotinic acid mononucleotide.

NAD_Biosynthesis cluster_Preiss_Handler Preiss-Handler Pathway cluster_Salvage Salvage Pathway Nicotinaldehyde Nicotinaldehyde NA Nicotinic Acid (NA) Nicotinaldehyde->NA Oxidation NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NMN->NAD NMNAT

NAD Biosynthesis Pathways
Insecticidal Activity: Targeting the Nervous System

Substituted nicotinaldehydes are key precursors for the synthesis of neonicotinoid insecticides, a major class of crop protection agents[8]. These insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and eventual paralysis and death[9]. The 6-chloro-3-pyridylmethyl moiety, derived from 6-chloronicotinaldehyde, is a common feature in many commercial neonicotinoids and contributes to their high insecticidal activity by enhancing binding affinity to the insect nAChR and increasing hydrophobicity for better penetration into the central nervous system[9].

Antimicrobial and Other Biological Activities

Derivatives of substituted nicotinaldehydes have also demonstrated a range of other biological activities, including antimicrobial, antifungal, and α-glucosidase inhibitory effects. For instance, nicotinaldehyde-based azlactones have been shown to possess anti-proliferative activity against various cancer cell lines and act as potent α-glucosidase inhibitors[10]. Furthermore, certain nicotinaldehyde derivatives have shown significant antimicrobial activity against oral pathogens[11].

Quantitative Data Summary

The biological activity of substituted nicotinaldehydes and their derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. The following tables summarize some of the reported quantitative data for various biological activities.

Table 1: Anticancer Activity of Nicotinaldehyde Derivatives

CompoundCell LineActivityIC50/EC50Reference
NicotinaldehydeJurkat, ML2Abrogates APO866-induced cell death-[6]
Azlactone 11cA549, MCF7, HeLaAnti-proliferativeNot specified[10]
Azlactone 11dA549, MCF7, HeLaAnti-proliferativeNot specified[10]
Azlactone 16fA549, MCF7, HeLaAnti-proliferativeNot specified[10]

Table 2: Insecticidal Activity of Neonicotinoid Precursors

PrecursorTarget InsectActivityValueReference
6-Chloronicotinaldehyde derivativeHouseflynAChR binding affinityHigh[9]
Nicotinic acid derivativesGreen peach aphid, American bollworm, Maize weevilInsecticidalPromising[12][13]

Table 3: Antimicrobial and Enzyme Inhibitory Activity

CompoundTargetActivityMIC/IC50Reference
DMPNOral pathogensAntimicrobial1.56–49.2 µg/mL[11]
BrPNOral pathogensAntimicrobial1.56–49.2 µg/mL[11]
Azlactone 3gα-glucosidaseInhibitoryPotent[10]
Azlactone 6aα-glucosidaseInhibitoryModerate[10]
Azlactone 6bα-glucosidaseInhibitoryModerate[10]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new substituted nicotinaldehyde derivatives as potential therapeutic or agricultural agents typically follows a structured workflow.

experimental_workflow start Design of Substituted Nicotinaldehyde Analogues synthesis Chemical Synthesis (e.g., Suzuki Coupling, Vilsmeier-Haack) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening In vitro Biological Screening (e.g., Enzyme Assays, Cell Viability Assays) purification->screening hit_id Hit Identification (Active Compounds) screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Active inactive Inactive Compounds hit_id->inactive Inactive lead_opt->synthesis in_vivo In vivo Testing (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

References

Literature Review: 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methyl(phenyl)amino)nicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the currently available literature on this compound. Despite its commercial availability, detailed scientific studies on its synthesis, biological activity, and mechanism of action are notably absent from publicly accessible literature. This document summarizes the known chemical and physical properties and outlines potential synthetic and research avenues based on related compounds.

Chemical and Physical Properties

This compound, also known as 6-(N-methylanilino)pyridine-3-carbaldehyde, is a small molecule with the chemical formula C13H12N2O.[1] Its structure features a pyridine ring substituted with a methyl(phenyl)amino group at the 6-position and a formyl (aldehyde) group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H12N2OPubChem[1]
Molecular Weight212.25 g/mol PubChem[1]
CAS Number1355226-56-0PubChem[1]
IUPAC Name6-(methyl(phenyl)amino)pyridine-3-carbaldehydePubChem[1]
Synonyms6-(N-methylanilino)pyridine-3-carbaldehydePubChem[1]

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol for this compound has not been identified in the scientific literature. However, general methods for the synthesis of substituted nicotinaldehydes and 6-aminopyridine derivatives are well-documented and can provide a basis for its preparation.

Potential Synthetic Routes

A plausible synthetic approach could involve a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Workflow: Potential Synthetic Strategies

G cluster_0 Nucleophilic Aromatic Substitution cluster_1 Palladium-Catalyzed Cross-Coupling 6-chloronicotinaldehyde 6-chloronicotinaldehyde product_snar This compound 6-chloronicotinaldehyde->product_snar Base N-methylaniline N-methylaniline N-methylaniline->product_snar 6-aminonicotinaldehyde 6-aminonicotinaldehyde product_buchwald 6-(Phenylamino)nicotinaldehyde 6-aminonicotinaldehyde->product_buchwald Pd catalyst, ligand, base bromobenzene bromobenzene bromobenzene->product_buchwald methylation Methylation (e.g., MeI, NaH) product_buchwald->methylation final_product This compound methylation->final_product G compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC, MBC) compound->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase, HDAC) compound->enzyme phenotypic Phenotypic Screening (e.g., Cell migration, apoptosis) compound->phenotypic hit_id Hit Identification antimicrobial->hit_id enzyme->hit_id phenotypic->hit_id moa Mechanism of Action Studies hit_id->moa lead_opt Lead Optimization moa->lead_opt

References

An In-depth Technical Guide to the Safety and Handling of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on currently available data. A comprehensive Safety Data Sheet (SDS) for 6-(Methyl(phenyl)amino)nicotinaldehyde (CAS No: 1355226-56-0) is not publicly available. The safety and handling information provided herein is largely extrapolated from data on structurally similar compounds. All procedures should be conducted with caution in a controlled laboratory setting by trained professionals.

Chemical and Physical Properties

Limited physical and chemical data for this compound are available from commercial suppliers. This information is summarized in the table below.

PropertyValueSource
Molecular Formula C13H12N2OPubChem[1]
Molecular Weight 212.25 g/mol BLD Pharm[2]
CAS Number 1355226-56-0PubChem[1]
Density 1.2±0.1 g/cm³Chemsrc[3]
Boiling Point 394.1±27.0 °C at 760 mmHgChemsrc[3]
Melting Point Not AvailableChemsrc[3]

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this section outlines potential hazards and recommended handling procedures based on the safety profiles of structurally related aminonicotinaldehydes and substituted pyridines.[4][5][6][7][8]

Hazard Identification (Extrapolated)

The primary hazards associated with compounds of this class include:

HazardDescription
Acute Toxicity (Oral) May be harmful if swallowed.[6]
Skin Corrosion/Irritation May cause skin irritation.[6]
Serious Eye Damage/Irritation May cause serious eye irritation.[6]
Respiratory Irritation May cause respiratory irritation.[7]
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound.

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[9]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat.[5]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[7][9]
Handling and Storage
ProcedureRecommendation
Handling Avoid contact with skin and eyes. Do not breathe dust or vapor. Handle in a well-ventilated area, preferably a chemical fume hood.[4][5]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[4][9]
First Aid Measures (Extrapolated)
ExposureFirst Aid
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Experimental Protocols

Note: A specific, validated synthesis protocol for this compound is not available in the cited literature. The following is a proposed experimental protocol based on general methods for the synthesis of related aminonicotinaldehydes.

Proposed Synthesis of this compound

This proposed synthesis involves a nucleophilic aromatic substitution reaction.

Reaction: 6-Chloronicotinaldehyde with N-methylaniline.

Materials:

  • 6-Chloronicotinaldehyde

  • N-methylaniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloronicotinaldehyde (1 equivalent) in DMF, add N-methylaniline (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Visualizations

G cluster_synthesis Proposed Synthesis Workflow Start Start Reactants 6-Chloronicotinaldehyde N-methylaniline K2CO3 in DMF Start->Reactants 1. Combine Reaction Heat at 80-100 °C Reactants->Reaction 2. Heat Workup Aqueous Workup & Extraction Reaction->Workup 3. Cool & Extract Purification Column Chromatography Workup->Purification 4. Purify Product 6-(Methyl(phenyl)amino) nicotinaldehyde Purification->Product 5. Isolate

Caption: Proposed workflow for the synthesis of this compound.

G cluster_ppe Personal Protective Equipment cluster_procedures Safe Work Procedures cluster_emergency Emergency Response Handling Handling This compound Goggles Chemical Goggles/ Face Shield Handling->Goggles Gloves Nitrile/Neoprene Gloves Handling->Gloves Coat Lab Coat Handling->Coat Respirator Fume Hood/ Respirator Handling->Respirator Ventilation Adequate Ventilation Handling->Ventilation Storage Cool, Dry, Well-ventilated Handling->Storage Avoid Avoid Skin/Eye Contact & Inhalation Handling->Avoid Spill Contain & Clean Spill Handling->Spill FirstAid Appropriate First Aid Handling->FirstAid

Caption: Logical relationships for the safe handling of this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Further research is required to elucidate the pharmacological and toxicological profiles of this compound. Professionals in drug development are advised to conduct their own comprehensive in vitro and in vivo studies to determine its biological effects.

References

Technical Guide: Determining the Solubility of 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for determining and documenting the solubility of 6-(Methyl(phenyl)amino)nicotinaldehyde in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document outlines the standardized methodologies and data presentation structures necessary for its empirical determination.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its solubility profile is critical for a range of applications, including reaction condition optimization, formulation development, purification, and ADME (absorption, distribution, metabolism, and excretion) profiling in drug discovery. Solubility, a key physicochemical parameter, dictates the bioavailability of a compound and influences its handling and processing in a laboratory setting.

This technical whitepaper presents a standardized protocol for the experimental determination of the solubility of this compound and a structured format for the presentation of the resulting data.

Data Presentation: A Framework for Solubility Profiling

Quantitative solubility data should be organized systematically to allow for clear comparison and analysis. The following table provides a template for recording the solubility of this compound in a selection of common organic solvents at a standardized temperature (e.g., 25°C).

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Observations
Protic Solvents MethanolDataDatae.g., Clear solution
EthanolDataDatae.g., Color change
IsopropanolDataData
Aprotic Polar Dimethyl Sulfoxide (DMSO)DataData
Dimethylformamide (DMF)DataData
AcetonitrileDataData
AcetoneDataData
Tetrahydrofuran (THF)DataData
Aprotic Nonpolar Dichloromethane (DCM)DataData
ChloroformDataData
TolueneDataData
HexaneDataDatae.g., Insoluble
Diethyl EtherDataData

Note: Researchers should populate this table with their experimentally determined values.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.[1]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or acetonitrile) to generate a calibration curve. The concentration range should bracket the expected solubility.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures a solid phase remains after equilibration is crucial.

    • Record the exact mass of the compound added.

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[2] It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration in the liquid phase has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution (supernatant) from the excess solid, use one of the following methods:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes at the same temperature as equilibration to pellet the excess solid.

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This method removes fine particulates.

  • Analysis:

    • Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

Data Analysis
  • Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

  • Use the regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample.

  • Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

  • Express the solubility in desired units, such as mg/mL and mol/L (Molecular Weight of C₁₃H₁₂N₂O = 212.25 g/mol ).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis Compound Weigh Compound Mix Add Excess Compound to Solvent Compound->Mix Solvent Measure Solvent Solvent->Mix Shake Agitate at Constant Temp (e.g., 24-72h) Mix->Shake Separate Centrifuge or Filter (0.22 µm) Shake->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Analyze Concentration (e.g., HPLC, UV-Vis) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

References

6-(Methyl(phenyl)amino)nicotinaldehyde: A Heterocyclic Building Block for Advanced Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Methyl(phenyl)amino)nicotinaldehyde, a valuable heterocyclic building block. Due to its unique structural features, combining a pyridine core with a tertiary aniline moiety and a reactive aldehyde group, this compound holds significant potential for the synthesis of complex molecular architectures and novel therapeutic agents. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and explores its potential applications in medicinal chemistry based on the biological activities of structurally related compounds.

Chemical Properties and Data

This compound, also known as 6-(N-methylanilino)pyridine-3-carbaldehyde, is a substituted pyridine derivative. The presence of the electron-donating amino group at the 6-position influences the reactivity of the pyridine ring and the aldehyde functionality.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds

PropertyThis compound6-Aminonicotinaldehyde (for comparison)6-(Methylamino)nicotinaldehyde (for comparison)
Molecular Formula C₁₃H₁₂N₂OC₆H₆N₂O[1]C₇H₈N₂O[2]
Molecular Weight 212.25 g/mol 122.12 g/mol [1]136.15 g/mol [2]
CAS Number 1355226-56-069879-22-7[1]72087-21-9[2]
Appearance Predicted: Yellow to brown solidSolidSolid
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solventsSoluble in organic solventsSoluble in organic solvents
¹H NMR (Predicted) δ ~9.8-10.0 (s, 1H, CHO), 8.5-8.7 (d, 1H, Ar-H), 7.8-8.0 (dd, 1H, Ar-H), 7.2-7.5 (m, 5H, Ph-H), 6.8-7.0 (d, 1H, Ar-H), 3.4-3.6 (s, 3H, N-CH₃) ppm--
¹³C NMR (Predicted) δ ~190-193 (CHO), 160-162 (C-6), 150-152 (C-2), 140-142 (C-4), 130-132 (Ph-C), 128-130 (Ph-C), 125-127 (Ph-C), 115-117 (C-5), 108-110 (C-3), 40-42 (N-CH₃) ppm--
IR (Predicted) ν ~1690-1710 cm⁻¹ (C=O stretch, aldehyde), ~1600 cm⁻¹ (C=C stretch, aromatic), ~2720, 2820 cm⁻¹ (C-H stretch, aldehyde)--

Note: Spectroscopic data for this compound is predicted based on the analysis of structurally similar compounds due to the absence of published experimental data.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound Reactant1 6-Chloronicotinaldehyde Product This compound Reactant1->Product Nucleophilic Aromatic Substitution Reactant2 N-Methylaniline Reactant2->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for analogous nucleophilic aromatic substitution reactions on the pyridine ring.

Materials:

  • 6-Chloronicotinaldehyde

  • N-Methylaniline

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane, or Toluene)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium tert-butoxide (NaOtBu), or Triethylamine (Et₃N))

  • Palladium catalyst (optional, for Buchwald-Hartwig amination, e.g., Pd₂(dba)₃)

  • Ligand (optional, for Buchwald-Hartwig amination, e.g., Xantphos)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 6-chloronicotinaldehyde (1.0 eq.).

  • Addition of Reagents: Add the anhydrous solvent (e.g., DMF) to dissolve the starting material. Subsequently, add N-methylaniline (1.1 - 1.5 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Note: For less reactive aryl halides or to improve yields, a Buchwald-Hartwig amination protocol using a palladium catalyst and a suitable ligand can be employed.

Reactivity and Role as a Heterocyclic Building Block

The aldehyde group of this compound is a versatile functional group that can participate in a wide array of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

G cluster_1 Reactivity of the Aldehyde Group Start This compound Product1 Imines / Schiff Bases Start->Product1 Condensation with Amines Product2 Alcohols (via Reduction) Start->Product2 e.g., NaBH₄, LiAlH₄ Product3 Carboxylic Acids (via Oxidation) Start->Product3 e.g., KMnO₄, PCC Product4 Alkenes (via Wittig Reaction) Start->Product4 Reaction with Phosphonium Ylides Product5 Cyanohydrins Start->Product5 Addition of HCN

Caption: Key reactions of the aldehyde functionality.

These transformations allow for the introduction of diverse functionalities and the construction of various heterocyclic and non-heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific biological data for this compound, the broader class of 6-substituted nicotinaldehyde and nicotinamide derivatives has shown a wide range of biological activities. These findings suggest potential areas of investigation for the title compound and its derivatives.

Table 2: Reported Biological Activities of Structurally Related Compounds

Compound ClassBiological ActivityReference
6-Arylaminoflavone DerivativesAnti-tumor[3]
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one DerivativesAnticancer[1][4]
Nicotinamide DerivativesAntimicrobial[5]
Canthin-6-one Alkaloids (derived from substituted pyridines)Antimicrobial[6]
4-Anilinoquinolinylchalcone DerivativesAnticancer[7]
Cinnamaldehyde-Based Chalcone DerivativesAntioxidant, Anticancer[8]

Based on this information, derivatives of this compound could be explored for the following therapeutic applications:

  • Anticancer Agents: The anilino-pyridine scaffold is present in a number of kinase inhibitors and other anticancer agents.[1][3][4][7]

  • Antimicrobial Agents: The pyridine nucleus is a common feature in many antibacterial and antifungal compounds.[5][6]

  • Antioxidant and Anti-inflammatory Agents: The aminopyridine structure can contribute to antioxidant and anti-inflammatory properties.[8]

Illustrative Workflow for Drug Discovery

G cluster_2 Drug Discovery Workflow Start This compound Step1 Derivative Synthesis (e.g., via Aldehyde Chemistry) Start->Step1 Step2 In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) Step1->Step2 Step3 Hit Identification Step2->Step3 Step4 Lead Optimization (Structure-Activity Relationship Studies) Step3->Step4 Step5 Preclinical Development Step4->Step5

Caption: A typical drug discovery workflow utilizing the building block.

Conclusion

This compound represents a promising, yet underexplored, heterocyclic building block. Its synthesis is feasible through standard organic chemistry methodologies, and its reactive aldehyde group opens the door to a vast chemical space for the generation of novel compounds. The structural analogy to known biologically active molecules suggests that this compound and its derivatives are worthy of investigation in the fields of medicinal chemistry and drug discovery, particularly in the search for new anticancer and antimicrobial agents. Further research into the synthesis, characterization, and biological evaluation of this compound is highly encouraged.

References

Potential Applications of 6-(Methyl(phenyl)amino)nicotinaldehyde in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nicotinaldehyde scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an N-methyl-N-phenylamino group at the 6-position of the pyridine ring, to form 6-(Methyl(phenyl)amino)nicotinaldehyde, presents an intriguing molecule with potential for modulation of various biological targets. This document provides an in-depth exploration of the potential medicinal chemistry applications of this compound, based on the established pharmacology of related aminonicotinaldehydes and other 6-substituted pyridine-3-carbaldehydes.

Synthetic Strategy

While a specific, optimized synthesis for this compound has not been reported, a plausible synthetic route can be proposed based on established methods for the synthesis of related 6-aminonicotinaldehydes. A common approach involves the nucleophilic aromatic substitution of a leaving group at the 6-position of a nicotinaldehyde precursor with the desired amine.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Chloronicotinaldehyde

  • N-Methylaniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To an oven-dried Schlenk flask, add 6-chloronicotinaldehyde (1 equivalent), N-methylaniline (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram 1: Proposed Synthetic Workflow

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde ReactionMixture Buchwald-Hartwig Amination 6-Chloronicotinaldehyde->ReactionMixture N-Methylaniline N-Methylaniline N-Methylaniline->ReactionMixture Pd2(dba)3 / Xantphos Pd2(dba)3 / Xantphos Pd2(dba)3 / Xantphos->ReactionMixture NaOtBu NaOtBu NaOtBu->ReactionMixture Toluene, 80-100 °C Toluene, 80-100 °C Toluene, 80-100 °C->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct G Conceptual Diagram of Potential Biological Targets cluster_targets Potential Molecular Targets cluster_pathways Associated Cellular Pathways & Outcomes TargetMolecule This compound Kinases (e.g., CDK9, Wee1) Kinases (e.g., CDK9, Wee1) TargetMolecule->Kinases (e.g., CDK9, Wee1) Inhibition α-Glucosidase α-Glucosidase TargetMolecule->α-Glucosidase Inhibition Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) TargetMolecule->Reactive Oxygen Species (ROS) Scavenging Cell Cycle Regulation Cell Cycle Regulation Kinases (e.g., CDK9, Wee1)->Cell Cycle Regulation Carbohydrate Metabolism Carbohydrate Metabolism α-Glucosidase->Carbohydrate Metabolism Oxidative Stress Reduction Oxidative Stress Reduction Reactive Oxygen Species (ROS)->Oxidative Stress Reduction Apoptosis Apoptosis Cell Cycle Regulation->Apoptosis Inflammation Modulation Inflammation Modulation Oxidative Stress Reduction->Inflammation Modulation

Computational Analysis of 6-(Methyl(phenyl)amino)nicotinaldehyde Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational and experimental methodologies for assessing the stability of 6-(Methyl(phenyl)amino)nicotinaldehyde. This molecule, possessing a unique combination of a substituted aminopyridine core and an aldehyde functional group, presents a multifaceted stability profile. Understanding its degradation pathways and kinetics is crucial for its potential applications in drug development and materials science. This document outlines theoretical approaches, primarily centered on Density Functional Theory (DFT), for predicting stability and elucidates experimental protocols for validation. Detailed methodologies for thermal, spectroscopic, and chromatographic analyses are provided to facilitate a robust stability assessment.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The stability of this compound is a critical parameter that influences its shelf-life, efficacy, and safety in potential applications. The presence of an aldehyde group makes it susceptible to oxidation, while the aminopyridine ring can be subject to various degradation reactions. Computational chemistry offers powerful tools to predict the stability of such molecules, guiding experimental design and accelerating development timelines. This guide will detail the computational methods for analyzing the stability of this compound and provide a framework for experimental validation.

Computational Stability Analysis

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and reactivity of molecules, making it well-suited for stability analysis.[1] By calculating various molecular properties, we can infer the kinetic and thermodynamic stability of this compound.

Computational Methodology

A common approach involves geometry optimization and frequency calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). These calculations provide key energetic and structural parameters.

Table 1: Key Computational Parameters for Stability Assessment

ParameterDescriptionRelevance to Stability
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally indicates higher reactivity and lower kinetic stability.
Global Hardness (η) Calculated as (ELUMO - EHOMO)/2.A measure of resistance to deformation or change in electron distribution. Higher hardness correlates with greater stability.
Global Softness (S) The reciprocal of global hardness (1/η).A measure of the ease of electron transfer. Higher softness suggests lower stability.
Chemical Potential (μ) Calculated as (EHOMO + ELUMO)/2.Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) Calculated as μ2/(2η).Measures the propensity of a species to accept electrons. Higher values can indicate susceptibility to nucleophilic attack.
Bond Dissociation Energy (BDE) The energy required to break a specific bond homolytically.Lower BDE for a particular bond indicates a potential site for thermal degradation.
Mulliken Atomic Charges Distribution of electron density among the atoms in the molecule.Can reveal electropositive or electronegative sites susceptible to reaction.[1]
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Visually identifies regions prone to electrophilic and nucleophilic attack.
Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be computationally investigated. The primary points of susceptibility are the aldehyde group (prone to oxidation) and the C-N bonds.

G cluster_0 Degradation Pathways cluster_1 Degradation Products Molecule This compound Oxidation Oxidation (e.g., peroxide) Molecule->Oxidation Aldehyde Hydrolysis Hydrolysis (Acidic/Basic) Molecule->Hydrolysis C-N bonds Photodegradation Photodegradation (UV light) Molecule->Photodegradation Aromatic System CarboxylicAcid 6-(Methyl(phenyl)amino)nicotinic acid Oxidation->CarboxylicAcid Amine 6-Hydroxynicotinaldehyde + N-Methylaniline Hydrolysis->Amine Photoproducts Various Photolytic Products Photodegradation->Photoproducts

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Stability Validation

Experimental validation is crucial to confirm the predictions from computational models.[2] Forced degradation studies, also known as stress testing, are employed to accelerate the degradation process and identify potential degradation products.[3][4]

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to a variety of harsh conditions to identify its intrinsic stability and degradation pathways.[5]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPurpose
Acidic Hydrolysis 0.1 M HCl, heated at 60-80°CTo investigate degradation in acidic environments.
Basic Hydrolysis 0.1 M NaOH, heated at 60-80°CTo investigate degradation in alkaline environments.
Oxidative Degradation 3-30% H2O2 at room temperatureTo simulate oxidative stress.
Thermal Degradation Solid sample heated above its melting point or in solution at elevated temperatures.To assess thermal stability.
Photodegradation Exposure to UV light (e.g., 254 nm and 365 nm) and visible light.To determine light sensitivity.

A general workflow for a forced degradation study is outlined below.

G Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Acid/Base Dilute Dilute Samples to Appropriate Concentration Stress->Dilute Other Conditions Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Dilute->Analyze Characterize Characterize Degradation Products (LC-MS, NMR) Analyze->Characterize

Caption: Workflow for a forced degradation study.

Thermal Analysis

Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides comprehensive information on the thermal stability of a material.[6]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This can indicate decomposition, evaporation, or oxidation.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect melting points, phase transitions, and decomposition temperatures.[7]

Experimental Protocol for TGA/DSC:

  • Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Place the crucible in the STA instrument.

  • Heat the sample from room temperature to a desired final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

Table 3: Interpreting TGA/DSC Data

ObservationInterpretation
Sharp endotherm in DSC Melting point.
Broad endotherm in DSC with mass loss in TGA Evaporation or sublimation.
Exotherm in DSC with mass loss in TGA Decomposition.
Mass gain in TGA (in air) Oxidation.
Spectroscopic Analysis

Spectroscopic methods can be used to monitor the degradation of this compound over time.

  • UV-Vis Spectroscopy: The electronic absorption spectrum of the molecule can be monitored. The appearance of new peaks or shifts in existing peaks can indicate the formation of degradation products. Arylamines typically show absorption bands that are sensitive to their chemical environment.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of degradation products. The disappearance of signals corresponding to the parent compound and the appearance of new signals provide detailed structural information about the degradants.[9]

Experimental Protocol for UV-Vis Stability Study:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Expose the solution to the desired stress condition (e.g., heat or UV light).

  • At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Monitor changes in the absorbance and wavelength of maximum absorption (λmax).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be able to resolve the main peak from all potential degradation product peaks.[10]

Experimental Protocol for HPLC Method Development:

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

  • Detector: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies to ensure the method can separate all degradation products from the parent peak.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]

Table 4: Summary of Analytical Techniques for Stability Assessment

TechniqueInformation Provided
TGA/DSC Thermal stability, decomposition temperature, melting point.[6]
UV-Vis Spectroscopy Changes in electronic structure, preliminary degradation kinetics.[8]
NMR Spectroscopy Structural elucidation of degradation products.[9]
HPLC-PDA Separation and quantification of the parent compound and degradation products.[10]
LC-MS Identification of the molecular weights of degradation products for structural confirmation.[12]

Conclusion

The stability of this compound is a critical attribute for its successful application. A combined computational and experimental approach provides a comprehensive understanding of its stability profile. DFT calculations can offer valuable insights into the intrinsic stability and potential degradation pathways, thereby guiding experimental efforts. Experimental techniques such as forced degradation studies, thermal analysis, spectroscopy, and chromatography are essential for validating computational predictions and providing quantitative data on the stability of the molecule under various conditions. The methodologies outlined in this guide provide a robust framework for the thorough stability assessment of this compound and related compounds.

References

Methodological & Application

Synthesis Protocol for 6-(Methyl(phenyl)amino)nicotinaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction between 6-chloronicotinaldehyde and N-methylaniline. This method offers a reliable and efficient route to the desired product. This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis and purification of the target compound.

Introduction

This compound and its derivatives are important building blocks in the development of various biologically active compounds and functional materials. The presence of the aminopyridine core structure is prevalent in many pharmaceutical agents. The synthesis of such compounds often involves the formation of a carbon-nitrogen bond between an aromatic ring and an amine. The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of C-N bonds and is well-suited for the synthesis of this compound from readily available starting materials.[1][2][3] This protocol details a robust procedure for this transformation, providing researchers with a practical guide for its implementation in the laboratory.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 6-chloronicotinaldehyde and N-methylaniline.

Reaction Scheme

Figure 1. Overall reaction for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterValue
Reactants
6-Chloronicotinaldehyde1.0 mmol
N-Methylaniline1.2 mmol
Catalyst & Ligand
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.02 mmol
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)0.04 mmol
Base
Cesium Carbonate (Cs₂CO₃)1.4 mmol
Solvent
1,4-Dioxane5 mL
Reaction Conditions
Temperature100 °C
Reaction Time12-24 h
Yield
Isolated Yield~85% (literature range for similar reactions)

Experimental Protocol

Materials:

  • 6-Chloronicotinaldehyde

  • N-Methylaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloronicotinaldehyde (1.0 mmol, 141.5 mg), cesium carbonate (1.4 mmol, 456 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Addition of Reagents: Add anhydrous 1,4-dioxane (5 mL) to the flask, followed by N-methylaniline (1.2 mmol, 129 µL).

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A Combine Reactants: 6-Chloronicotinaldehyde N-Methylaniline E Heat to 100 °C (12-24 h) A->E B Add Catalyst System: Pd2(dba)3 Xantphos B->E C Add Base: Cesium Carbonate C->E D Add Solvent: 1,4-Dioxane D->E F Cool and Dilute E->F G Filter F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K This compound J->K

Caption: Synthesis workflow for this compound.

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR¹R² pd_complex2 [Ar-Pd(II)(HNR¹R²)L₂]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation pd_complex2->deprotonation Base pd_complex3 Ar-Pd(II)(NR¹R²)L₂ deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts are flammable and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

  • N-Methylaniline is toxic and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Buchwald-Hartwig amination. The described method is efficient and provides a clear pathway for researchers to obtain this valuable compound for further studies in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of 6-(Methyl(phenyl)amino)nicotinaldehyde, a valuable intermediate in pharmaceutical research, starting from the readily available 2-chloronicotinic acid. The synthesis is a multi-step process involving an initial amination reaction, followed by the formation of a morpholinamide derivative, and a final reduction to the target aldehyde. This protocol includes detailed experimental procedures, reagent specifications, and data presented in a clear, tabular format for ease of use by researchers in organic synthesis and drug development.

Introduction

Nicotinaldehyde derivatives are important structural motifs in a wide range of biologically active compounds. The title compound, this compound, serves as a key building block for the synthesis of various pharmaceutical agents. The synthetic route described herein is designed to be efficient and scalable, providing a reliable method for accessing this important intermediate. The overall synthetic strategy is depicted in the workflow diagram below.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Amide Formation cluster_2 Step 3: Reduction A 2-Chloronicotinic Acid C 6-(Methyl(phenyl)amino)nicotinic acid A->C Catalyst & Base, Microwave B N-Methylaniline B->C E 6-(Methyl(phenyl)amino)nicotinic acid morpholinamide C->E Coupling Agent D Morpholine D->E G This compound E->G THF, 0°C to rt F Reducing Agent F->G

Figure 1: Overall synthetic workflow for the preparation of this compound from 2-chloronicotinic acid.

Experimental Protocols

Step 1: Synthesis of 6-(Methyl(phenyl)amino)nicotinic acid

This procedure is adapted from a microwave-assisted, catalyst-free amination of 2-chloronicotinic acid.[1]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
2-Chloronicotinic Acid2942-59-8157.56 g/mol 1.58 g (10 mmol)
N-Methylaniline100-61-8107.15 g/mol 3.22 g (30 mmol)
Diisopropylethylamine7087-68-5129.24 g/mol 3.88 g (30 mmol)
Deionized Water7732-18-518.02 g/mol 20 mL

Equipment:

  • Microwave synthesis reactor

  • 100 mL round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL microwave reactor vessel, combine 2-chloronicotinic acid (1.58 g, 10 mmol), N-methylaniline (3.22 g, 30 mmol), diisopropylethylamine (3.88 g, 30 mmol), and deionized water (20 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 200°C for 2 hours with stirring.

  • After cooling to room temperature, transfer the reaction mixture to a 100 mL round-bottom flask.

  • Acidify the mixture to pH 3-4 with concentrated hydrochloric acid.

  • Cool the mixture in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration through a Büchner funnel and wash with cold deionized water (2 x 10 mL).

  • Dry the product under vacuum at 60°C to a constant weight.

Expected Yield and Characterization:

ProductMolecular WeightTheoretical YieldExpected YieldPurity (by HPLC)
6-(Methyl(phenyl)amino)nicotinic acid228.24 g/mol 2.28 g1.94 - 2.17 g (85-95%)>95%
Step 2: Synthesis of 6-(Methyl(phenyl)amino)nicotinic acid morpholinamide

This step involves the conversion of the carboxylic acid to a morpholinamide, which is a suitable precursor for the subsequent reduction to the aldehyde.[2][3]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
6-(Methyl(phenyl)amino)nicotinic acid-228.24 g/mol 2.28 g (10 mmol)
Morpholine110-91-887.12 g/mol 1.05 g (12 mmol)
Thionyl chloride7719-09-7118.97 g/mol 1.43 g (12 mmol)
Dichloromethane (DCM)75-09-284.93 g/mol 50 mL
Triethylamine121-44-8101.19 g/mol 2.02 g (20 mmol)

Equipment:

  • 250 mL three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Suspend 6-(Methyl(phenyl)amino)nicotinic acid (2.28 g, 10 mmol) in dry dichloromethane (50 mL) in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.43 g, 12 mmol) dropwise to the suspension over 15 minutes.

  • Allow the reaction mixture to stir at room temperature for 2 hours, or until the suspension becomes a clear solution.

  • In a separate flask, dissolve morpholine (1.05 g, 12 mmol) and triethylamine (2.02 g, 20 mmol) in dry dichloromethane (20 mL).

  • Cool the solution of the acid chloride back to 0°C and add the morpholine/triethylamine solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Expected Yield and Characterization:

ProductMolecular WeightTheoretical YieldExpected YieldPurity (by HPLC)
6-(Methyl(phenyl)amino)nicotinic acid morpholinamide297.36 g/mol 2.97 g2.38 - 2.67 g (80-90%)>98%
Step 3: Reduction to this compound

This final step utilizes a mild reducing agent to convert the morpholinamide to the target aldehyde.[2]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
6-(Methyl(phenyl)amino)nicotinic acid morpholinamide-297.36 g/mol 2.97 g (10 mmol)
Lithium tri-tert-butoxyaluminum hydride (1.0 M in THF)17476-04-9254.29 g/mol 15 mL (15 mmol)
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 50 mL
1 M Hydrochloric Acid7647-01-036.46 g/mol As needed
Ethyl Acetate141-78-688.11 g/mol 100 mL

Equipment:

  • 250 mL three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature thermometer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve 6-(Methyl(phenyl)amino)nicotinic acid morpholinamide (2.97 g, 10 mmol) in anhydrous THF (50 mL) in a 250 mL three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add lithium tri-tert-butoxyaluminum hydride (15 mL of a 1.0 M solution in THF, 15 mmol) dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the dropwise addition of 1 M hydrochloric acid until the pH is ~7.

  • Add ethyl acetate (100 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure aldehyde.

Expected Yield and Characterization:

ProductMolecular WeightTheoretical YieldExpected YieldPurity (by HPLC)
This compound212.24 g/mol 2.12 g1.48 - 1.80 g (70-85%)>99%

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Lithium tri-tert-butoxyaluminum hydride is a reactive hydride and should be handled under an inert atmosphere. It reacts with water and protic solvents.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Concluding Remarks

The described three-step synthesis provides a reliable and reproducible method for the preparation of this compound from 2-chloronicotinic acid. The use of microwave-assisted amination in the first step offers a green and efficient alternative to traditional methods. The subsequent conversion to a morpholinamide followed by a mild reduction allows for the high-yield synthesis of the target aldehyde. This protocol is well-suited for laboratory-scale synthesis and has the potential for scale-up in a process chemistry setting.

References

Application Notes and Protocols for the Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of various pyridine derivatives, a critical structural motif in numerous pharmaceuticals and functional materials. The protocols outlined below cover classical condensation reactions and modern transition-metal-catalyzed methodologies, offering a versatile toolkit for synthetic chemists. Quantitative data is summarized for comparative analysis, and key workflows are visualized to facilitate understanding and implementation.

One-Pot Three-Component Synthesis of Fused Pyridine Derivatives

This protocol describes an efficient, environmentally friendly one-pot synthesis of fused pyridine derivatives using an ionic liquid as the reaction medium. This method offers high yields, shorter reaction times, and operational simplicity.[1]

Experimental Protocol

A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole or 6-aminouracil) (1 mmol), and the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL). The reaction mixture is stirred at 80°C for a period of 4 to 7 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, 50 mL of water is added to the flask, leading to the precipitation of the solid product. The solid is collected by filtration and washed with water. The crude product is then purified by recrystallization from ethanol to yield the final fused pyridine derivative.[1]

Data Presentation
AldehydeAcyl AcetonitrileAmino HeterocycleTime (h)Yield (%)
BenzaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine492
4-ChlorobenzaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine495
4-NitrobenzaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine596
Thiophene-2-carbaldehydeBenzoylacetonitrile3-methyl-1H-pyrazol-5-amine590
BenzaldehydeAcetoacetonitrile6-aminouracil688
4-MethoxybenzaldehydeAcetoacetonitrile6-aminouracil791

Table 1: Summary of reaction times and yields for the one-pot synthesis of fused pyridine derivatives in an ionic liquid.[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge flask with: - Aldehyde (1 mmol) - Acyl Acetonitrile (1 mmol) - Amino Heterocycle (1 mmol) - [bmim]Br (2 mL) B Stir at 80°C A->B C Monitor by TLC (4-7 hours) B->C D Add 50 mL Water C->D E Filter Solid D->E F Wash with Water E->F G Recrystallize from Ethanol F->G H H G->H Fused Pyridine Product

Caption: One-pot synthesis workflow.

Bohlmann-Rahtz Synthesis of 2,3,6-Trisubstituted Pyridines

The Bohlmann-Rahtz synthesis is a classic and robust two-step method for preparing 2,3,6-trisubstituted pyridines from stabilized enamines and ethynyl ketones.[2] A modification of this procedure allows for a one-pot synthesis, improving its efficiency.[3][4]

Experimental Protocol

Two-Step Procedure: A solution of the enamine (e.g., ethyl β-aminocrotonate, 0.36 mmol, 1 equivalent) and an alkynone (e.g., but-3-yn-2-one, 0.56 mmol, 1.5 equivalents) in ethanol (5 mL) is stirred at 50°C for 1 to 7 hours. The reaction mixture is then cooled and the solvent is removed under reduced pressure. The resulting crude aminodiene intermediate is purified by column chromatography on silica gel using an ethyl acetate-light petroleum eluent. The purified aminodiene is then heated to induce cyclodehydration to the corresponding pyridine.[2]

One-Pot Three-Component Procedure: A 1,3-dicarbonyl compound, an alkynone, and ammonia are combined and heated. This method proceeds via a tandem Michael addition-heterocyclization to yield the polysubstituted pyridine with complete regiochemical control.[3]

Data Presentation
EnamineAlkynoneProductYield (%)
Ethyl β-aminocrotonateBut-3-yn-2-oneEthyl 2,6-dimethyl-3-acetylpyridine-5-carboxylateGood
3-AminocrotononitrilePhenylpropynone2-Methyl-6-phenyl-3-cyanopyridineGood

Table 2: Representative yields for the Bohlmann-Rahtz pyridine synthesis.

Logical Relationship Diagram

G cluster_reactants Reactants Enamine Enamine Intermediate Aminodiene Intermediate Enamine->Intermediate Michael Addition Alkynone Ethynyl Ketone Alkynone->Intermediate Product 2,3,6-Trisubstituted Pyridine Intermediate->Product Heat-induced Cyclodehydration

Caption: Bohlmann-Rahtz synthesis pathway.

Transition-Metal-Catalyzed Synthesis of Substituted Pyridines

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and regioselectivity in the formation of pyridine rings. Palladium- and rhodium-catalyzed reactions are particularly prominent.

Palladium(II)-Catalyzed Synthesis from α,β-Unsaturated Oxime Ethers

This method provides access to multi-substituted pyridines through a palladium-catalyzed C-H activation of α,β-unsaturated oxime ethers and subsequent reaction with alkenes.[5][6]

To a solution of an α,β-unsaturated oxime (0.2 mmol, 1.0 equivalent), an alkene (0.6 mmol, 3.0 equivalents), silver trifluoroacetate (AgTFA) (1.0 mmol, 5.0 equivalents), and a sterically hindered pyridine ligand (e.g., 2,6-lutidine, 0.06 mmol, 30 mol%) in dioxane (2.0 mL), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 10 mol%) is added. The reaction mixture is stirred at 90°C in a silicone oil bath for 24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a Celite® pad, which is then rinsed with ethyl acetate. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on amino-functionalized silica gel to afford the pure substituted pyridine.[5]

α,β-Unsaturated OximeAlkeneProductYield (%)
(E)-1-phenylethan-1-one O-methyl oximeMethyl acrylateMethyl 2-methyl-6-phenylnicotinate85
(E)-1-(4-methoxyphenyl)ethan-1-one O-methyl oximeStyrene2-(4-methoxyphenyl)-6-phenylpyridine78
(E)-1-(thiophen-2-yl)ethan-1-one O-methyl oximeN-phenylmaleimide2-(thiophen-2-yl)pyridine derivative65

Table 3: Yields for the palladium-catalyzed synthesis of substituted pyridines.[5]

Rhodium(III)-Catalyzed Synthesis from Alkenes and α,β-Unsaturated Oxime Esters

This approach utilizes a rhodium(III) catalyst to couple α,β-unsaturated O-pivaloyl oximes with alkenes, yielding substituted pyridines with high regioselectivity.[7]

To a mixture of the α,β-unsaturated O-pivaloyl oxime (0.2 mmol), the alkene (0.4 mmol), and [RhCp*Cl₂]₂ (5 mol %) in a suitable solvent, an appropriate silver salt is added. The reaction is stirred at a specified temperature until completion. The product is then isolated and purified using standard chromatographic techniques.

Biological Activity of Synthesized Pyridine Derivatives: Anticancer Applications

Pyridine derivatives are a cornerstone of many anticancer drugs. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain pyridine-ureas have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8][9]

In Vitro Anticancer Activity

A series of novel pyridine-urea derivatives were evaluated for their in vitro anti-proliferative activity against the MCF-7 breast cancer cell line.[8]

CompoundR groupIC₅₀ (µM) vs. MCF-7 (48h)
8b 4-Chlorophenyl2.50
8e 4-Fluorophenyl0.22
Sorafenib -4.50
Doxorubicin -1.93

Table 4: In vitro anticancer activity of selected pyridine-urea derivatives against MCF-7 breast cancer cells.[8]

Signaling Pathway Inhibition

The anticancer activity of many pyridine derivatives is attributed to their ability to inhibit protein kinases involved in cancer progression. VEGFR-2 is a prominent target.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation PyridineUrea Pyridine-Urea Derivative (e.g., 8e) PyridineUrea->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 signaling.

References

Application Note: NMR Characterization of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of 6-(Methyl(phenyl)amino)nicotinaldehyde. Due to the absence of publicly available experimental NMR data for this specific compound, this application note presents a generalized protocol for acquiring and processing ¹H and ¹³C NMR spectra, along with predicted chemical shifts to aid in spectral assignment. The provided methodologies are intended to serve as a foundational guide for researchers and drug development professionals working with this and structurally related compounds.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Elucidation of its chemical structure is a prerequisite for understanding its reactivity, and biological activity, and for quality control purposes. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. This application note outlines the necessary steps and considerations for the complete NMR characterization of the title compound.

Predicted NMR Data

In the absence of experimental data, theoretical NMR prediction can be a valuable tool for preliminary analysis. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational models and should be used as a guide for the interpretation of experimental spectra.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7d~2.5
H-47.8 - 8.0dd~8.5, 2.5
H-56.7 - 6.9d~8.5
Phenyl H (ortho)7.2 - 7.4m-
Phenyl H (meta)7.4 - 7.6m-
Phenyl H (para)7.3 - 7.5m-
N-CH₃3.4 - 3.6s-
CHO9.8 - 10.0s-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3130 - 135
C-4138 - 142
C-5108 - 112
C-6160 - 165
Phenyl C (ipso)145 - 150
Phenyl C (ortho)125 - 130
Phenyl C (meta)128 - 132
Phenyl C (para)126 - 130
N-CH₃40 - 45
CHO190 - 195

Experimental Protocols

The following protocols are generalized procedures for obtaining high-quality NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse Program: zg30

      • Number of Scans: 16-64

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time (aq): 3-4 seconds

      • Spectral Width (sw): 16-20 ppm

  • ¹³C NMR Spectroscopy:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024-4096 (or more, depending on sample concentration)

      • Relaxation Delay (d1): 2 seconds

      • Spectral Width (sw): 200-240 ppm

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or referencing to the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

Visualizations

The following diagrams illustrate the structure of the molecule and a general workflow for its characterization.

G cluster_0 This compound C13H12N2O C13H12N2O

Caption: Chemical structure of this compound.

G General NMR Characterization Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D NMR Acquisition (¹H and ¹³C Spectra) A->B Load Sample C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Further Analysis D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Peak Assignment, Integration) D->E F Structure Elucidation E->F

Caption: A generalized workflow for NMR-based structure elucidation.

Conclusion

This application note provides a framework for the NMR characterization of this compound. While experimental data is not currently available in the public domain, the outlined protocols and predicted data serve as a valuable starting point for researchers. The combination of 1D and 2D NMR techniques will enable a comprehensive and unambiguous assignment of all proton and carbon signals, leading to the complete structural verification of the molecule. It is strongly recommended that experimental data be acquired and compared with the predicted values to confirm the structure.

Application Note: Infrared Spectroscopy of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(Methyl(phenyl)amino)nicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of this molecule, providing valuable information about its functional groups and overall molecular structure. This application note details the expected IR absorption frequencies for this compound and provides a standardized protocol for obtaining its IR spectrum.

Predicted Infrared Spectral Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a tertiary aromatic amine, an aromatic aldehyde, and substituted pyridine and benzene rings. Based on established spectroscopic data for similar compounds, the predicted IR absorption bands are summarized in Table 1.[1][2][3][4][5][6][7][8][9]

Table 1: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)IntensityReferences
Aromatic C-H StretchPhenyl and Pyridine Rings3100 - 3000Medium[8]
Aliphatic C-H StretchN-Methyl Group~2820Medium[7]
Aldehyde C-H Stretch (Fermi Resonance)Aldehyde2850 - 2800 and 2750 - 2700Weak-Medium[1][3][6]
Carbonyl (C=O) StretchAromatic Aldehyde1710 - 1685Strong[2][3][6]
Aromatic C=C Ring StretchPhenyl and Pyridine Rings1600 - 1400Medium[8]
Aromatic C-N StretchTertiary Aromatic Amine1335 - 1250Strong[4][5][9]
Aromatic C-H Out-of-Plane BendingPhenyl and Pyridine Rings900 - 675Strong[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of this compound using an ATR accessory.

I. Instrumentation and Materials

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • This compound (solid sample)

  • Spatula

  • Methanol or isopropanol for cleaning

  • Lint-free wipes

II. Instrument Preparation

  • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

  • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Install the ATR accessory in the sample compartment according to the manufacturer's instructions.

III. Background Spectrum Acquisition

  • Clean the surface of the ATR crystal with a lint-free wipe dampened with methanol or isopropanol. Allow the solvent to fully evaporate.

  • Lower the ATR anvil or press.

  • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Raise the ATR anvil.

IV. Sample Spectrum Acquisition

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal. Most modern ATR accessories have a built-in pressure clamp.

  • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

V. Data Processing and Analysis

  • Perform a baseline correction on the acquired spectrum if necessary.

  • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

  • Compare the observed peak positions with the predicted values in Table 1 to confirm the identity and purity of the compound.

Visualizations

IR_Analysis_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B D Acquire Sample Spectrum C Place Sample on Crystal C->D E Process Spectrum (e.g., Baseline Correction) D->E F Identify Peak Frequencies E->F G Assign Vibrational Modes F->G H Structural Confirmation G->H

Caption: Workflow for IR Spectral Analysis.

Functional_Group_Contributions Compound This compound Aldehyde Aldehyde Group Compound->Aldehyde Amine Tertiary Aromatic Amine Compound->Amine Aromatic Aromatic Rings Compound->Aromatic CO_Stretch C=O Stretch (1710-1685 cm⁻¹) Aldehyde->CO_Stretch CH_Ald_Stretch Aldehyde C-H Stretch (2850-2700 cm⁻¹) Aldehyde->CH_Ald_Stretch CN_Stretch C-N Stretch (1335-1250 cm⁻¹) Amine->CN_Stretch N_CH3_Stretch N-CH₃ Stretch (~2820 cm⁻¹) Amine->N_CH3_Stretch Aro_CH_Stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) Aromatic->Aro_CH_Stretch Aro_CC_Stretch Aromatic C=C Stretch (1600-1400 cm⁻¹) Aromatic->Aro_CC_Stretch

Caption: Key Functional Group Contributions to the IR Spectrum.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methyl(phenyl)amino)nicotinaldehyde is a substituted pyridine carbaldehyde with potential applications in medicinal chemistry and materials science. Accurate and sensitive quantification and structural elucidation of this compound are crucial for its development and application. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical tool for the characterization and quantification of this compound in various matrices. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound.

Physicochemical Properties

PropertyValue
IUPAC Name 6-(methyl(phenyl)amino)pyridine-3-carbaldehyde
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Monoisotopic Mass 212.094963 Da

Proposed Mass Spectrometry Fragmentation Pattern

Upon electrospray ionization (ESI) in positive mode, the molecule is expected to be protonated at the pyridine nitrogen or the exocyclic nitrogen. The primary fragmentations are likely to involve the loss of the aldehyde group and cleavages around the amino group.

Key Proposed Fragment Ions:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
213.1 ([M+H]⁺)184.1CHO (29 Da)
213.1 ([M+H]⁺)198.1CH₃ (15 Da)
213.1 ([M+H]⁺)106.1C₇H₇N (Phenylnitrenium ion)
213.1 ([M+H]⁺)77.1C₆H₅ (Phenyl group)

Note: These are proposed fragmentations and should be confirmed experimentally.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality and reproducible mass spectrometry data.[2] The choice of protocol will depend on the sample matrix (e.g., plasma, tissue homogenate, reaction mixture).

Protocol for Extraction from a Biological Matrix (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the quantification of this compound. Optimization of these parameters may be necessary for specific applications.[3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions (Proposed):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound213.1184.115
This compound213.1106.125
Internal StandardTo be determinedTo be determinedTo be determined

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation and Quantitative Analysis

A validated LC-MS/MS method should demonstrate good linearity, accuracy, and precision.[5] The following tables provide a template for summarizing the quantitative performance of the assay.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.99

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (%)Precision (%CV)
54.9 ± 0.398.06.1
5051.2 ± 2.5102.44.9
500495.5 ± 19.899.14.0

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD0.5
LOQ1.0

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 (Product Ion Detection) CID->MS2 Quantification Quantification MS2->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

fragmentation_pathway M_H [M+H]⁺ m/z = 213.1 Frag1 [M+H-CHO]⁺ m/z = 184.1 M_H->Frag1 - CHO Frag2 [M+H-CH₃]⁺ m/z = 198.1 M_H->Frag2 - CH₃ Frag3 [C₇H₇N]⁺ m/z = 106.1 M_H->Frag3 - C₆H₅CHO Frag4 [C₆H₅]⁺ m/z = 77.1 M_H->Frag4 - C₇H₇N₂O

Caption: Proposed ESI-MS/MS fragmentation of this compound.

References

Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methyl(phenyl)amino)nicotinaldehyde, also known as 6-(N-methylanilino)pyridine-3-carbaldehyde, is a heterocyclic building block with potential applications in organic synthesis, particularly in the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a reactive aldehyde functional group, and a tertiary aniline moiety, offering multiple sites for chemical modification. The electron-donating nature of the amino substituent is expected to influence the reactivity of the pyridine ring and the aldehyde.

Despite its potential as a versatile synthetic intermediate, detailed experimental protocols and specific applications of this compound are not extensively documented in publicly available scientific literature. The information presented herein is based on the general reactivity of related nicotinaldehyde derivatives and common synthetic transformations involving aldehydes. These notes aim to provide a foundational understanding and theoretical framework for researchers looking to utilize this compound in their synthetic endeavors.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for planning reactions, including solvent selection and purification strategies.

PropertyValue
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
CAS Number 1355226-56-0
Appearance Not available in searched literature
Solubility Not available in searched literature
Melting Point Not available in searched literature
Boiling Point Not available in searched literature

Theoretical Synthetic Applications & Protocols

While specific examples are not available, the chemical structure of this compound suggests its utility in a variety of classical organic reactions. The following sections outline potential applications and provide generalized experimental protocols as a starting point for laboratory investigation.

Application Note 1: Synthesis of Chalcone Derivatives

Background

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities. They are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative. This compound can serve as the aldehyde component in this reaction to generate novel chalcones with a substituted pyridine moiety.

Generalized Experimental Protocol: Claisen-Schmidt Condensation

  • Reactant Preparation: Dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of a substituted acetophenone in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide (typically 10-20 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for a period of 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). The product may precipitate from the solution and can be collected by filtration. If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Outcome

This reaction is expected to yield a chalcone derivative. The yield and purity will depend on the specific acetophenone used and the optimization of reaction conditions.

Logical Workflow for Chalcone Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Claisen-Schmidt Condensation A->C B Substituted Acetophenone B->C D Chalcone Derivative C->D Base Catalyst (e.g., NaOH)

Caption: General workflow for the synthesis of chalcones.

Application Note 2: Synthesis of Substituted Vinylpyridines via Wittig Reaction

Background

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, specifically for the synthesis of alkenes from aldehydes or ketones. This compound can be reacted with a variety of phosphorus ylides to generate corresponding substituted vinylpyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules.

Generalized Experimental Protocol: Wittig Reaction

  • Ylide Generation (if not commercially available): Suspend 1.0 equivalent of a phosphonium salt in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). Cool the suspension to 0 °C or -78 °C and add 1.0 equivalent of a strong base (e.g., n-butyllithium, sodium hydride) dropwise. Stir the mixture until the ylide is formed (often indicated by a color change).

  • Reaction with Aldehyde: Dissolve 1.0 equivalent of this compound in a dry, aprotic solvent and add it dropwise to the pre-formed ylide solution at the same low temperature.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome

This protocol is expected to produce a substituted vinylpyridine. The stereoselectivity (E/Z ratio) of the alkene will depend on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

Signaling Pathway of the Wittig Reaction

A Phosphonium Ylide C Betaine Intermediate A->C B This compound B->C D Oxaphosphetane Intermediate C->D E Substituted Vinylpyridine D->E F Triphenylphosphine Oxide D->F

Caption: Key intermediates in the Wittig reaction pathway.

Application Note 3: Synthesis of Heterocycles via Multicomponent Reactions

Background

Multicomponent reactions (MCRs) are convergent reactions in which three or more starting materials react to form a single product in a one-pot fashion. Aldehydes are common components in many named MCRs, such as the Biginelli or Hantzsch reactions, which are used to synthesize various heterocyclic scaffolds. This compound could potentially be employed in such reactions to create novel, highly substituted heterocyclic systems.

Generalized Experimental Protocol: Aza-Diels-Alder Reaction (Example of a Multicomponent Approach)

This is a hypothetical application for the synthesis of a tetrahydropyridine derivative.

  • Reactant Mixture: In a reaction vessel, combine 1.0 equivalent of this compound, 1.1 equivalents of an aniline derivative, and 1.5 equivalents of a dienophile (e.g., N-phenylmaleimide or dimethyl acetylenedicarboxylate) in a suitable solvent (e.g., toluene, acetonitrile).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Reaction Execution: Heat the mixture to reflux for 6-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The residue can be purified directly by column chromatography on silica gel to afford the desired heterocyclic product.

Expected Outcome

This protocol could lead to the formation of complex heterocyclic structures in a single step, incorporating the 6-(methyl(phenyl)amino)pyridine moiety. The specific product will depend on the chosen aniline and dienophile.

While specific, validated experimental data for the use of this compound in organic synthesis is currently limited in the accessible literature, its chemical structure strongly suggests its utility as a versatile building block. The protocols outlined above for chalcone synthesis, Wittig reactions, and multicomponent reactions provide a solid theoretical foundation for researchers to begin exploring the synthetic potential of this compound. It is recommended that any experimental work based on these generalized protocols be conducted on a small scale initially to optimize reaction conditions and to fully characterize the resulting products. The development of novel synthetic routes utilizing this compound could lead to the discovery of new chemical entities with interesting biological or material properties.

Application Note: High-Purity Isolation of 6-(Methyl(phenyl)amino)nicotinaldehyde via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT: This application note details a robust and efficient flash column chromatography protocol for the purification of 6-(Methyl(phenyl)amino)nicotinaldehyde. This method is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity final compound. The protocol outlines a systematic approach, from the selection of the stationary and mobile phases to the final isolation of the purified product, ensuring reproducibility and scalability.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is paramount for the success of subsequent reactions and the biological activity of the final products. Nicotinaldehydes are important intermediates in industrial organic chemistry, with substituted derivatives being valuable for the synthesis of crop protection agents and highly active pharmaceutical substances.[1] Flash column chromatography is a widely adopted technique for the purification of organic compounds due to its speed, efficiency, and cost-effectiveness compared to traditional column chromatography.[2][3] This method utilizes a stationary phase, typically silica gel, and a mobile phase, a solvent system of optimized polarity, to separate the target compound from impurities.

Experimental Overview

The purification strategy for this compound involves a normal-phase flash chromatography setup. The choice of a suitable solvent system is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC).[4][5] A common mobile phase for compounds of moderate polarity is a gradient of ethyl acetate in hexanes.

Materials and Methods

3.1. Equipment and Reagents

  • Flash chromatography system (manual or automated)

  • Glass column

  • Silica gel (60 Å, 230-400 mesh)[4]

  • Compressed air or nitrogen source

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Crude this compound

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Triethylamine (optional)

3.2. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

ParameterRecommended Conditions
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase Gradient of 0% to 30% Ethyl Acetate in Hexanes
Column Dimensions Dependent on the scale of purification (e.g., 40 g silica for 1 g crude material)
Loading Technique Dry loading by adsorbing the crude material onto a small amount of silica gel is recommended for optimal separation.[5][6]
Flow Rate Approximately 2 inches/minute solvent front descent.[5]
Detection TLC analysis of fractions with UV visualization (254 nm)

Detailed Experimental Protocol

4.1. Preparation of the Column

  • Select an appropriately sized glass column based on the amount of crude material to be purified.

  • Dry-pack the column with silica gel. A gentle tapping of the column ensures even packing.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[5]

  • Pre-elute the column with the initial mobile phase (100% hexanes) to ensure a well-packed and equilibrated stationary phase.

4.2. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.[6]

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Add another thin layer of sand on top of the sample.

4.3. Elution and Fraction Collection

  • Begin elution with 100% hexanes.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 30% ethyl acetate over several column volumes.

  • Collect fractions in test tubes of appropriate size.[5]

  • Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.

4.4. Isolation of Pure Product

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Determine the purity of the final product by analytical techniques such as HPLC, LC-MS, and NMR.

Workflow Diagram

Purification_Workflow Figure 1: Workflow for the Purification of this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis and Isolation Crude_Sample Crude this compound TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Sample->TLC_Analysis Column_Packing Column Packing with Silica Gel TLC_Analysis->Column_Packing Sample_Loading Dry Loading of Sample Column_Packing->Sample_Loading Elution Gradient Elution (Hexanes/Ethyl Acetate) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Figure 1: Workflow for the Purification of this compound

Conclusion

The described flash column chromatography protocol provides a reliable and efficient method for the purification of this compound. By following this detailed procedure, researchers can obtain a high-purity product suitable for further synthetic transformations and biological evaluations. The use of a gradient elution and dry loading technique enhances the separation efficiency, leading to a successful purification outcome.

References

Application Notes and Protocols for the Purity Assessment of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methyl(phenyl)amino)nicotinaldehyde is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As with any chemical entity intended for these applications, rigorous purity assessment is crucial to ensure product quality, safety, and reproducibility of experimental results. This document provides detailed application notes and protocols for the analytical methods used to determine the purity of this compound. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities

A thorough purity assessment requires an understanding of potential process-related impurities. Based on a plausible synthetic route involving the reaction of a 6-halonicotinaldehyde with N-methylaniline, the following impurities could be present:

Impurity NameStructureRationale
6-chloronicotinaldehydeUnreacted starting material
N-methylanilineUnreacted starting material
6-(Phenylamino)nicotinaldehydeImpurity in N-methylaniline or demethylation byproduct
6-(Methyl(phenyl)amino)nicotinic acidOxidation of the aldehyde
Bis-(6-(methyl(phenyl)amino)pyridin-3-yl)methanolDimeric impurity

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase method is suitable for this compound.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Table 1: Representative HPLC Purity Data

PeakRetention Time (min)Area (%)Identity
13.50.086-(Phenylamino)nicotinaldehyde
25.20.156-chloronicotinaldehyde
38.999.65This compound
411.20.12Unknown

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 5 min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve in 5 mL of dichloromethane to a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a GC vial.

Data Presentation

Table 2: Representative GC-MS Purity Data

PeakRetention Time (min)Key m/z fragmentsIdentity
16.8106, 77N-methylaniline
29.5212, 183, 106This compound
310.1226, 197, 106Oxidized Impurity

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze identify Identify Peaks (MS Library) analyze->identify quantify Quantify (Peak Area) identify->quantify report Generate Report quantify->report

GC-MS Experimental Workflow

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides a direct and primary method for purity determination without the need for a reference standard of the analyte, instead using a certified internal standard.[1][2]

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Record the exact weights.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Acquire the ¹H NMR spectrum.

  • Apply appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and the signal of the internal standard (the two vinyl protons of maleic acid).

  • Calculate the purity using the following formula:[2]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation

Table 3: Representative qNMR Purity Data

ParameterAnalyteInternal Standard (Maleic Acid)
Mass (mg)20.1510.05
Molecular Weight ( g/mol )212.24116.07
Signal (ppm)~9.8 (aldehyde H)~6.3 (vinyl H)
Number of Protons (N)12
Integral (I)1.001.05
Purity of Standard (P_IS)-99.9%
Calculated Purity 99.5% -

Logical Relationship for Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Constants cluster_calc Calculation m_analyte Mass of Analyte Mass_Ratio (m_is / m_analyte) m_analyte->Mass_Ratio m_is Mass of IS m_is->Mass_Ratio P_is Purity of IS Purity Final Purity (%) P_is->Purity I_analyte Integral of Analyte Molar_Ratio Molar Ratio (I_analyte/N_analyte) / (I_is/N_is) I_analyte->Molar_Ratio I_is Integral of IS I_is->Molar_Ratio MW_analyte MW of Analyte MW_Ratio (MW_analyte / MW_is) MW_analyte->MW_Ratio MW_is MW of IS MW_is->MW_Ratio N_analyte N Protons Analyte N_analyte->Molar_Ratio N_is N Protons IS N_is->Molar_Ratio Molar_Ratio->Purity Mass_Ratio->Purity MW_Ratio->Purity

qNMR Purity Calculation Logic

Conclusion

The purity of this compound can be reliably determined using a combination of orthogonal analytical techniques. HPLC is the workhorse for routine purity checks and quantification of known and unknown impurities. GC-MS serves as an excellent confirmatory method, providing mass information for peak identification. qNMR offers a primary method for obtaining an accurate, absolute purity value. For comprehensive quality control in a research or drug development setting, it is recommended to utilize HPLC for routine analysis and to confirm the purity of reference batches by qNMR.

References

Application Notes and Protocols for Biological Screening of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the biological screening of the novel compound 6-(Methyl(phenyl)amino)nicotinaldehyde. Due to the absence of published biological data for this specific molecule, the proposed screening strategy is based on the known activities of structurally related aminopyridine derivatives. The protocols outlined herein cover assays for anticancer, antimicrobial, and enzyme inhibitory activities, providing a comprehensive framework for initial biological evaluation. All quantitative data presented are hypothetical and for illustrative purposes.

Introduction

This compound is a synthetic organic compound featuring a substituted aminopyridine core. Aminopyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory properties.[1] Therefore, a primary biological screening of this compound should encompass a diverse set of assays to elucidate its potential therapeutic value. This document outlines protocols for a tiered screening approach, starting with broad cytotoxicity and antimicrobial assessments, followed by more specific enzyme inhibition assays.

Potential Signaling Pathway Involvement

Structurally similar aminopyridines have been shown to modulate various signaling pathways. For instance, 4-aminopyridine has been demonstrated to influence the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the ERK1/2 pathway is implicated in various diseases, including cancer. A potential mechanism of action for this compound could involve the modulation of this or related kinase pathways.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase SOS SOS Receptor Tyrosine Kinase->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound This compound This compound->MEK G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate Add MTT Reagent->Incubate_MTT Add Solubilizer Add Solubilizer Incubate_MTT->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance G cluster_workflow Antimicrobial Screening Workflow Prepare Plates Prepare Agar Plates Inoculate Inoculate with Microbe Prepare Plates->Inoculate Place Disks Place Compound Disks Inoculate->Place Disks Incubate Incubate Place Disks->Incubate Measure Zones Measure Inhibition Zones Incubate->Measure Zones MIC Determination Determine MIC (Broth Dilution) Measure Zones->MIC Determination G cluster_workflow HDAC Inhibition Assay Workflow Prepare Assay Prepare Reagents & Compound Add Enzyme Add HDAC Enzyme & Substrate Prepare Assay->Add Enzyme Incubate Incubate Add Enzyme->Incubate Add Developer Add Developer Incubate->Add Developer Incubate_Dev Incubate Add Developer->Incubate_Dev Read Fluorescence Read Fluorescence Incubate_Dev->Read Fluorescence

References

Application Notes and Protocols for Condensation Reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for performing condensation reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde. This versatile aldehyde can participate in various carbon-carbon bond-forming reactions, yielding a diverse range of molecular scaffolds of interest in medicinal chemistry and materials science. The protocols outlined below focus on two major classes of condensation reactions: the Knoevenagel condensation with active methylene compounds and the Claisen-Schmidt condensation with methyl ketones to form chalcone derivatives.

Introduction

Condensation reactions are a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules from simpler precursors. This compound is a pyridine derivative with an aldehyde functional group that is activated towards nucleophilic attack, making it an excellent substrate for condensation reactions. The products of these reactions, such as vinylogous amides and chalcones, are prevalent in pharmacologically active compounds and functional materials.

The general reaction schemes are as follows:

Knoevenagel Condensation: this compound + Active Methylene Compound → α,β-Unsaturated Product

Claisen-Schmidt Condensation: this compound + Methyl Ketone → Chalcone Derivative

These reactions are typically catalyzed by a base or an acid and can often be performed under mild conditions with good to excellent yields.[1][2]

Data Presentation

The following tables summarize typical reaction conditions and yields for Knoevenagel and Claisen-Schmidt condensations based on analogous reactions reported in the literature. These serve as a starting point for optimization with this compound.

Table 1: Typical Conditions for Knoevenagel Condensation of Aromatic Aldehydes

Active Methylene CompoundCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanolReflux2 - 685 - 95
Ethyl CyanoacetateSodium EthoxideEthanolRoom Temp - Reflux4 - 1270 - 90
Barbituric AcidAcetic AcidWater/Ethanol80 - 1001 - 380 - 95
2-Thiobarbituric AcidPiperidineEthanolReflux2 - 488 - 96

Table 2: Typical Conditions for Claisen-Schmidt Condensation for Chalcone Synthesis

Methyl KetoneCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetophenone10% aq. NaOHEthanolRoom Temp12 - 2475 - 90
4'-Methoxyacetophenone40% aq. KOHMethanolRoom Temp8 - 1680 - 95
4'-Nitroacetophenone10% aq. NaOHEthanol0 - Room Temp24 - 4865 - 85
2-AcetylnaphthaleneKOHMethanolRoom Temp12 - 2482 - 92

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (E)-2-(6-(methyl(phenyl)amino)pyridin-3-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol, 1 eq.).

  • Dissolve the aldehyde in 30 mL of absolute ethanol.

  • Add malononitrile (11 mmol, 1.1 eq.) to the solution.

  • Add a catalytic amount of piperidine (0.5 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the final compound.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, MS).

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis with Acetophenone

This protocol describes the synthesis of (E)-1-phenyl-3-(6-(methyl(phenyl)amino)pyridin-3-yl)prop-2-en-1-one.

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Prepare a 10% aqueous solution of NaOH.

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 1 eq.) in 50 mL of ethanol.

  • Add acetophenone (10 mmol, 1 eq.) to the solution.

  • Cool the flask in an ice bath and slowly add the 10% NaOH solution (20 mL) dropwise with vigorous stirring.

  • Continue stirring at room temperature. The reaction progress can be monitored by TLC. A solid precipitate usually forms within 12-24 hours.[3]

  • After completion, pour the reaction mixture into 200 mL of cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with copious amounts of water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Dry the purified product under vacuum.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, MS).

Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_product Product Aldehyde 6-(Methyl(phenyl)amino) nicotinaldehyde ReactionVessel Reaction Vessel (Ethanol, Piperidine) Aldehyde->ReactionVessel ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->ReactionVessel Reflux Reflux (2-6 hours) ReactionVessel->Reflux Heat Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying FinalProduct α,β-Unsaturated Product Drying->FinalProduct

Caption: Workflow for Knoevenagel Condensation.

Claisen_Schmidt_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_product Product Aldehyde 6-(Methyl(phenyl)amino) nicotinaldehyde ReactionVessel Reaction Vessel (Ethanol, aq. NaOH) Aldehyde->ReactionVessel Ketone Methyl Ketone (e.g., Acetophenone) Ketone->ReactionVessel Stirring Stirring at RT (12-24 hours) ReactionVessel->Stirring Base Catalyst Quenching Quenching in Water Stirring->Quenching Filtration Filtration & Washing Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Chalcone Derivative Recrystallization->FinalProduct

Caption: Workflow for Claisen-Schmidt Condensation.

References

Application Note: Unraveling the Electronic and Structural Properties of 6-(Methyl(phenyl)amino)nicotinaldehyde through Density Functional Theory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methyl(phenyl)amino)nicotinaldehyde is a substituted nicotinaldehyde derivative with potential applications in medicinal chemistry and materials science.[1][2] Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and designing novel analogs with enhanced activities. Density Functional Theory (DFT) has emerged as a powerful computational tool in chemistry and drug discovery, offering a balance between accuracy and computational cost for studying molecular systems.[3][4][5] This application note provides a detailed protocol for performing DFT calculations on this compound to investigate its key quantum chemical properties.

Computational Methodology

A standardized and validated computational protocol is essential for obtaining reliable and reproducible results. The following sections detail the recommended workflow and parameters for DFT calculations on the title compound.

Software

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The protocol outlined here is generally applicable across these platforms with minor syntax variations.

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A common and effective method is to use the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6][7] A Pople-style basis set, such as 6-31G(d,p), provides a good balance of accuracy and computational efficiency for organic molecules.[6] To account for the non-covalent interactions that can influence the conformation, an empirical dispersion correction, such as Grimme's D3, should be included.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Properties

Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an estimate of the molecule's chemical stability.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, identifying electrophilic and nucleophilic sites. This is valuable for predicting intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Solvent Effects

To simulate a more realistic biological or chemical environment, the effect of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is particularly important for predicting properties in solution.

Illustrative Computational Workflow

DFT Workflow for this compound cluster_input Input Preparation cluster_calc DFT Calculations cluster_analysis Data Analysis cluster_output Output mol_build Build Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-31G(d,p) + D3) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analyze_geom Analyze Geometric Parameters geom_opt->analyze_geom verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, NBO) solvent_calc Solvation Model (PCM) elec_prop->solvent_calc analyze_elec Analyze Electronic Properties elec_prop->analyze_elec analyze_solvent Analyze Solvent Effects solvent_calc->analyze_solvent verify_min->elec_prop report Generate Report and Visualize Data analyze_geom->report analyze_elec->report analyze_solvent->report DFT Logical Relationships cluster_theory Theoretical Foundation cluster_inputs Computational Inputs cluster_calculations Core Calculations cluster_outputs Calculated Properties dft_theory Density Functional Theory functional Exchange-Correlation Functional (e.g., B3LYP) dft_theory->functional basis_set Basis Set (e.g., 6-31G(d,p)) dft_theory->basis_set scf_cycle Self-Consistent Field (SCF) Cycle functional->scf_cycle basis_set->scf_cycle molecular_structure Molecular Structure computational_params Calculation Parameters (Charge, Multiplicity, Keywords) molecular_structure->computational_params computational_params->scf_cycle energy_calc Energy Calculation scf_cycle->energy_calc gradient_calc Gradient Calculation energy_calc->gradient_calc electronic_properties Electronic Properties (HOMO, LUMO, Charges) energy_calc->electronic_properties optimized_geometry Optimized Geometry gradient_calc->optimized_geometry thermodynamic_properties Thermodynamic Properties gradient_calc->thermodynamic_properties

References

Troubleshooting & Optimization

optimizing reaction yield for 6-(Methyl(phenyl)amino)nicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde, a key intermediate in pharmaceutical research and development. The guidance is tailored for researchers, scientists, and drug development professionals to help optimize reaction yields and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Buchwald-Hartwig amination of 6-chloronicotinaldehyde with N-methylaniline.

Question 1: Why is my reaction yield of this compound consistently low?

Answer:

Low yields in the Buchwald-Hartwig amination of 6-chloronicotinaldehyde can stem from several factors. This reaction can be sensitive to the choice of catalyst, ligand, base, and solvent, as well as the overall reaction conditions. Aryl chlorides, in particular, can be challenging substrates for this type of coupling reaction.[1]

Possible Causes and Solutions:

  • Inefficient Catalyst System: The combination of the palladium precursor and the phosphine ligand is critical for catalytic activity.

    • Recommendation: Screen different palladium precursors and ligands. While Pd(OAc)₂ is common, pre-catalysts that provide cleaner formation of the active catalytic species may be more reliable.[1] For electron-deficient substrates like 6-chloronicotinaldehyde, bulky and electron-rich phosphine ligands are often effective.

  • Suboptimal Base: The choice and solubility of the base are crucial. Strong, non-nucleophilic bases are typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice. However, if base-sensitive functional groups are present, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested, potentially requiring higher reaction temperatures. The physical properties of the base are also important; poor solubility can hinder the reaction.

  • Inappropriate Solvent: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system.

    • Recommendation: Toluene and dioxane are commonly used solvents for Buchwald-Hartwig reactions. Ensure the solvent is thoroughly dried and degassed to prevent catalyst deactivation.

  • Reaction Temperature and Time: The reaction may not be reaching completion.

    • Recommendation: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Extended reaction times may be necessary, but be mindful of potential side reactions at higher temperatures.

ParameterRecommendation 1Recommendation 2Recommendation 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂Buchwald Precatalyst
Ligand XantphosRuPhosBrettPhos
Base NaOtBuK₃PO₄Cs₂CO₃
Solvent TolueneDioxanetert-Amyl alcohol
Temperature 80-100 °C100-120 °CRoom Temperature (with specific catalysts)
Question 2: My reaction is stalled and not proceeding to completion. What should I do?

Answer:

Reaction stalling can be indicative of catalyst deactivation or inhibition.

Possible Causes and Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

    • Recommendation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents.

  • Inhibitory Species: The formation of byproducts can sometimes inhibit the catalyst.

    • Recommendation: While less common with aryl chlorides than iodides, halide anions can sometimes interfere with the catalytic cycle. Using a ligand that promotes a faster reaction rate can help mitigate this.

  • Insufficient Mixing: If the base is not fully dissolved, it can lead to localized areas of low reactivity.

    • Recommendation: Ensure vigorous stirring throughout the reaction.

Question 3: I am observing significant side product formation. What are the likely side products and how can I minimize them?

Answer:

A common side reaction in the Buchwald-Hartwig amination is the hydrodehalogenation of the starting aryl halide, leading to the formation of nicotinaldehyde.

Possible Causes and Solutions:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing amination.

    • Recommendation: This side reaction can sometimes be favored by certain catalyst/ligand combinations or the presence of water. Screening different ligands and ensuring strictly anhydrous conditions can help minimize this pathway. The choice of base can also influence the extent of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: The following is a representative protocol based on typical Buchwald-Hartwig amination conditions. Optimization may be required.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-chloronicotinaldehyde (1.0 eq.), N-methylaniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials (6-chloronicotinaldehyde and N-methylaniline) and the product. The product, being more polar than the starting amine but less polar than the aldehyde, should have a distinct Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be employed.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents like toluene and dioxane are flammable and have associated health risks. Handle them in a fume hood away from ignition sources.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow reagents Reagents: - 6-Chloronicotinaldehyde - N-Methylaniline - Pd Catalyst - Ligand - Base setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product 6-(Methyl(phenyl)amino) nicotinaldehyde purification->product troubleshooting_yield low_yield Low Yield catalyst Suboptimal Catalyst/Ligand low_yield->catalyst base Incorrect Base/Solubility low_yield->base conditions Non-ideal Conditions low_yield->conditions side_reactions Side Reactions low_yield->side_reactions screen_catalysts screen_catalysts catalyst->screen_catalysts Solution: Screen different Pd sources and ligands screen_bases screen_bases base->screen_bases Solution: Test alternative bases (e.g., K3PO4, Cs2CO3) optimize_temp_time optimize_temp_time conditions->optimize_temp_time Solution: Optimize temperature and reaction time anhydrous_conditions anhydrous_conditions side_reactions->anhydrous_conditions Solution: Ensure strictly anhydrous conditions

References

troubleshooting common issues in nicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of nicotinaldehyde. The information is tailored for researchers, scientists, and drug development professionals.

General Troubleshooting

Question: My nicotinaldehyde synthesis is resulting in a low yield. What are the common causes and solutions?

Answer: Low yields in nicotinaldehyde synthesis can stem from several factors depending on the chosen synthetic route. Here are some common causes and potential solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]

  • Suboptimal Reagents: The quality of starting materials and reagents is crucial.

    • Solution: Ensure all reactants and solvents are pure and anhydrous, especially in moisture-sensitive reactions. For instance, 3-pyridinecarboxaldehyde should be free from contamination by nicotinic acid.[2]

  • Catalyst Deactivation: The catalyst may have lost its activity.

    • Solution: In catalytic hydrogenations (e.g., from 3-cyanopyridine), the catalyst (like Raney-nickel) can be poisoned by strong acids.[3][4] Ensure the correct acidic conditions are used as specified in the protocol. Consider using fresh catalyst.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: Optimize reaction conditions (temperature, pressure, solvent) to minimize side reactions. For example, in the reduction of nicotinic acid derivatives, over-reduction to the corresponding alcohol or formation of dihydropyridine can occur.[1]

Question: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer: Improving selectivity is key to a successful synthesis. Here are some strategies:

  • Choice of Reagents and Catalysts: The choice of reducing or oxidizing agents can greatly influence selectivity. For instance, using morpholinamides of nicotinic acid as precursors for reduction can lead to virtually quantitative yields under standard conditions.[1]

  • Reaction Conditions: Milder reaction conditions often lead to higher selectivity. For the hydrogenation of 3-cyanopyridine, using an aqueous medium of a carboxylic acid with Raney-nickel under controlled temperature and pressure can achieve superior yields and selectivity compared to processes using strong mineral acids.[3][4]

  • Protecting Groups: In some cases, protecting reactive functional groups can prevent unwanted side reactions.

Synthesis-Specific Troubleshooting

From 3-Cyanopyridine (Hydrogenation)

Question: My hydrogenation of 3-cyanopyridine to nicotinaldehyde is producing significant amounts of 3-picolylamine and 3-picolylalcohol. How can I minimize these byproducts?

Answer: The formation of 3-picolylamine and 3-picolylalcohol are common side reactions in the hydrogenation of 3-cyanopyridine. Here's how to address this:

  • Control of Reaction Conditions: The use of strongly acidic conditions with Raney-nickel can suppress the formation of side products by poisoning the catalyst.[3][4] However, this can also lead to lower yields. A patented process suggests using an aqueous medium of a carboxylic acid (like acetic acid) under milder conditions (10-30 °C and 0.5-3 bar hydrogen pressure) to achieve high selectivity and yield.[3][5]

  • Catalyst Selection: While Raney-nickel is commonly used, other catalysts might offer better selectivity. However, some alternatives like rhodium-loaded catalysts can be expensive for industrial production.[3][4]

Experimental Protocol: Hydrogenation of 3-Cyanopyridine

This protocol is based on a patented process for the preparation of aqueous nicotinaldehyde.[3][5]

  • Reaction Setup: In a stirring autoclave, mix 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.

  • Catalyst Addition: Add 14.6 g of moist Raney-nickel (approximately 60% Ni content) in 50 g of water to the mixture.

  • Hydrogenation: Hydrogenate the mixture under a constant hydrogen pressure of 1 bar. The typical reaction time is between 3 and 6 hours.

  • Work-up: After the reaction, the catalyst is filtered off. The resulting aqueous solution of nicotinaldehyde can be used directly for further synthesis steps.

Quantitative Data: Influence of Reaction Conditions on Yield

ParameterCondition 1Condition 2Condition 3
Starting Material 3-Cyanopyridine3-Cyanopyridine3-Cyanopyridine
Catalyst Raney-NickelRaney-NickelRaney-Nickel
Solvent Aqueous Acetic AcidAqueous Acetic AcidAqueous Acetic Acid with Sodium Acetate
H₂ Pressure 1 bar30 barNot specified
Yield (HPLC) Not specified64%Not specified
Yield (Derivatization) 93.3%68%73%
Byproducts 1.1% 3-picolylamine, 0.1% 3-picolylalcoholNot specifiedNot specified

Yields can vary based on the specific reaction scale and conditions. Derivatization with aminotriazinone is a method to determine the aldehyde yield.[3][4]

From Nicotinic Acid Derivatives (Reduction)

Question: The reduction of my nicotinic acid derivative is not stopping at the aldehyde stage and is proceeding to the alcohol. What can I do?

Answer: Over-reduction is a common challenge when preparing aldehydes from carboxylic acid derivatives.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Lithium alkoxyaluminum hydrides, such as triethoxylithium aluminum hydride, are known to be effective for this transformation.[1] Using the corresponding morpholinamides as starting materials for the reduction has been shown to give nearly quantitative yields of the aldehyde at room temperature.[1]

  • Temperature Control: Many reduction reactions require low temperatures to minimize over-reduction.[1] Maintaining the recommended temperature throughout the reaction is essential.

  • Stoichiometry of Reducing Agent: Using a stoichiometric amount or a slight excess of the reducing agent is important. A large excess will favor over-reduction to the alcohol.

Experimental Protocol: Reduction of 5-bromopyridine-3-carboxylic acid morpholinamide

This protocol is an example of the reduction of a nicotinic acid derivative.[1]

  • Reaction Setup: A solution of 5.0 g of 5-bromopyridine-3-carboxylic acid morpholinamide in 30 g of tetrahydrofuran (THF) is prepared.

  • Reducing Agent Preparation: In a separate flask, a mixture of 5.9 g of ethyl acetate and 28 g of THF is added dropwise with cooling to a solution containing the reducing agent (in this case, a 150% excess is used for demonstration, but careful control is needed to avoid over-reduction).

  • Reduction: The reaction mixture containing the reducing agent is added dropwise at 0°C to 10°C to the solution of the morpholinamide.

  • Quenching and Work-up: After 1 hour, the reaction mixture is poured into 35 ml of 12% sulfuric acid. The organic phase is evaporated to dryness.

  • Purification: The product can be further purified by recrystallization from methyl tert-butyl ether (MTB ether).

From 3-Picoline (Oxidation)

Question: The oxidation of 3-picoline to nicotinaldehyde is giving me a low yield and forming nicotinic acid. How can I control the oxidation?

Answer: The oxidation of 3-picoline can be challenging to stop at the aldehyde stage, as the aldehyde is easily oxidized further to nicotinic acid.[1]

  • Choice of Oxidant and Catalyst: The selection of the oxidizing agent and catalyst system is crucial for selective oxidation. Industrial processes often involve gas-phase ammoxidation to 3-cyanopyridine followed by hydrolysis, which can be a more controlled route to nicotinic acid derivatives.[6][7] Direct oxidation to the aldehyde is difficult.

  • Reaction Conditions: Controlling the reaction temperature, pressure, and reaction time is critical to prevent over-oxidation.

Purification FAQs

Question: How can I effectively purify nicotinaldehyde from my reaction mixture?

Answer: Purification of nicotinaldehyde can be achieved through several methods:

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid aldehydes like nicotinaldehyde.[2]

  • Crystallization: If the product is a solid or can be converted to a solid derivative, recrystallization is an effective purification technique.[1]

  • Chromatography: Column chromatography can be used to separate the aldehyde from byproducts and unreacted starting materials.

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a reversible adduct with sodium bisulfite. This method can be particularly useful for separating aldehydes from non-carbonyl compounds.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material (e.g., 3-Cyanopyridine) reaction Reaction (e.g., Hydrogenation) start->reaction filtration Catalyst Filtration reaction->filtration extraction Extraction filtration->extraction distillation Distillation extraction->distillation analysis Purity & Yield (HPLC, NMR) distillation->analysis product Pure Nicotinaldehyde analysis->product

Caption: General experimental workflow for nicotinaldehyde synthesis.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution_incomplete Action: - Extend reaction time - Increase temperature moderately incomplete->solution_incomplete check_byproducts Analyze for Byproducts (GC-MS/NMR) complete->check_byproducts byproducts_present Significant Byproducts check_byproducts->byproducts_present Yes no_byproducts Minimal Byproducts check_byproducts->no_byproducts No solution_byproducts Action: - Optimize conditions (Temp, Pressure, Catalyst) - Change reagents/catalyst byproducts_present->solution_byproducts check_purification Review Purification Process no_byproducts->check_purification solution_purification Action: - Optimize distillation/crystallization - Consider alternative purification check_purification->solution_purification

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Purification of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-(Methyl(phenyl)amino)nicotinaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization Improper solvent choice; Cooling rate too fast; Insufficient washing of crystals.Screen for optimal recrystallization solvents or solvent systems (e.g., ethanol/water, ethyl acetate/heptane). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Wash the collected crystals with a small amount of cold solvent.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound; Presence of impurities that lower the melting point.Use a lower-boiling point solvent. Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization.
Poor Separation in Column Chromatography Incorrect mobile phase polarity; Co-elution of impurities with the product; Column overloading.Perform thin-layer chromatography (TLC) to determine the optimal mobile phase. Use a gradient elution. Ensure the amount of crude material loaded is appropriate for the column size.
Product Degradation During Purification Aldehyde group is sensitive to oxidation or other reactions; Instability in acidic or basic conditions.Work under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to high temperatures. Use neutral pH conditions for extractions and chromatography where possible. Consider the addition of antioxidants like BHT if oxidation is suspected.[1]
Incomplete Removal of Starting Materials Similar polarity to the desired product.Optimize chromatographic conditions with a shallower gradient. Consider a different purification technique, such as an acid-base extraction to remove basic or acidic starting materials.
Discoloration of the Final Product Presence of colored impurities; Oxidation of the product.Treat the solution with activated carbon before the final filtration step of recrystallization. Ensure all purification steps are carried out promptly and under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities may include unreacted starting materials such as 6-chloronicotinaldehyde and N-methylaniline, by-products from side reactions, and degradation products resulting from the aldehyde functionality. The specific impurities will depend on the synthetic route employed.

Q2: What is the recommended solvent for recrystallizing this compound?

A2: The ideal solvent should dissolve the compound at high temperatures but not at low temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/heptane. A small-scale solvent screen is the best approach to determine the optimal solvent or solvent system.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate mobile phase, and visualize the spots under UV light. Fractions containing the pure product should show a single spot with the same Rf value.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: The aldehyde group can be sensitive to the acidic nature of silica gel. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase (e.g., 1% triethylamine). Alternatively, using a different stationary phase like alumina may be beneficial.

Q5: What storage conditions are recommended for the purified this compound?

A5: Due to the potential for oxidation and degradation of the aldehyde, the purified compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature.[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of heptane and ethyl acetate). Pack a column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow crude_product Crude Product dissolution Dissolve in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization Workflow for Purification.

troubleshooting_logic start Low Purity? recrystallization Recrystallization Issue start->recrystallization Yes chromatography Chromatography Issue start->chromatography Yes degradation Product Degradation start->degradation Yes solvent Optimize Solvent recrystallization->solvent cooling Slow Cooling Rate recrystallization->cooling washing Wash Crystals recrystallization->washing mobile_phase Optimize Mobile Phase chromatography->mobile_phase loading Check Column Loading chromatography->loading inert_atm Use Inert Atmosphere degradation->inert_atm neutral_ph Maintain Neutral pH degradation->neutral_ph

Caption: Troubleshooting Logic for Low Purity Issues.

References

Technical Support Center: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde. The primary synthetic route covered is the Buchwald-Hartwig amination of a 6-halonicotinaldehyde with N-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of a 6-halonicotinaldehyde (typically 6-chloro- or 6-bromonicotinaldehyde) with N-methylaniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential components for the Buchwald-Hartwig amination are:

  • Aryl Halide: 6-chloronicotinaldehyde or 6-bromonicotinaldehyde.

  • Amine: N-methylaniline.

  • Palladium Precatalyst: Such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are commonly used.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being a frequent choice.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Q3: What are the major side reactions to be aware of in this synthesis?

A3: The primary side reactions include:

  • Hydrodehalogenation: Reduction of the starting 6-halonicotinaldehyde to nicotinaldehyde. This is often a result of a competing β-hydride elimination pathway in the catalytic cycle.[1]

  • Aldehyde Reduction: The aldehyde functional group may be reduced to an alcohol, especially if a hydride source is present or under certain catalytic conditions.

  • Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of inactive palladium black and incomplete conversion.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Ensure proper anaerobic handling techniques to prevent oxidation.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.
Inappropriate Ligand Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reductive elimination step over side reactions.[1]
Incorrect Base Ensure the base (e.g., NaOtBu) is fresh and has been stored under inert atmosphere. Consider using other bases like LHMDS or K₃PO₄ if the substrate is base-sensitive.The base plays a crucial role in the deprotonation of the amine and the generation of the active catalyst. Decomposed base can inhibit the reaction.
Solvent Issues Use anhydrous, degassed solvent. Toluene and dioxane are generally good choices. Avoid protic solvents.Water and oxygen can deactivate the catalyst. The solvent also influences the solubility of the reagents and the reaction rate.
Low Reaction Temperature Gradually increase the reaction temperature, typically in the range of 80-120 °C.The oxidative addition of aryl chlorides can be slow and may require higher temperatures to proceed efficiently.
Problem 2: Presence of Significant Side Products
Side Product Observed Potential Cause Troubleshooting Step Rationale
Nicotinaldehyde (Hydrodehalogenation) β-Hydride elimination is competing with reductive elimination.Use a bulkier phosphine ligand to sterically disfavor the β-hydride elimination pathway. Lowering the reaction temperature may also help.Bulky ligands can create a steric environment around the palladium center that favors the desired C-N bond formation.[1]
6-(Methyl(phenyl)amino)pyridin-3-yl)methanol (Aldehyde Reduction) The aldehyde group is being reduced by a hydride source.Ensure all reagents are anhydrous. If using a Pd(II) precatalyst, avoid certain additives that can generate hydrides.Aldehydes are susceptible to reduction, and trace amounts of water or other protic species can act as hydride sources in the presence of the catalyst system.
Starting Material Recovery Incomplete reaction due to catalyst deactivation or insufficient reaction time/temperature.See "Low or No Product Yield" section. Increase reaction time or temperature.Ensures the reaction proceeds to completion.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Buchwald-Hartwig Amination

Disclaimer: This is a general procedure and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 6-Chloronicotinaldehyde

  • N-methylaniline

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add 6-chloronicotinaldehyde (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add anhydrous toluene (5 mL) to the vessel.

  • Add N-methylaniline (1.2 mmol) to the mixture.

  • Finally, add sodium tert-butoxide (1.4 mmol).

  • Seal the reaction vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition ArPd(II)(X)L2 Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination ArPd(II)(NHR'R'')L2 [Ar-Pd(II)(NHR'R'')(X)]L2 Deprotonation Deprotonation ArPd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination β-Hydride Elimination Side_Product Hydrodehalogenation Product (Ar-H)

Troubleshooting_Workflow Start Reaction Issue LowYield Low/No Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts CheckCatalyst Check Catalyst/Ligand Activity LowYield->CheckCatalyst Yes IdentifySideProduct Identify Side Product(s) SideProducts->IdentifySideProduct Yes CheckBase Verify Base Quality CheckCatalyst->CheckBase CheckSolvent Ensure Anhydrous/Degassed Solvent CheckBase->CheckSolvent OptimizeTemp Optimize Temperature/Time CheckSolvent->OptimizeTemp End Successful Synthesis OptimizeTemp->End Hydrodehalogenation Hydrodehalogenation? IdentifySideProduct->Hydrodehalogenation AldehydeReduction Aldehyde Reduction? IdentifySideProduct->AldehydeReduction Hydrodehalogenation->AldehydeReduction No ChangeLigand Use Bulkier Ligand Hydrodehalogenation->ChangeLigand Yes CheckHydrideSource Eliminate Hydride Sources AldehydeReduction->CheckHydrideSource Yes AldehydeReduction->End No ChangeLigand->End CheckHydrideSource->End

References

Technical Support Center: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde. The primary focus is on temperature control during the key synthetic step: the Buchwald-Hartwig amination of 6-chloronicotinaldehyde with N-methylaniline.

Troubleshooting Guide

The synthesis of this compound via Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction. However, like many palladium-catalyzed reactions, it is sensitive to several parameters, with temperature being a critical factor for success. Below is a troubleshooting guide to address common issues encountered during this synthesis.

Issue Potential Cause Recommended Action
Low or No Product Yield Reaction temperature is too low: The catalytic cycle may not be efficiently initiated or sustained.Gradually increase the reaction temperature in 5-10 °C increments. Typical temperatures for Buchwald-Hartwig aminations range from room temperature to around 110 °C. An optimal starting point is often between 80-100 °C.[1][2]
Catalyst decomposition: Exceeding the thermal stability of the palladium catalyst or ligand.Do not exceed 120 °C unless literature for the specific catalyst system suggests otherwise. Consider using a more thermally stable ligand.
Incorrect solvent: The solvent may not be suitable for the chosen reaction temperature (e.g., boiling point is too low).Ensure the solvent has a boiling point appropriate for the target reaction temperature. Toluene and dioxane are common solvents for this reaction.[2]
Formation of Side Products (e.g., Hydrodehalogenation, Aryne Intermediates) Reaction temperature is too high: High temperatures can promote side reactions. For instance, temperatures above 130 °C can lead to the formation of aryne intermediates, resulting in regioisomeric byproducts.[3]Reduce the reaction temperature. If the reaction is slow at lower temperatures, consider screening different ligands that may promote the desired coupling at a milder temperature.
Prolonged reaction time at elevated temperature: Even at moderately high temperatures, extended reaction times can lead to the accumulation of byproducts.Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
Inconsistent Reaction Rates Poor temperature control: Fluctuations in the reaction temperature can lead to inconsistent reaction kinetics.Use a reliable heating mantle with a temperature controller and a thermocouple immersed in the reaction mixture (if possible) or in the heating block/oil bath for precise temperature control.
Base insolubility: The inorganic bases commonly used (e.g., NaOtBu, Cs2CO3) can have poor solubility, and their dissolution can be temperature-dependent, affecting the reaction rate.Ensure efficient stirring to maintain a good suspension of the base. In some cases, a slightly higher temperature can improve the solubility and effectiveness of the base.
Darkening of the Reaction Mixture Palladium black formation: This indicates catalyst decomposition and is often exacerbated by high temperatures.Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also contribute to catalyst degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for the Buchwald-Hartwig amination to produce this compound typically falls within the range of 80 °C to 100 °C .[1][2] However, with the appropriate choice of a highly active palladium catalyst and a sterically demanding phosphine ligand, the reaction can sometimes be conducted at lower temperatures, even down to room temperature.[4][5] It is recommended to start with a temperature around 80 °C and optimize based on reaction monitoring.

Q2: Can I run the reaction at a higher temperature to speed it up?

A2: While increasing the temperature can increase the reaction rate, it also significantly increases the risk of side product formation. Temperatures exceeding 120-130 °C may lead to the formation of aryne intermediates from the chloropyridine, resulting in the formation of undesired regioisomers.[3] It is crucial to balance reaction speed with selectivity.

Q3: What are the signs of incorrect temperature control?

A3: Signs of improper temperature control include:

  • Low yield: If the temperature is too low, the reaction may not proceed to completion.

  • Formation of multiple spots on TLC: If the temperature is too high, you may observe the formation of side products.

  • Darkening of the reaction mixture to black: This often indicates the decomposition of the palladium catalyst to palladium black, which can be caused by excessive heat.

  • Inconsistent results between batches: This can be a sign of poor temperature regulation.

Q4: How does the choice of ligand affect the optimal reaction temperature?

A4: The choice of ligand is critical. Sterically bulky and electron-rich phosphine ligands, such as XPhos or BrettPhos, can stabilize the palladium catalyst and facilitate the catalytic cycle, often allowing the reaction to proceed efficiently at lower temperatures.[6] First-generation ligands like P(o-tolyl)3 may require higher temperatures.[2]

Q5: My reaction is not working even at 100 °C. What should I do?

A5: If the reaction is not proceeding at an elevated temperature, other factors besides temperature may be the issue. Check the following:

  • Inert atmosphere: Ensure the reaction is carried out under a strict inert atmosphere of nitrogen or argon.

  • Reagent quality: The amine, aryl halide, and base should be pure and dry. The solvent should be anhydrous.

  • Catalyst and ligand integrity: Ensure the palladium catalyst and phosphine ligand have not been deactivated by exposure to air or moisture.

  • Base choice: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is typically required.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Add 6-chloronicotinaldehyde (1.0 equivalent).

  • Add anhydrous toluene or dioxane as the solvent.

  • Add N-methylaniline (1.1-1.2 equivalents).

  • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or GC-MS, typically 2-24 hours).

  • After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the key concepts in the synthesis of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd Catalyst, Ligand, Base, 6-Chloronicotinaldehyde, and Solvent amine Add N-methylaniline reagents->amine Under Inert Atmosphere heating Heat to Optimal Temperature (e.g., 80-100 °C) amine->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Extraction and Washing quench->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolate Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Temperature_Troubleshooting cluster_low_yield Low Yield cluster_side_products Side Products Observed cluster_other_issues Other Issues start Reaction Outcome Unsatisfactory temp_too_low Is Temperature < 80 °C? start->temp_too_low temp_too_high Is Temperature > 110 °C? start->temp_too_high increase_temp Action: Increase Temperature in 10 °C increments temp_too_low->increase_temp Yes check_reagents Check Reagent Quality and Inert Atmosphere temp_too_low->check_reagents No decrease_temp Action: Decrease Temperature temp_too_high->decrease_temp Yes temp_too_high->check_reagents No

Caption: Troubleshooting logic for temperature-related issues in the synthesis.

References

Technical Support Center: Catalyst Deactivation in 6-(Methyl(phenyl)amino)nicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during reactions involving 6-(Methyl(phenyl)amino)nicotinaldehyde. The content is tailored for researchers, scientists, and drug development professionals to diagnose and mitigate common problems in their experiments.

Troubleshooting Guides

This section offers a question-and-answer format to troubleshoot specific issues related to catalyst deactivation.

Issue 1: Reaction is sluggish or stalls before completion.

  • Question: My reaction to synthesize or functionalize this compound is not going to completion. What are the likely causes related to the catalyst?

  • Answer: A stalled or sluggish reaction is a common indicator of catalyst deactivation. The primary causes can be categorized as catalyst poisoning, thermal degradation, or the formation of inactive catalyst species. Impurities in the reactants, solvents, or gases can act as poisons. For instance, sulfur, water, or other coordinating species can bind to the active sites of the catalyst, rendering it ineffective.[1][2][3][4] The stability of the catalyst at the reaction temperature is also a critical factor; higher temperatures can lead to catalyst decomposition or aggregation.[5] Additionally, off-cycle inactive complexes can form between the catalyst and substrates or products, sequestering the active catalyst.[6][7]

Issue 2: Inconsistent reaction yields or product quality.

  • Question: I am observing significant batch-to-batch variability in my reaction yields. Could this be related to catalyst deactivation?

  • Answer: Yes, inconsistent yields are often linked to variable levels of catalyst poisons in the starting materials or solvents. Trace impurities, which can differ between batches of reagents, can have a significant impact on catalyst performance.[2][4] It is also possible that the active catalyst concentration is not consistent at the start of each reaction due to incomplete pre-catalyst activation or premature deactivation during handling.

Issue 3: Catalyst appears to have changed color or precipitated from the solution.

  • Question: I've noticed a change in the appearance of my catalyst during the reaction. What does this signify?

  • Answer: A visual change, such as color alteration or precipitation, is a strong indication of a change in the catalyst's chemical state. For palladium catalysts, a color change from a soluble, colored complex to a black precipitate often indicates the formation of palladium black, an agglomerated, less active form of the metal. This can be caused by ligand degradation or reductive collapse of the catalytic species.

Frequently Asked Questions (FAQs)

1. What are the most common catalyst poisons in reactions involving amino-substituted pyridines like this compound?

Given the structure, which is likely synthesized via a Buchwald-Hartwig amination or similar cross-coupling reaction, the following are common poisons for palladium catalysts:

  • Sulfur Compounds: Often present in starting materials or as impurities in solvents.

  • Water and Oxygen: Can lead to the oxidation of phosphine ligands and the palladium center.[8]

  • Coordinating Solvents or Additives: Solvents with strong coordinating properties can compete with the substrates for binding to the metal center.

  • Excess Starting Material/Product: The nitrogen atoms in the pyridine and the amino group of the product itself can, in some cases, act as ligands and inhibit the catalyst.[6][7]

2. How can I minimize the risk of catalyst poisoning?

  • Use High-Purity Reagents: Ensure all starting materials, solvents, and gases are of high purity and are anhydrous and deoxygenated where necessary.

  • Purify Starting Materials: If reagent quality is suspect, purification by recrystallization, distillation, or chromatography is recommended.

  • Employ Scavengers: In some cases, adding a scavenger to remove a known poison can be effective.

3. What is the optimal catalyst loading for my reaction?

The optimal catalyst loading should be determined empirically for each specific reaction. While higher loadings can sometimes compensate for deactivation, they also increase costs and the potential for side reactions. A typical starting point for palladium-catalyzed cross-coupling reactions is in the range of 0.5-5 mol%.[9]

4. How can I determine if my catalyst is still active?

You can test the activity of a suspect catalyst batch by running a small-scale, well-characterized control reaction with highly pure reagents. Comparing the conversion and yield to a fresh batch of catalyst will indicate its relative activity.

Quantitative Data Summary

The following table summarizes typical ranges for key parameters in palladium-catalyzed cross-coupling reactions relevant to the synthesis of molecules like this compound. These are general guidelines and may require optimization for specific substrates.

ParameterTypical RangePotential Impact on Deactivation
Catalyst Loading (mol %) 0.5 - 5Lower loadings are more susceptible to deactivation by trace impurities.[9]
Ligand:Metal Ratio 1:1 to 4:1An insufficient amount of ligand can lead to catalyst precipitation (e.g., palladium black). Excess ligand can sometimes inhibit the reaction.
Temperature (°C) 80 - 120Higher temperatures can accelerate the reaction but may also increase the rate of thermal degradation of the catalyst and ligands.[5]
Reaction Time (h) 2 - 24Longer reaction times increase the potential for time-dependent deactivation processes to occur.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed C-N Cross-Coupling Reaction

  • Reagent and Glassware Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and deoxygenated.

  • Reaction Setup: To a dried reaction flask, add the aryl halide, the amine (this compound precursor), the palladium pre-catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times.

  • Solvent Addition: The degassed solvent is added via syringe.

  • Heating and Monitoring: The reaction mixture is heated to the desired temperature and stirred. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and filtered to remove insoluble salts and catalyst residues. The filtrate is then subjected to standard aqueous work-up and purification procedures.

Protocol 2: Catalyst Activity Test

  • Standard Reaction: Prepare a standard reaction mixture using a well-defined and highly purified set of reactants and a fresh, reliable batch of catalyst. Run the reaction under optimized conditions and record the yield at a specific time point.

  • Test Reaction: Repeat the standard reaction using the batch of catalyst .

  • Comparison: Compare the yield of the test reaction to the standard reaction. A significantly lower yield indicates reduced catalyst activity.

Visualizations

Experimental_Workflow_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Catalyst-Specific Investigation cluster_3 Resolution Start Low or Inconsistent Yield Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Conditions Confirm Reaction Conditions (T, t) Start->Check_Conditions Catalyst_Activity Test Catalyst Activity (Control Reaction) Check_Purity->Catalyst_Activity Check_Conditions->Catalyst_Activity Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Change_Catalyst Screen Different Catalysts or Ligands Catalyst_Activity->Change_Catalyst If activity is low Purify_Reagents Purify Reagents Catalyst_Activity->Purify_Reagents If activity is good New_Catalyst Use Fresh or Alternative Catalyst Change_Catalyst->New_Catalyst Resolved Problem Resolved Purify_Reagents->Resolved Optimize_Conditions->Resolved New_Catalyst->Resolved

Caption: Troubleshooting workflow for low reaction yields.

Catalyst_Deactivation_Pathways cluster_poisoning Catalyst Poisoning cluster_degradation Degradation cluster_off_cycle Off-Cycle Inhibition Active_Catalyst Active Catalyst (e.g., Pd(0)L2) Poisoned_Complex Inactive Poisoned Complex Active_Catalyst->Poisoned_Complex Irreversible Binding Degraded_Ligand Ligand Degradation Active_Catalyst->Degraded_Ligand Off_Cycle_Complex Inactive Off-Cycle Complex Active_Catalyst->Off_Cycle_Complex Reversible or Irreversible Poison Poison (S, H2O, etc.) Poison->Poisoned_Complex Thermal_Stress High Temperature Thermal_Stress->Degraded_Ligand Pd_Black Palladium Black (Inactive Aggregates) Degraded_Ligand->Pd_Black Substrate_Product Substrate/Product Coordination Substrate_Product->Off_Cycle_Complex

Caption: Common catalyst deactivation pathways.

References

Technical Support Center: Scaling Up the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: The most prevalent and scalable method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of 6-chloronicotinaldehyde with N-methylaniline in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.

Q2: I am observing low yields in my scale-up reaction. What are the potential causes and how can I improve the yield?

A2: Low yields in a Buchwald-Hartwig amination scale-up can stem from several factors:

  • Inactive Catalyst: The Pd(0) active catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Improper Ligand Choice: The choice of phosphine ligand is critical. For electron-rich pyridines, bulky, electron-rich biarylphosphine ligands often give the best results. Consider screening different ligands to find the optimal one for your specific substrate.

  • Suboptimal Base: The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used. The base's physical form (e.g., fine powder) can also impact reaction rates.

  • Insufficient Reaction Time or Temperature: Scale-up reactions may require longer reaction times or adjusted temperatures to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Q3: I am seeing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: Common side reactions in this synthesis include:

  • Hydrodehalogenation: The starting material, 6-chloronicotinaldehyde, can be reduced to nicotinaldehyde. This is often caused by impurities in the starting materials or catalyst.

  • Homocoupling of the Amine: N-methylaniline can couple with itself. This can be minimized by controlling the reaction temperature and using the correct stoichiometry of reagents.

  • Reaction with the Aldehyde Functionality: The aldehyde group can potentially react with the amine or other nucleophiles present. While generally stable under these conditions, prolonged reaction times at high temperatures could lead to side products.

To minimize side products, ensure high-purity starting materials, maintain a strict inert atmosphere, and optimize the reaction conditions (temperature, time, and stoichiometry).

Q4: How do I effectively remove the palladium catalyst from my final product?

A4: Removing residual palladium to acceptable levels (often in the ppm range for pharmaceutical applications) is a critical step.[3][4] Several methods can be employed:

  • Aqueous Washes: Multiple washes with aqueous solutions of reagents like L-cysteine or thiourea can help to complex and remove palladium.

  • Charcoal Treatment: Activated carbon can effectively adsorb palladium catalysts.

  • Metal Scavengers: Commercially available silica-based or polymer-based metal scavengers with thiol or other functional groups can be very effective.

  • Crystallization: Proper crystallization of the final product is often a highly effective method for purging residual metals.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: Key safety considerations include:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE).

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and react violently with water.

  • Solvents: Anhydrous solvents like toluene and dioxane are flammable and have specific handling requirements.

  • Exothermic Reactions: The reaction can be exothermic, especially on a large scale. Ensure adequate cooling and temperature monitoring to control the reaction temperature.

Quantitative Data Summary

The following table summarizes representative quantitative data for a generic scaled-up Buchwald-Hartwig amination for the synthesis of a 6-amino-substituted nicotinaldehyde derivative. Please note that these values are illustrative and will require optimization for the specific synthesis of this compound.

ParameterValueNotes
Reactants
6-chloronicotinaldehyde1.0 equiv
N-methylaniline1.1 - 1.5 equivA slight excess of the amine is often used.
Catalyst System
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.5 - 2.0 mol%Lower catalyst loading is desirable for scale-up.
Phosphine Ligand (e.g., XPhos, SPhos)1.0 - 4.0 mol%Ligand-to-metal ratio is typically 1:1 to 2:1.
Base
Sodium tert-butoxide (NaOtBu)2.0 - 3.0 equiv
Solvent
Toluene or Dioxane5 - 10 mL/g of limiting reagentAnhydrous conditions are crucial.
Reaction Conditions
Temperature80 - 110 °C
Reaction Time12 - 24 hoursMonitor by TLC or LC-MS.
Yield & Purity
Isolated Yield75 - 90%Post-purification.
Purity (by HPLC)>98%
Residual Palladium<10 ppmAfter purification.[4]

Experimental Protocol: Gram-Scale Synthesis

This protocol provides a general methodology for the gram-scale synthesis of this compound via Buchwald-Hartwig amination.

Materials:

  • 6-chloronicotinaldehyde

  • N-methylaniline

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable biarylphosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reactor Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen/argon inlet is assembled and flame-dried under vacuum, then cooled under an inert atmosphere.

  • Reagent Charging: To the flask, add 6-chloronicotinaldehyde, the palladium pre-catalyst, and the phosphine ligand.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Inerting: Purge the flask with nitrogen or argon for 15-20 minutes while stirring.

  • Amine and Base Addition: Add N-methylaniline followed by the portion-wise addition of sodium tert-butoxide. The addition of the base may cause an exotherm, which should be controlled.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) and maintain it with stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • For further purification and removal of residual palladium, consider treatment with activated charcoal or a metal scavenger, followed by recrystallization.

Visualizations

Experimental_Workflow Experimental Workflow for Synthesis A Reactor Setup (Inert Atmosphere) B Charge Reactants (6-chloronicotinaldehyde, Pd-catalyst, Ligand) A->B C Add Anhydrous Solvent (Toluene) B->C D Inerting (N2/Ar Purge) C->D E Add N-methylaniline and Base (NaOtBu) D->E F Heat to Reaction Temp (e.g., 100 °C) E->F G Monitor Reaction (TLC/LC-MS) F->G H Work-up (Quench, Extract, Dry) G->H Reaction Complete I Purification (Chromatography, Recrystallization) H->I J Final Product This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction Q1 Check Reaction Atmosphere Start->Q1 A1_1 Ensure Inert Conditions (Dry Solvents, N2/Ar) Q1->A1_1 Leak Suspected A1_2 Atmosphere OK Q1->A1_2 No Leak Q2 Evaluate Catalyst/Ligand A1_2->Q2 A2_1 Screen Different Ligands (e.g., bulky biarylphosphines) Q2->A2_1 Yield Still Low A2_2 Increase Catalyst Loading Q2->A2_2 Yield Still Low A2_3 Catalyst/Ligand OK Q2->A2_3 No Improvement Success Improved Yield A2_1->Success A2_2->Success Q3 Assess Base and Temperature A2_3->Q3 A3_1 Use Finely Powdered, Dry Base Q3->A3_1 A3_2 Increase Reaction Temperature Q3->A3_2 A3_3 Optimize Reaction Time Q3->A3_3 A3_1->Success A3_2->Success A3_3->Success

Caption: Troubleshooting decision tree for low yield issues.

References

preventing byproduct formation in aminonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminonicotinaldehyde, with a focus on preventing byproduct formation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of aminonicotinaldehyde via two common routes: the reduction of 2-amino-5-cyanopyridine and the Vilsmeier-Haack formylation of 2-aminopyridine.

Route 1: Reduction of 2-Amino-5-cyanopyridine with Lithium Aluminum Hydride (LAH)

This method involves the reduction of a nitrile to an aldehyde. While effective, careful control of reaction conditions is crucial to prevent byproduct formation.

Issue 1: Low Yield of Aminonicotinaldehyde and Formation of 6-(Aminomethyl)pyridin-2-amine

  • Symptom: The primary isolated product is the corresponding amine instead of the desired aldehyde.

  • Cause: Over-reduction of the intermediate imine by an excess of LAH or at elevated temperatures. The nitrile is first reduced to an imine, which can be further reduced to a primary amine.

  • Troubleshooting:

    • Control Stoichiometry: Use a precise amount of LAH. A slight excess is often necessary, but a large excess will favor over-reduction. Start with 1.0 to 1.2 equivalents of LAH and optimize based on your results.

    • Temperature Control: Maintain a low reaction temperature, typically between -78 °C and 0 °C, during the addition of LAH and throughout the reaction. Low temperatures help to stabilize the intermediate imine and prevent further reduction.

    • Slow Addition: Add the LAH solution dropwise to the solution of 2-amino-5-cyanopyridine to maintain a low localized concentration of the reducing agent.

    • Quenching: Quench the reaction carefully at low temperature with a reagent that will hydrolyze the intermediate aluminum complex to the aldehyde without further reduction. A common method is the Fieser workup (sequential addition of water, 15% NaOH solution, and more water).

Issue 2: Formation of Insoluble Aluminum Salts Complicating Product Isolation

  • Symptom: A gelatinous precipitate forms during the workup, making extraction and purification difficult.

  • Cause: Formation of aluminum hydroxide and other inorganic salts upon quenching the reaction.

  • Troubleshooting:

    • Fieser Workup: This specific workup procedure is designed to produce a granular precipitate that is easier to filter. The typical ratio is 'x' g LAH is treated with 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water.

    • Celatom® Filtration: After the Fieser workup, filtering the mixture through a pad of Celatom® or diatomaceous earth can effectively remove the aluminum salts.

    • Rochelle's Salt: Adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) during the workup can help to chelate the aluminum salts and keep them in the aqueous phase, facilitating extraction.

Route 2: Vilsmeier-Haack Formylation of 2-Aminopyridine

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. The amino group in 2-aminopyridine activates the pyridine ring towards electrophilic substitution.

Issue 1: Low or No Conversion of 2-Aminopyridine

  • Symptom: The starting material is recovered largely unreacted.

  • Cause:

    • Insufficient Activation: The Vilsmeier reagent (formed from a phosphorus halide and a formamide) may not be sufficiently electrophilic, or the reaction temperature may be too low.

    • Deactivation of the Ring: The amino group can be protonated under strongly acidic conditions, deactivating the ring towards electrophilic attack.

  • Troubleshooting:

    • Choice of Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are the most common reagents for generating the Vilsmeier reagent.[1][2][3]

    • Reaction Temperature: The reaction often requires heating. A typical temperature range is 60-80 °C.[1] However, higher temperatures can lead to byproduct formation.

    • Stoichiometry: Ensure the correct stoichiometry of the Vilsmeier reagent to the substrate. An excess of the reagent is often used.

Issue 2: Formation of Di-formylated or Other Byproducts

  • Symptom: The presence of multiple products in the reaction mixture, including potential di-formylated species or products from side reactions.

  • Cause: The activated pyridine ring can undergo further reactions if the conditions are too harsh or the reaction time is prolonged. The Vilsmeier reagent can also react with other nucleophiles present.

  • Troubleshooting:

    • Temperature and Time Control: Carefully control the reaction temperature and time to favor the mono-formylation product. Monitor the reaction progress by TLC or HPLC.

    • Solvent: The choice of solvent can influence the reaction. While DMF often serves as both reagent and solvent, other solvents like chloroform or dichloromethane can be used.[1]

    • Purification: Effective purification methods are crucial. Column chromatography on silica gel is a common method to separate the desired product from byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the LAH reduction of 2-amino-5-cyanopyridine?

A1: The most common byproduct is the over-reduced product, 6-(aminomethyl)pyridin-2-amine. This occurs when the intermediate imine is further reduced by LAH. To minimize this, it is essential to control the reaction temperature and the stoichiometry of LAH.

Q2: How can I monitor the progress of the Vilsmeier-Haack formylation of 2-aminopyridine?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting material. A new spot corresponding to the more polar aldehyde product should appear and intensify over time, while the spot for the starting material diminishes.

Q3: What are the safety precautions for working with LAH and POCl₃?

A3:

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. A class D fire extinguisher should be readily available.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and toxic liquid that reacts with water to produce hydrochloric acid and phosphoric acid. It should be handled in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and a face shield.

Q4: Can I use sodium borohydride (NaBH₄) instead of LAH to reduce the nitrile?

A4: No, sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to aldehydes or amines.[4] LAH or other strong hydride reagents are typically required for this transformation.

Q5: What is the expected regioselectivity of the Vilsmeier-Haack formylation of 2-aminopyridine?

A5: The amino group at the 2-position is an ortho-, para-director. In the case of 2-aminopyridine, the formylation is expected to occur primarily at the 5-position (para to the amino group), yielding the desired 6-aminonicotinaldehyde. Formylation at the 3-position (ortho) is also possible but generally less favored due to steric hindrance.

Data Presentation

Table 1: Comparison of Reaction Conditions for Aminonicotinaldehyde Synthesis

ParameterRoute 1: LAH ReductionRoute 2: Vilsmeier-Haack Formylation
Starting Material 2-Amino-5-cyanopyridine2-Aminopyridine
Reagents Lithium Aluminum Hydride (LAH)Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF)
Typical Temperature -78 °C to 0 °C60 °C to 80 °C
Common Byproducts 6-(Aminomethyl)pyridin-2-amine (over-reduction), unreacted starting materialDi-formylated products, unreacted starting material, potential tar formation
Typical Yields 60-75%40-60%
Key Challenges Over-reduction, difficult workup due to aluminum saltsControlling regioselectivity, preventing side reactions at higher temperatures

Experimental Protocols

Protocol 1: Synthesis of 6-Aminonicotinaldehyde via LAH Reduction of 2-Amino-5-cyanopyridine
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -10 °C in an ice-salt bath.

  • LAH Addition: Slowly add a solution of lithium aluminum hydride (1.1 eq) in anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching (Fieser Workup): After the reaction is complete, cool the mixture to 0 °C and cautiously add dropwise, in the following order:

    • Water (1 mL for every 1 g of LAH used)

    • 15% aqueous sodium hydroxide solution (1 mL for every 1 g of LAH used)

    • Water (3 mL for every 1 g of LAH used)

  • Filtration: Stir the resulting granular precipitate for 30 minutes at room temperature, then filter the mixture through a pad of Celatom®. Wash the filter cake with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 6-Aminonicotinaldehyde via Vilsmeier-Haack Formylation of 2-Aminopyridine
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF) (5.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[1]

  • Substrate Addition: Dissolve 2-aminopyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Formation_LAH_Reduction 2-Amino-5-cyanopyridine 2-Amino-5-cyanopyridine Intermediate Imine Intermediate Imine 2-Amino-5-cyanopyridine->Intermediate Imine LAH (Reduction) 6-Aminonicotinaldehyde (Desired Product) 6-Aminonicotinaldehyde (Desired Product) Intermediate Imine->6-Aminonicotinaldehyde (Desired Product) Hydrolysis 6-(Aminomethyl)pyridin-2-amine (Byproduct) 6-(Aminomethyl)pyridin-2-amine (Byproduct) Intermediate Imine->6-(Aminomethyl)pyridin-2-amine (Byproduct) LAH (Over-reduction)

Caption: Byproduct formation pathway in the LAH reduction of 2-amino-5-cyanopyridine.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Reaction Mixture Reaction Mixture Vilsmeier Reagent->Reaction Mixture 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Reaction Mixture Hydrolysis Hydrolysis Reaction Mixture->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) 6-Aminonicotinaldehyde 6-Aminonicotinaldehyde Purification (Chromatography)->6-Aminonicotinaldehyde

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 2-aminopyridine.

References

Green Chemistry Approaches for 6-(Methyl(phenyl)amino)nicotinaldehyde Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde. The focus is on adopting sustainable practices to minimize environmental impact while maintaining high efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry approaches for synthesizing this compound?

A1: The synthesis of this compound, which involves the formation of a C-N bond on a pyridine ring, can be made more environmentally friendly by employing several green chemistry principles. Key approaches include:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation. Green variations focus on using aqueous solvent systems, employing lower catalyst loadings, or utilizing more sustainable ligands.[1][2][3]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly reduce reaction times and energy consumption, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[4][5][6]

  • Biocatalysis: The use of enzymes, such as lipases or ammonia lyases, can offer high selectivity under mild reaction conditions, often in aqueous media.[7][8]

  • Photoredox Catalysis: This emerging technique can facilitate C-N cross-coupling reactions using visible light, potentially avoiding the need for precious metals.[9]

  • Use of Greener Solvents: Replacing hazardous solvents like DMF and DMSO with more sustainable alternatives such as Cyrene™ or even performing reactions under solvent-free conditions can drastically reduce the environmental footprint of the synthesis.[10][11][12]

Q2: What are the main challenges in the green synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Catalyst Deactivation: In palladium-catalyzed reactions, the amine substrate or the pyridine nitrogen of the product can act as a ligand, potentially poisoning the catalyst.[13]

  • Substrate Reactivity: Aryl chlorides, such as 6-chloronicotinaldehyde, are often less reactive than the corresponding bromides or iodides in Buchwald-Hartwig amination, sometimes requiring higher temperatures or more active catalysts.[14]

  • Side Reactions: Competing reactions such as hydrodehalogenation (removal of the halogen from the starting material) or the formation of diaryl ethers in the presence of water can reduce the yield of the desired product.

  • Solvent Compatibility: When using green solvents like Cyrene™, polymerization can occur in the presence of strong bases, necessitating careful optimization of reaction conditions.[10]

  • Enzyme Specificity and Stability: In biocatalytic approaches, the chosen enzyme may have limited substrate scope or may not be stable under the required reaction conditions.

Q3: How can I minimize waste in the synthesis of this compound?

A3: Waste minimization can be achieved through several strategies:

  • High Atom Economy Reactions: Employing reactions like C-N cross-coupling, which incorporate a high proportion of the starting materials into the final product, is crucial.

  • Catalytic Processes: Using catalysts in small amounts is preferable to stoichiometric reagents.[15] Ensuring high catalyst turnover and recyclability further reduces waste.

  • Solvent Reduction: Whenever possible, opt for solvent-free reaction conditions or reduce the volume of solvent used.[16] If a solvent is necessary, choose one that is recyclable and has a low environmental impact.

  • Process Intensification: Techniques like microwave-assisted synthesis can lead to cleaner reactions with fewer byproducts, simplifying purification and reducing waste.[4]

Troubleshooting Guides

Guide 1: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination

This guide addresses common issues encountered during the synthesis of this compound from 6-chloronicotinaldehyde and N-methylaniline using a palladium catalyst.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.- Use a reliable precatalyst such as a G3 or G4 palladacycle.- If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step.- Ensure an inert atmosphere (e.g., Argon) is maintained, as oxygen can deactivate the catalyst.[13]
Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides.- Screen different sterically hindered and electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) to enhance oxidative addition.[17]- Increase the reaction temperature, but monitor for decomposition.- Consider converting the 6-chloronicotinaldehyde to the corresponding bromide or iodide.
Incorrect Base: The choice of base is critical and can affect both catalyst activity and substrate stability.- Screen a variety of bases such as KOtBu, Cs₂CO₃, or K₃PO₄.[18]- For base-sensitive functional groups, a weaker base like K₂CO₃ or K₃PO₄ may be necessary, though this might require longer reaction times.
Significant Side Product Formation (e.g., Hydrodehalogenation) β-Hydride Elimination: This can be a competing pathway, especially with certain ligands and substrates.- Choose ligands that are known to minimize β-hydride elimination, such as those with bulky, sterically demanding groups.- Lowering the reaction temperature may also disfavor this side reaction.
Amine Over-arylation: Formation of a diarylamine product.- Use a ligand that helps prevent over-arylation, such as BrettPhos.
Difficulty in Product Purification Catalyst Residues: Residual palladium can be difficult to remove.- Employ scavenging agents or perform a filtration through celite or silica gel.- Optimize the reaction to use the lowest possible catalyst loading.
Guide 2: Troubleshooting Microwave-Assisted Synthesis

This guide focuses on issues that may arise when using microwave irradiation to accelerate the synthesis.

Issue Potential Cause Troubleshooting Steps
Reaction Does Not Go to Completion Insufficient Microwave Power/Time: The reaction may not have received enough energy to overcome the activation barrier.- Gradually increase the microwave power and/or the irradiation time.[4]- Ensure the reaction vessel is properly placed in the microwave cavity for optimal energy absorption.
Poor Microwave Absorption: The solvent or reactants may not be efficiently absorbing microwave energy.- If using a non-polar solvent, consider adding a small amount of a polar, high-dielectric solvent or an ionic liquid to improve energy absorption.
Product Decomposition Localized Overheating ("Hot Spots"): Uneven heating within the reaction vessel can lead to degradation of starting materials or products.- Ensure efficient stirring of the reaction mixture.- Use a lower, more controlled microwave power setting for a longer duration.
Inconsistent Results Variability in Microwave Equipment: Different microwave reactors can have different power outputs and heating profiles.- Calibrate the microwave reactor and use consistent settings for all experiments.- Report the specific make and model of the microwave reactor and the reaction parameters in detail.

Experimental Protocols & Data

Protocol 1: Green Buchwald-Hartwig Amination in a Sustainable Solvent

This protocol describes a hypothetical green synthesis of this compound using the green solvent Cyrene™ and a palladium catalyst.

  • Reaction Setup: To a sealed reaction tube, add 6-chloronicotinaldehyde (1 mmol), N-methylaniline (1.1 mmol), a palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 mmol), the corresponding ligand (e.g., tBuXPhos, 0.04 mmol), and a base (e.g., K₃PO₄, 2 mmol).

  • Solvent Addition: Add 3 mL of Cyrene™.[10]

  • Inert Atmosphere: Purge the tube with argon for 5-10 minutes.

  • Reaction: Heat the mixture at 100-120 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water to the reaction mixture to precipitate the product.[10]

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol outlines a potential microwave-assisted, solvent-free approach.

  • Reactant Mixture: In a microwave-safe vessel, combine 6-chloronicotinaldehyde (1 mmol), N-methylaniline (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 0.01-0.05 mmol), and a solid base (e.g., K₂CO₃, 2 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120-150 °C) for 10-30 minutes.[4]

  • Extraction and Purification: After cooling, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), filter to remove the base and catalyst residues, and concentrate the filtrate. Purify the crude product by column chromatography.

Comparative Data for C-N Coupling Reactions

The following table summarizes typical reaction conditions and outcomes for different synthetic approaches to C-N bond formation on pyridine rings, providing a basis for comparison.

Method Catalyst/Promoter Solvent Temperature (°C) Time Yield (%) Reference
Conventional Buchwald-Hartwig Pd(OAc)₂ / Phosphine LigandToluene/Dioxane80-11012-24 h60-95[14][18]
Microwave-Assisted Catalyst-free or Various CatalystsWater/Glycol/Solvent-free100-1503-30 min78-95[4][19]
Green Solvent (SNAr) Et₃N (Base)Cyrene™15015 min~64 (for a similar reaction)[10]
Biocatalysis (Amidation) Novozym® 435tert-Amyl alcohol5035 min81-89[7]
Photoredox Catalysis Organic DyeAcetonitrileRoom Temp12-24 hGood to Excellent[9]

Visualizations

Experimental Workflow for Green Synthesis

G Workflow for Green Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Green Synthesis Route (e.g., Buchwald-Hartwig, MAOS, Biocatalysis) reagents Assemble Reactants: - 6-chloronicotinaldehyde - N-methylaniline - Catalyst & Ligand - Base & Green Solvent start->reagents setup Set up Reaction (Inert atmosphere if needed) reagents->setup react Apply Energy Source (Conventional Heat, Microwave, or Light) setup->react monitor Monitor Progress (TLC, GC-MS) react->monitor monitor->react Incomplete quench Quench Reaction & Precipitate/Extract monitor->quench Complete purify Purify Product (Chromatography, Recrystallization) quench->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Caption: A generalized workflow for the green synthesis of this compound.

Troubleshooting Logic for Low Yield in Buchwald-Hartwig Amination

G Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low Yield Observed check_sm Is starting material consumed? start->check_sm check_catalyst Is the catalyst system active? check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_no No check_catalyst->catalyst_no conditions_no No check_conditions->conditions_no success Yield Improved check_conditions->success Yes sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes change_catalyst Action: Use a more reliable precatalyst (e.g., G3/G4) or a different ligand. catalyst_no->change_catalyst change_catalyst->success optimize_conditions Action: Screen different bases (KOtBu, K3PO4) and solvents. Increase temperature. conditions_no->optimize_conditions optimize_conditions->success sm_no->check_catalyst side_products Are there significant side products? sm_yes->side_products side_products_yes Yes side_products->side_products_yes side_products->success No optimize_ligand Action: Change ligand to minimize side reactions (e.g., hydrodehalogenation). side_products_yes->optimize_ligand optimize_ligand->success

Caption: A decision tree for troubleshooting low product yield in C-N cross-coupling reactions.

References

Technical Support Center: Microwave-Assisted Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the microwave-assisted synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde. The primary synthetic route addressed is the Buchwald-Hartwig amination of a 6-halonicotinaldehyde with N-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound using microwave assistance?

A1: The most probable and widely applicable method is the microwave-assisted Buchwald-Hartwig cross-coupling reaction. This involves the palladium-catalyzed amination of a 6-halonicotinaldehyde (typically 6-chloro- or 6-bromonicotinaldehyde) with N-methylaniline.

Q2: Why is microwave synthesis preferred over conventional heating for this reaction?

A2: Microwave irradiation offers several advantages, including significantly reduced reaction times (minutes versus hours), often leading to higher yields and cleaner reaction profiles with fewer byproducts.[1][2][3][4][5]

Q3: Which starting 6-halonicotinaldehyde is better, chloro- or bromo-?

A3: Aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig couplings and may lead to higher yields under milder conditions.[6][7] However, 6-chloronicotinaldehyde is often more readily available and cost-effective. Reaction conditions will need to be more forcing for the chloride.

Q4: What are the key components of the catalytic system for this reaction?

A4: A typical Buchwald-Hartwig catalytic system consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or RuPhos), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃).

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking small aliquots from the reaction mixture at different time points.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst or ligand. 2. Insufficient microwave power or temperature. 3. Poor choice of base. 4. Deactivated starting materials. 5. Use of aryl chloride with insufficiently active catalyst system.[6][7][8]1. Use a fresh catalyst and ligand. Consider using a pre-catalyst for more reliable activation. 2. Increase the reaction temperature in increments of 10-20°C or increase microwave power. Ensure the reaction reaches the set temperature. 3. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). The choice of base can be critical.[9] 4. Ensure starting materials are pure and the solvent is anhydrous and degassed. 5. If using 6-chloronicotinaldehyde, switch to a more active ligand designed for aryl chlorides (e.g., SPhos or RuPhos) or consider using 6-bromonicotinaldehyde.
Formation of Impurities/Byproducts 1. Reaction temperature is too high, or the reaction time is too long. 2. Presence of oxygen in the reaction mixture. 3. Side reactions involving the aldehyde functional group.1. Reduce the reaction temperature or time. A time-course study can help identify the optimal reaction duration. 2. Ensure the reaction mixture is thoroughly degassed before heating. Maintain an inert atmosphere (e.g., nitrogen or argon). 3. Consider protecting the aldehyde group if side reactions are significant, though this adds extra synthetic steps.
Inconsistent Results 1. Variations in microwave heating due to reaction volume or vessel placement. 2. Inconsistent quality of reagents or solvents. 3. Moisture contamination.1. Ensure consistent reaction volumes and placement within the microwave cavity. Use dedicated microwave reaction vials.[10] 2. Use reagents and solvents from a reliable source and of the same purity for each run. 3. Dry solvents and reagents thoroughly before use.
Difficulty in Product Isolation/Purification 1. Product has similar polarity to starting materials or byproducts. 2. Product is sparingly soluble in common solvents.[6][7]1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase or an alternative purification method like crystallization. 2. Screen a variety of solvents for extraction and purification. It may be necessary to use a solvent mixture.

Experimental Protocols

Microwave-Assisted Buchwald-Hartwig Amination of 6-Chloronicotinaldehyde

This protocol is a starting point and may require optimization.

Reagents and Materials:

  • 6-Chloronicotinaldehyde

  • N-Methylaniline

  • Pd₂(dba)₃ (Palladium source)

  • XPhos (Ligand)

  • NaOtBu (Base)

  • Anhydrous Toluene (Solvent)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add 6-chloronicotinaldehyde (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add N-methylaniline (1.2 mmol) via syringe.

  • Finally, add NaOtBu (1.4 mmol) to the vial under a positive pressure of inert gas.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120-150°C for 10-30 minutes.[6][7]

  • After the reaction, allow the vial to cool to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Example of Reaction Condition Optimization

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₂CO₃Toluene1203045
2Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1203078
3Pd₂(dba)₃ (2)SPhos (4)NaOtBuToluene1202085
4Pd(OAc)₂ (4)XPhos (4)NaOtBuDioxane1401582
5Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1501090

Visualizations

experimental_workflow reagents 1. Reagent Preparation - 6-Halonicotinaldehyde - N-Methylaniline - Catalyst System - Anhydrous Solvent setup 2. Reaction Setup - Add reagents to vial - Purge with inert gas reagents->setup Combine microwave 3. Microwave Irradiation - Set Temperature & Time - Monitor Pressure setup->microwave Irradiate workup 4. Reaction Workup - Quench reaction - Extraction microwave->workup Cool & Quench purification 5. Purification - Column Chromatography workup->purification Crude Product analysis 6. Product Analysis - NMR, MS, etc. purification->analysis Pure Product

Caption: Experimental workflow for the microwave-assisted synthesis.

buchner_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amine_complex [Ar-Pd(II)(HNR'R'')L_n]X amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Product Release product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Solvent-Free Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the solvent-free synthesis of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using solvent-free conditions for pyridine synthesis?

Solvent-free reactions, also known as neat or solid-state reactions, offer significant advantages aligned with the principles of green chemistry. Key benefits include:

  • Reduced Environmental Impact: Eliminates the use of often toxic, flammable, and volatile organic solvents, reducing pollution and waste.[1][2]

  • Increased Efficiency: High reactant concentrations can lead to significantly faster reaction times and improved yields.[2][3]

  • Economic Savings: Reduces costs associated with purchasing, handling, and disposing of solvents.[2]

  • Simplified Procedures: Work-up and product purification processes are often simpler as there is no need to remove a solvent.[2]

Q2: What are the common synthetic routes for preparing pyridine derivatives without solvents?

Several classical and modern synthetic methods can be adapted to solvent-free conditions. The most prominent include:

  • Hantzsch Pyridine Synthesis: A multicomponent reaction typically involving an aldehyde, a β-ketoester, and an ammonia source to form dihydropyridines, which are then oxidized to pyridines.[4][5] This method is widely used under solvent-free conditions with various catalysts.[4]

  • Chichibabin Pyridine Synthesis: A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[6][7] It is an established industrial route, and recent modifications have improved its efficiency under solvent-free conditions.[6]

  • Kröhnke Pyridine Synthesis: A method that uses a pre-formed pyridinium salt which reacts with α,β-unsaturated carbonyls in the presence of ammonium acetate.[7]

  • Multicomponent Reactions (MCRs): Many solvent-free syntheses of pyridines are one-pot, multicomponent reactions where aldehydes, active methylene compounds (like malononitrile or acetophenone), and an ammonia source are combined.[8][9]

Q3: How do I select an appropriate catalyst for a solvent-free pyridine synthesis?

Catalyst selection is crucial and depends on the specific reaction mechanism.

  • Acid Catalysts: Brønsted or Lewis acids are commonly used. Heteropolyacids (e.g., Wells-Dawson) have shown high efficiency and recyclability in Hantzsch-like reactions.[4]

  • Metal Salts: Simple metal chlorides like CoCl₂·6H₂O have proven effective and recyclable for Chichibabin-type syntheses.[6]

  • Magnetic Nanoparticles: Magnetically recoverable catalysts, such as silica-coated iron oxide nanoparticles functionalized with acidic groups (e.g., Fe₃O₄@SiO₂@Pr-SO₃H), offer excellent catalytic activity and easy separation from the reaction mixture.[9]

  • Basic Catalysts: Organic bases like triethylamine (Et₃N) can be used in specific annulation reactions.[8] The choice often involves balancing activity, cost, ease of separation, and reusability.

Troubleshooting Guide

Problem: My reaction has a low yield or is not proceeding to completion.

This is a common issue in solvent-free reactions. Several factors could be responsible. The following decision tree can help diagnose the problem.

low_yield_troubleshooting start Low or No Yield check_mixing Is the reaction mixture homogenous? (liquid melt or finely ground solid) start->check_mixing check_temp Is the reaction temperature optimal? check_mixing->check_temp Yes solution_mixing Action: Improve mixing. - Use mechanical grinding. - Mortar and pestle. - Form a eutectic melt if possible. check_mixing->solution_mixing No check_catalyst Is the catalyst active and appropriate? check_temp->check_catalyst Yes solution_temp Action: Optimize temperature. - Gradually increase temperature. - Check for reactant decomposition at higher temperatures. check_temp->solution_temp No check_reagents Are the starting materials pure? check_catalyst->check_reagents Yes solution_catalyst Action: Re-evaluate catalyst. - Increase catalyst loading. - Test a different catalyst (acidic/basic). - Ensure catalyst is not poisoned. check_catalyst->solution_catalyst No solution_reagents Action: Purify starting materials. - Recrystallize or distill reagents. - Check for degradation. check_reagents->solution_reagents No

Caption: Troubleshooting decision tree for low-yield reactions.

Q4: My reaction is producing a complex mixture of unidentified side products. What can I do?

  • Possible Cause: The reaction temperature may be too high, causing decomposition of reactants or products.

    • Solution: Try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal balance.

  • Possible Cause: In multicomponent reactions, the relative rates of competing reaction pathways can be sensitive to conditions. For example, in some Hantzsch-like syntheses, the formation of pyridines can compete with the formation of dihydropyridines.[4]

    • Solution: Adjust the molar ratio of the reactants. Sometimes, a slight excess of one component, like the ammonia source, can favor the desired pathway.[4] Also, verify the catalyst, as it can significantly influence the reaction pathway.

Q5: The reaction is difficult to stir or mix as it proceeds. How can I solve this?

  • Possible Cause: The product may be a high-melting-point solid that crystallizes from the reaction melt, or the viscosity of the mixture may increase significantly.

    • Solution 1 (Grinding): For solid-state reactions, intermittent grinding with a mortar and pestle can help.

    • Solution 2 (Melt Phase): If the reaction occurs in a melt, a slight increase in temperature might reduce viscosity. However, be cautious of decomposition.

    • Solution 3 (Minimal Additive): While strictly a solvent-free reaction avoids solvents, adding a very small amount of a high-boiling, inert liquid (a technique known as liquid-assisted grinding) can sometimes facilitate mixing without significantly altering the "solvent-free" character.

Q6: I'm having trouble isolating the product from the catalyst and unreacted starting materials.

  • Possible Cause: The product and catalyst have similar solubilities.

    • Solution 1 (Recyclable Catalysts): Employ a catalyst that is easily separable. Magnetically recoverable catalysts are ideal as they can be removed with an external magnet.[9] Solid heterogeneous catalysts can often be removed by simple filtration after dissolving the crude mixture in a minimal amount of solvent.[4][6]

    • Solution 2 (Work-up Procedure): After the reaction, add a solvent in which your product is soluble but the starting materials or catalyst are not. Filter the mixture and then evaporate the solvent. For example, after cooling a reaction mixture, ice water can be added to precipitate the solid product, which is then collected by filtration.[6]

Data and Protocols

Data Presentation: Comparison of Catalysts

The following tables summarize quantitative data from published procedures for the solvent-free synthesis of various pyridine derivatives.

Table 1: Hantzsch-like Synthesis of Functionalized Pyridines [4]

Aldehyde Componentβ-KetoesterCatalyst (1 mol%)Temp (°C)Time (min)Yield (%)
3-FormylchromoneEthyl AcetoacetateH₆P₂W₁₈O₆₂·24H₂O801599
3-FormylchromoneMethyl AcetoacetateH₆P₂W₁₈O₆₂·24H₂O801599
6-Methyl-3-formylchromoneEthyl AcetoacetateH₆P₂W₁₈O₆₂·24H₂O802095
6-Chloro-3-formylchromoneEthyl AcetoacetateH₆P₂W₁₈O₆₂·24H₂O802596

Table 2: Chichibabin Synthesis of 2,4,6-Triarylpyridines [6]

AldehydeKetoneCatalyst (2.5 mol%)Temp (°C)Time (h)Yield (%)
BenzaldehydeAcetophenoneCoCl₂·6H₂O110489
4-ChlorobenzaldehydeAcetophenoneCoCl₂·6H₂O110492
4-MethylbenzaldehydeAcetophenoneCoCl₂·6H₂O110490
Benzaldehyde4'-MethylacetophenoneCoCl₂·6H₂O110487
Experimental Protocols

The general workflow for a solvent-free reaction is straightforward.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh solid reactants and catalyst mix Combine in reaction vessel (e.g., round-bottom flask) reagents->mix heat Heat to specified temperature with stirring or grinding mix->heat monitor Monitor reaction (e.g., by TLC) heat->monitor cool Cool reaction mixture to room temperature monitor->cool isolate Isolate crude product (e.g., add water, filter) cool->isolate purify Purify product (e.g., recrystallization) isolate->purify

Caption: General experimental workflow for solvent-free synthesis.

Protocol 1: Synthesis of 2,4,6-Triphenylpyridine (Chichibabin Method) [6]

  • Preparation: In a round-bottom flask, combine benzaldehyde (2 mmol, 0.21 mL), acetophenone (4 mmol, 0.47 mL), ammonium acetate (3 mmol, 0.23 g), and CoCl₂·6H₂O (0.05 mmol, 0.012 g, 2.5 mol%).

  • Reaction: Place the flask in a preheated oil bath at 110°C. Stir the mixture vigorously for 4 hours. The reaction mixture will become a dark, viscous liquid.

  • Work-up: After 4 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Isolation: Pour the resulting solid mixture into 10 mL of ice water. Stir for 10 minutes to break up the solid. Collect the precipitated crude product by vacuum filtration and wash it with 40 mL of distilled water.

  • Purification: Dry the crude product and recrystallize it from 95% ethanol (approx. 10 mL) to yield pure 2,4,6-triphenylpyridine as colorless crystals.

Protocol 2: Synthesis of a Functionalized Pyridine (Hantzsch-like Method) [4]

  • Preparation: In a test tube or small flask, mix 3-formylchromone (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1 mmol), and Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·24H₂O) catalyst (0.01 mmol, 1 mol%).

  • Reaction: Stir the solid mixture at 80°C for 15 minutes. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: Add a small amount of ethanol to the reaction mixture and stir. The solid catalyst can be recovered by filtration.

  • Purification: Evaporate the ethanol from the filtrate. The remaining crude product is then purified by recrystallization from a suitable solvent to afford the highly functionalized pyridine.

References

Technical Support Center: 6-(Methyl(phenyl)amino)nicotinaldehyde Work-up Procedure Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for 6-(Methyl(phenyl)amino)nicotinaldehyde. The following information is based on established chemical principles for analogous compounds, as specific literature on this compound's work-up is limited.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental work-up of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield After Aqueous Work-up

  • Question: I seem to be losing my product during the aqueous extraction phase. What could be the cause and how can I prevent this?

  • Answer: Due to the presence of the pyridine nitrogen and the tertiary amine, your product can exhibit significant solubility in acidic aqueous solutions through protonation.

    • Recommendation: Ensure the aqueous layer is basic (pH > 8) before extraction. Use a saturated sodium bicarbonate or a dilute sodium carbonate solution for washes instead of acidic or neutral water. To recover the product from an acidic aqueous layer, basify the solution with sodium bicarbonate and re-extract with an organic solvent like dichloromethane or ethyl acetate.

Issue 2: Persistent Emulsion Formation During Extraction

  • Question: I am struggling with a persistent emulsion at the aqueous-organic interface during extraction. How can I break this emulsion?

  • Answer: Emulsion formation is common with polar, amine-containing compounds.

    • Troubleshooting Steps:

      • Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, often helping to break the emulsion.

      • If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.

      • Allow the mixture to stand undisturbed for a longer period (15-30 minutes) to allow for phase separation.

      • For stubborn emulsions, centrifugation can be an effective, albeit less common, lab-scale solution.

Issue 3: Product Contaminated with Palladium Residues (Post-Buchwald-Hartwig Synthesis)

  • Question: My final product is a dark color, and I suspect palladium catalyst contamination from the reaction. How can I remove it?

  • Answer: Palladium residues are a common issue in cross-coupling reactions and can be challenging to remove completely.

    • Purification Strategies:

      • Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove the bulk of the palladium catalyst.

      • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea (e.g., 10% solution) or N-acetylcysteine can help to sequester and remove dissolved palladium.

      • Activated Carbon: Stirring the crude product in a suitable solvent with a small amount of activated carbon for 15-30 minutes, followed by filtration, can effectively adsorb residual palladium. Be aware that this may also lead to some loss of the desired product.

      • Specialized Scavengers: Consider using commercially available silica-based metal scavengers.

Issue 4: Difficulty in Purifying the Product by Column Chromatography

  • Question: My compound is streaking on the silica gel column, leading to poor separation and impure fractions. What can I do?

  • Answer: The basicity of the amine groups in your molecule can lead to strong interactions with the acidic silica gel, causing streaking.

    • Chromatography Tips:

      • Deactivate Silica Gel: Pre-treat the silica gel by flushing the packed column with the eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol.[1]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[2]

      • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water or methanol/water could be a viable alternative.

Issue 5: Product Decomposition or Side-Product Formation

  • Question: I am observing the formation of new spots on my TLC plate during work-up or purification, suggesting my product is unstable. What are the likely causes?

  • Answer: The aldehyde functional group can be sensitive to both acidic and basic conditions, as well as oxidation.

    • Stability Considerations:

      • pH Control: Avoid strongly acidic or basic conditions during the work-up.[3] Use mild bases like sodium bicarbonate for neutralization.

      • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. To minimize this, consider performing the work-up and storage under an inert atmosphere (e.g., nitrogen or argon).

      • Aldehyde-Amine Reactions: In the presence of primary or secondary amine impurities from the synthesis, the aldehyde could potentially form imines.[4] Ensure complete reaction and removal of starting amines.

Frequently Asked Questions (FAQs)

  • Q1: What is a general, recommended work-up procedure for this compound synthesized via a Buchwald-Hartwig reaction?

    • A1: A plausible general procedure would be:

      • Cool the reaction mixture to room temperature.

      • Dilute with a suitable organic solvent (e.g., ethyl acetate or toluene).

      • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

      • Wash the filtrate sequentially with water and then brine. Ensure the aqueous washes are neutral to slightly basic.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Filter and concentrate the solvent under reduced pressure.

      • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine added to the eluent to prevent streaking.

  • Q2: What are the expected physical properties of this compound?

    • A2: While detailed experimental data is not widely published, based on its structure, it is expected to be a polar aromatic compound, likely a solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

  • Q3: How should I store the purified this compound?

    • A3: To prevent oxidation of the aldehyde, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

  • Q4: Can I use crystallization to purify the final product?

    • A4: Crystallization can be an excellent purification method if a suitable solvent system is found. A common approach for polar compounds is to dissolve the material in a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexanes or pentane) until turbidity is observed, followed by cooling.

Quantitative Data Summary

ParameterExperiment 1Experiment 2Experiment 3Notes
Reaction Scale (mmol) Starting amount of limiting reagent.
Work-up Method e.g., Aqueous wash, Celite filtration, etc.
Crude Yield (mg) Weight of product after solvent removal, before purification.
Purification Method e.g., Column chromatography, crystallization.
Pure Yield (mg) Weight of product after purification.
Overall Yield (%) (Pure Yield / Theoretical Yield) * 100.
Purity (by HPLC/NMR) Purity assessment of the final product.

Experimental Protocol: Hypothetical Work-up and Purification

This protocol outlines a detailed methodology for a standard work-up and purification of this compound following a palladium-catalyzed synthesis (e.g., Buchwald-Hartwig amination).

1. Quenching and Initial Filtration: a. Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. b. Dilute the reaction mixture with 5-10 volumes of ethyl acetate. c. Stir the suspension for 10 minutes. d. Prepare a short plug of Celite® (approximately 2-3 cm thick) in a Büchner funnel. e. Filter the reaction mixture through the Celite® plug, washing the reaction flask and the Celite® pad with additional ethyl acetate to ensure complete transfer.

2. Liquid-Liquid Extraction: a. Transfer the filtrate to a separatory funnel. b. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 100 mL organic phase). Check the pH of the aqueous layer after the first wash to ensure it is > 8. c. Wash the organic layer with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate.

3. Concentration and Purification: a. Filter off the drying agent and wash with ethyl acetate. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. Prepare a silica gel column using a slurry of silica in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). d. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. e. Dry-load the adsorbed product onto the column. f. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30-40%). Add 0.5% triethylamine to the eluent system to minimize streaking. g. Collect fractions and monitor by TLC. h. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Troubleshooting_Workflow start Start Work-up extraction Aqueous Extraction start->extraction emulsion Emulsion Forms? extraction->emulsion Check for Emulsion low_yield Low Aqueous Layer pH? emulsion->low_yield No add_brine Add Brine / Filter through Celite emulsion->add_brine Yes basify Basify Aqueous Layer & Re-extract low_yield->basify Yes dry_concentrate Dry & Concentrate Organic Layer low_yield->dry_concentrate No add_brine->extraction basify->extraction pd_contamination Dark Color / Pd Contamination? dry_concentrate->pd_contamination purification Column Chromatography streaking Product Streaking? purification->streaking add_tea Add Triethylamine to Eluent streaking->add_tea Yes final_product Pure Product streaking->final_product No add_tea->purification pd_contamination->purification No carbon_treat Treat with Activated Carbon / Scavenger pd_contamination->carbon_treat Yes carbon_treat->purification

References

long-term storage and stability of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, stability, and handling of 6-(Methyl(phenyl)amino)nicotinaldehyde. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, the solid compound should be stored in a tightly sealed container in a dry and well-ventilated area. The recommended storage temperature is 2-8°C. It is also advised to handle and store the compound under an inert gas, as it is heat-sensitive.

Q2: How long can I store the solid compound?

Provided the compound is stored as recommended in a tightly sealed vial, it can be stored for up to six months.[1] For lot-specific data, it is always best to refer to the Certificate of Analysis.

Q3: What is the recommended way to store solutions of this compound?

Stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C.[1] It is generally recommended to use the solutions within one month.[1] For optimal results, solutions should be made fresh and used on the same day if possible.[1]

Q4: My shipment of this compound arrived at room temperature. Is it still viable?

Short periods at temperatures higher than recommended, such as during shipping (less than a week), should not significantly affect the product's life or efficacy.[1] However, upon receipt, it should immediately be stored under the recommended conditions.

Q5: What are the main hazards associated with this compound?

This compound is a flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation. It is also harmful to aquatic life with long-lasting effects.

Storage and Stability Data

ParameterSolid FormSolution Form
Storage Temperature 2-8°C-20°C[1]
Atmosphere Under inert gasTightly sealed vial[1]
Recommended Duration Up to 6 months[1]Up to 1 month[1]
Key Considerations Heat sensitivePrepare fresh if possible[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Compound has changed color (e.g., darkened) Oxidation of the aldehyde or other degradation due to exposure to air, light, or elevated temperatures.Discard the material as its purity may be compromised. Ensure proper storage under an inert atmosphere and protection from light.
Inconsistent experimental results Degradation of the compound in solution. The aldehyde functional group can be susceptible to oxidation.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly and is within its recommended use-by date. Consider performing a purity check (e.g., by HPLC) on your stock solution.
Poor solubility in a desired solvent The compound may have limited solubility in certain solvents.Consult the product datasheet for solubility information. Gentle warming or sonication may aid dissolution. For aqueous solutions, adjusting the pH might improve solubility depending on the pKa of the compound.
Presence of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) This could indicate the presence of impurities from synthesis or degradation products. The aldehyde could potentially react with nucleophiles in the solvent or buffer.Review the synthetic route and potential byproducts. For degradation, consider potential pathways such as oxidation of the aldehyde to a carboxylic acid or reactions involving the amino group. Use high-purity solvents and buffers and prepare solutions fresh.

Experimental Protocols

Protocol: Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity and stability of this compound over time.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). c. Aliquot the stock solution into several vials for time-point analysis.

3. HPLC Method: a. Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes. This will need to be optimized. e. Flow Rate: 1.0 mL/min. f. Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector. Aromatic compounds often absorb around 254 nm. g. Injection Volume: 10 µL.

4. Stability Study: a. Time Zero (T=0): Immediately after preparing the stock solution, inject an aliquot into the HPLC system to obtain the initial purity profile. b. Storage: Store the aliquots under the desired conditions (e.g., 2-8°C, -20°C, room temperature, exposed to light). c. Time Points: Analyze aliquots at regular intervals (e.g., 1, 2, 4, 8, 12 weeks). d. Analysis: At each time point, compare the peak area of the parent compound to the initial peak area. The appearance of new peaks or a decrease in the main peak area indicates degradation. Purity can be calculated as (Area of main peak / Total area of all peaks) x 100%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep_stock->aliquot storage_conditions Store at Different Conditions (2-8°C, -20°C, RT, Light Exposure) aliquot->storage_conditions hplc_t0 T=0 HPLC Analysis aliquot->hplc_t0 hplc_tp Time Point HPLC Analysis (e.g., 1, 2, 4 weeks) storage_conditions->hplc_tp data_analysis Compare Peak Areas & Purity hplc_t0->data_analysis hplc_tp->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway parent This compound degradation_product Potential Degradation Product: 6-(Methyl(phenyl)amino)nicotinic acid parent->degradation_product Oxidation oxidant Oxidizing Agent (e.g., Air, Peroxides) oxidant->parent light Light light->parent heat Heat heat->parent

Caption: A potential degradation pathway for this compound.

References

Technical Support Center: Characterization of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of substituted pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Chromatography (HPLC)

Question: How can I improve the separation of polar or isomeric substituted pyridines?

Answer: The separation of polar and isomeric pyridines can be challenging due to their hydrophilicity.[1] Standard reversed-phase C18 columns may provide insufficient retention. Consider the following strategies:

  • Mixed-Mode Chromatography: Employing mixed-mode columns (e.g., combining reversed-phase and ion-exchange characteristics) can significantly enhance retention and selectivity for hydrophilic basic compounds like pyridines.[2][3]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This is an alternative mode for separating polar compounds.[3]

  • Hydrogen-Bonding Mode: Specialized columns, such as SHARC 1, separate isomers based on hydrogen bonding interactions between the analyte and the stationary phase, offering unique selectivity.[3]

  • Mobile Phase Optimization:

    • pH Adjustment: Since most pyridines have a pKa around 5.2-6, adjusting the mobile phase pH can alter their ionization state and improve retention on ion-exchange or mixed-mode columns.[1][2]

    • Acidic Additives: The strength and type of acidic additive (e.g., formic acid vs. sulfuric acid) can dramatically alter the retention times of basic compounds.[2]

    • Solvent Composition: In hydrogen-bonding or HILIC modes, the ratio of organic solvents (like acetonitrile and methanol) and additives is critical for achieving selectivity. The elution order of isomers can even change with slight variations.[3]

Question: Why am I seeing poor peak shape (e.g., tailing) for my pyridine compound?

Answer: Poor peak shape is a common issue, often caused by strong interactions with residual silanols on the silica support of the column or secondary interactions.

  • Use of Additives: Adding a small amount of a stronger base, like triethylamine (TEA), to the mobile phase can block active sites on the stationary phase and improve peak symmetry.[4]

  • Column Choice: Modern core-shell or hybrid columns are often better shielded and show reduced silanol activity, leading to better peak shapes for basic compounds.[2]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of your analyte.

Question: How can I make my HPLC method compatible with Mass Spectrometry (MS)?

Answer: MS compatibility requires the use of volatile mobile phase additives.

  • Avoid Non-Volatile Buffers: Do not use phosphate, sulfate, or other non-volatile salts.

  • Use Volatile Additives: Opt for formic acid, acetic acid, ammonium formate, or ammonium acetate to control pH and aid ionization.[1][2]

  • Eliminate Ion-Pairing Reagents: Traditional ion-pairing reagents are not MS-friendly. Methods using mixed-mode or HILIC chromatography are preferable as they do not require these reagents.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The proton signals for my substituted pyridine are broad. What is the cause and how can I fix it?

Answer: Broadening of proton signals in pyridine derivatives is often due to coupling with the quadrupolar ¹⁴N nucleus. To address this:

  • ¹⁴N Decoupling: The most direct solution is to perform a proton NMR experiment while irradiating the ¹⁴N nucleus. This collapses the proton multiplets into sharper, more easily interpretable patterns.[5][6]

  • Temperature Variation: Changing the sample temperature can alter the rate of quadrupolar relaxation, sometimes resulting in sharper signals.

  • Acidification: Adding a trace amount of acid can protonate the pyridine nitrogen. This can sometimes sharpen the signals of the adjacent α-protons, although it will also induce significant chemical shift changes.

Question: The NMR spectrum is too complex and signals are overlapping. How can I simplify it?

Answer: Complex, overlapping spectra are common, especially with polysubstituted pyridines.

  • Higher Field Strength: If available, use a higher-field NMR spectrometer. The increased spectral dispersion will often resolve overlapping multiplets.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is excellent for confirming assignments.

  • Deuterium Labeling: Synthesizing derivatives with deuterium at specific positions can simplify the spectrum by removing signals and couplings associated with those protons.[7]

Question: I am not observing an expected meta-coupling (⁴J) in my pyridine spectrum. Is this normal?

Answer: Yes, this can be normal. While ortho (³J) and para (⁵J) couplings are consistently observed, the magnitude of meta-couplings (⁴J) can be highly variable and sometimes close to 0 Hz, making them unresolvable. For example, the ⁴J coupling between H-2 and H-6 can be much smaller than the ⁴J coupling between H-2 and H-4, potentially due to the influence of the nitrogen heteroatom on the electronic structure.[8]

Mass Spectrometry (MS)

Question: How can I differentiate between isomers of a substituted pyridine using mass spectrometry?

Answer: Differentiating isomers by MS can be difficult as they have the same molecular weight and may produce many of the same fragments. The key is to look for differences in the relative abundances of fragment ions.

  • Fragmentation Pattern Analysis: The position of the substituent influences the fragmentation pathways. For example, 2-substituted pyridines often show fragmentation patterns involving the participation of the ring nitrogen, which may be less prevalent in 3- or 4-substituted isomers.[9]

  • Tandem MS (MS/MS): Isolate the molecular ion (or a primary fragment) and induce further fragmentation. The resulting product ion spectra are often more distinct for different isomers than the initial mass spectrum.

  • Coupling with Chromatography (GC-MS, LC-MS): The most reliable method is to first separate the isomers chromatographically and then obtain a mass spectrum for each resolved peak.[10]

Question: What are the characteristic fragmentation patterns for pyridine derivatives?

Answer: While highly dependent on the nature and position of the substituent, some general patterns are observed:

  • Loss of Substituents: Cleavage of bonds next to the aromatic ring is common. For example, an ethylpyridine might lose a methyl radical (M-15).

  • Ring Cleavage: The stable aromatic ring is often preserved, but fragmentation can occur, especially after the loss of a substituent.

  • McLafferty Rearrangement: For substituents with a gamma-hydrogen, a McLafferty rearrangement can be a characteristic fragmentation pathway.[11]

  • Pyridine Ring Fragments: Look for characteristic low-mass ions corresponding to the pyridine ring itself or fragments thereof.

Infrared (FTIR) Spectroscopy

Question: My compound is a hydroxypyridine. Why does my FTIR spectrum show a strong C=O stretch instead of an O-H stretch?

Answer: This is due to lactam-lactim tautomerism. 2-Hydroxypyridine and 4-hydroxypyridine exist predominantly in their keto forms (2-pyridone and 4-pyridone, respectively) in the solid state. This has been confirmed by both IR spectroscopy and X-ray crystallography.[12] You will therefore observe a strong carbonyl (C=O) absorption (typically around 1650-1680 cm⁻¹) and an N-H stretch, rather than a broad O-H stretch.[12]

Question: What are the key vibrational bands to confirm the presence of a substituted pyridine ring?

Answer: Look for the following characteristic bands:

  • Aromatic C-H Stretch: Typically found above 3000 cm⁻¹ (e.g., 3000-3150 cm⁻¹).[13]

  • C=C and C=N Ring Vibrations: A series of sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring. Quaternization of the nitrogen weakens the aromaticity and can cause shifts in these bands.[13]

  • C-H Bending (Out-of-Plane): Strong bands in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern on the ring.

Quantitative Data Summary

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for Pyridine. (Data derived from analysis performed with ¹⁴N decoupling)[6]

ParameterValue (10% solution in CCl₄)
Chemical Shifts (ppm)
δ₂ (H-α)8.496
δ₃ (H-β)7.051
δ₄ (H-γ)7.451
Coupling Constants (Hz)
J₂,₃+4.87
J₂,₄+1.84
J₂,₅+0.95
J₂,₆-0.13
J₃,₄+7.67
J₃,₅+1.35

Table 2: HPLC Mobile Phase Composition and its Effect on Retention of Basic Compounds. [2]

AnalyteMobile Phase AcidRetention Time (min)
Pyridine0.1% Sulfuric Acid~1.5
Pyridine0.1% Formic Acid~4.0
2-Aminopyridine0.1% Sulfuric Acid~1.8
2-Aminopyridine0.1% Formic Acid~5.5

Note: A several-fold increase in retention is observed when switching from a strong acid (sulfuric) to a weaker acid (formic) in mixed-mode chromatography.

Key Experimental Protocols

Protocol 1: HPLC Separation of Aminopyridine Isomers

This protocol outlines a method for separating pyridine and its aminopyridine isomers using a mixed-mode column, which is compatible with LC/MS.[1]

  • Instrumentation:

    • HPLC system with UV detector.

    • Amaze HD Column (or equivalent mixed-mode column).

  • Reagents:

    • Acetonitrile (MeCN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Formic Acid (HCOOH).

    • Ammonium Formate (AmFm).

    • Sample: 0.3 mg/mL of pyridine and aminopyridine isomers dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 275 nm.

    • Injection Volume: 1 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Run the analysis under isocratic conditions for approximately 6 minutes.[1]

    • Identify peaks based on the retention times of individual standards.

Protocol 2: FTIR Analysis of Surface Acidity using Pyridine as a Probe Molecule

This protocol describes the use of FTIR to characterize the Brønsted and Lewis acid sites on a catalyst surface.[14][15]

  • Instrumentation:

    • FTIR spectrometer with a transmission cell capable of vacuum and variable temperature control.

  • Sample Preparation:

    • Press the solid catalyst material into a self-supporting pellet.

    • Mount the pellet in the sample holder of the vacuum cell.

  • Procedure:

    • Activation: Heat the pellet under vacuum to a high temperature (e.g., 400-500 °C) to remove adsorbed water and other impurities. Cool to the desired adsorption temperature (e.g., 150 °C).

    • Background Spectrum: Record a background spectrum of the activated pellet.

    • Pyridine Adsorption: Introduce pyridine vapor into the cell and allow it to equilibrate with the sample.

    • Physisorbed Removal: Evacuate the cell to remove weakly bound (physisorbed) pyridine.

    • Spectrum Acquisition: Record the FTIR spectrum of the sample with chemisorbed pyridine.

  • Data Interpretation:

    • Bands around 1540 cm⁻¹ are characteristic of pyridinium ions formed on Brønsted acid sites .

    • Bands around 1450 cm⁻¹ are characteristic of pyridine coordinately bonded to Lewis acid sites .

    • By using sterically hindered pyridines like 2,6-dimethylpyridine (DMP), it's possible to probe sites with different steric accessibility.[14]

Visualizations

Troubleshooting_HPLC start Start: HPLC Analysis of Substituted Pyridine issue Problem Observed? start->issue poor_retention Poor or No Retention issue->poor_retention Yes peak_tailing Poor Peak Shape (Tailing) issue->peak_tailing isomer_coelution Isomers Co-elute issue->isomer_coelution end_ok Analysis Successful issue->end_ok No sol_retention1 Switch to Mixed-Mode or HILIC Column poor_retention->sol_retention1 sol_retention2 Optimize Mobile Phase: Adjust pH / Acidic Additive poor_retention->sol_retention2 sol_tailing1 Add Mobile Phase Modifier (e.g., TEA) peak_tailing->sol_tailing1 sol_tailing2 Use End-capped or Core-Shell Column peak_tailing->sol_tailing2 sol_coelution1 Change Selectivity: Try H-bonding Column isomer_coelution->sol_coelution1 sol_coelution2 Fine-tune Solvent Ratio (e.g., ACN/MeOH) isomer_coelution->sol_coelution2 sol_retention1->end_ok Resolved end_fail Consult Specialist sol_retention1->end_fail Still poor sol_retention2->end_ok Resolved sol_tailing1->end_ok Resolved sol_tailing2->end_ok Resolved sol_coelution1->end_ok Resolved sol_coelution2->end_ok Resolved sol_coelution2->end_fail Still co-elutes

Caption: Troubleshooting workflow for HPLC separation of substituted pyridines.

Characterization_Workflow start Synthesized Substituted Pyridine step1 Purity & MW Check (LC-MS / GC-MS) start->step1 q1 Correct MW? step1->q1 step2 Structural Elucidation (NMR: ¹H, ¹³C, COSY) q1->step2 Yes re_synthesize Re-evaluate Synthesis or Purify Sample q1->re_synthesize No q2 Structure Confirmed? step2->q2 step3 Advanced NMR (HSQC, HMBC, NOESY) q2->step3 No / Ambiguous step4 Functional Groups (FTIR) q2->step4 Yes step3->q2 step5 Solid-State Structure (X-ray Crystallography) step4->step5 q5 Good Crystals? step5->q5 final_structure Structure Characterized q5->final_structure Yes q5->final_structure No (Powder Only)

Caption: A logical workflow for the characterization of a new substituted pyridine.

Tautomerism_Effect compound 2-Hydroxypyridine tautomers Lactim Form (2-Hydroxypyridine) Lactam Form (2-Pyridone) compound->tautomers Exists in Tautomeric Equilibrium analysis Observed Spectroscopic Signals tautomers:f1->analysis Dominant Form ir_signals FTIR Signals Strong C=O stretch (~1660 cm⁻¹) N-H stretch No broad O-H stretch analysis->ir_signals nmr_signals ¹H NMR Signals N-H proton signal Aromatic protons shifted relative to true hydroxypyridine analysis->nmr_signals conclusion Conclusion: Predominant form in solid state and solution is 2-Pyridone ir_signals->conclusion nmr_signals->conclusion

Caption: Relationship between tautomerism and observed analytical signals.

References

Validation & Comparative

Spectroscopic Data Validation of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 6-(Methyl(phenyl)amino)nicotinaldehyde. Due to the limited availability of published experimental spectra for the target compound, this guide presents a combination of predicted data for this compound and experimental data for structurally similar compounds. This approach allows for a foundational validation of the expected spectroscopic characteristics.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for this compound and its analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundProton AssignmentPredicted Chemical Shift (δ ppm) for this compoundExperimental Chemical Shift (δ ppm) for 6-(Methylamino)nicotinaldehydeExperimental Chemical Shift (δ ppm) for 6-Methylnicotinaldehyde
This compoundAldehyde-H~9.8 - 10.2-10.1
Pyridine-H (ortho to CHO)~8.5 - 8.8-8.8
Pyridine-H (meta to CHO)~7.8 - 8.2-8.0
Pyridine-H (ortho to N)~6.5 - 6.9--
Phenyl-H~7.2 - 7.6--
N-CH₃~3.3 - 3.6--
6-(Methylamino)nicotinaldehydeAldehyde-H-Not Available-
Pyridine-H-Not Available-
N-CH₃-Not Available-
6-MethylnicotinaldehydeAldehyde-H--10.1
Pyridine-H--8.8, 8.0, 7.4
C-CH₃--2.6

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundCarbon AssignmentPredicted Chemical Shift (δ ppm)
This compoundC=O (Aldehyde)~190 - 195
Pyridine-C (ipso to CHO)~130 - 135
Pyridine-C (ortho to CHO)~150 - 155
Pyridine-C (meta to CHO)~120 - 125
Pyridine-C (ipso to N)~160 - 165
Phenyl-C (ipso to N)~145 - 150
Phenyl-C~120 - 130
N-CH₃~40 - 45

Table 3: IR Spectroscopic Data (Predicted vs. Experimental)

CompoundFunctional Group VibrationPredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for General Aromatic Aldehydes[1][2]
This compoundC=O Stretch (Aldehyde)~1690 - 17101685 - 1715
C-H Stretch (Aldehyde)~2720 and ~28202700 - 2760 and 2800 - 2860
C=C Stretch (Aromatic)~1580 - 16201500 - 1600
C-N Stretch~1300 - 1350-

Table 4: Mass Spectrometry Data (Predicted)

CompoundIonization ModePredicted m/z [M+H]⁺
This compoundESI213.0971

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 scans.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples (KBr Pellet): 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted and mixed with a matrix solution if using MALDI, or infused directly for ESI.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source is used.

  • ESI-MS Parameters:

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: 1-2 L/min.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 200-350 °C.

  • Data Processing: The mass-to-charge ratios (m/z) of the ions are recorded. The data is processed to identify the molecular ion peak and major fragment ions.

Mandatory Visualization

Spectroscopic_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation cluster_comparison Comparative Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Predicted_Data Predicted Spectroscopic Data Structure_Confirmation->Predicted_Data Analog_Data Experimental Data of Analogs Structure_Confirmation->Analog_Data Signaling_Pathway_Placeholder A Compound B Target Protein A->B Binding C Downstream Effector 1 B->C Activation D Downstream Effector 2 B->D Inhibition E Cellular Response C->E D->E

References

A Comparative Guide to the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methods for obtaining 6-(Methyl(phenyl)amino)nicotinaldehyde, a crucial intermediate in pharmaceutical research. The comparison focuses on the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr), offering insights into their respective advantages and limitations based on available experimental data for analogous reactions.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method is widely recognized for its broad substrate scope and functional group tolerance. In the context of synthesizing this compound, the reaction would involve the coupling of a 6-halonicotinaldehyde (e.g., 6-chloronicotinaldehyde) with N-methylaniline.

Reaction Scheme:

Key Features:

  • Catalyst System: Typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. The choice of ligand is critical and often requires optimization. Bulky, electron-rich phosphine ligands, such as XantPhos, have proven effective in similar aryl aminations.[2]

  • Base: A strong, non-nucleophilic base is essential for the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃).[2]

  • Reaction Conditions: The reaction is typically carried out in an inert solvent, such as toluene or dioxane, at elevated temperatures (e.g., 100-110 °C).[2]

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a classical method for introducing nucleophiles onto electron-deficient aromatic rings. The pyridine ring, particularly when substituted with an electron-withdrawing group like an aldehyde, is activated towards SNAr. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate.[3][4] For the synthesis of the target molecule, a 6-halonicotinaldehyde, preferably with a highly electronegative halogen like fluorine, would be reacted with N-methylaniline.

Reaction Scheme:

Key Features:

  • Substrate Requirements: The aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. The aldehyde group at the 3-position of the pyridine ring serves this purpose.

  • Leaving Group: The rate of reaction is dependent on the nature of the leaving group, with the general trend being F > Cl > Br > I.[4]

  • Reaction Conditions: SNAr reactions are often carried out at high temperatures, sometimes under microwave irradiation to accelerate the reaction rate.[5] A base may be used to neutralize the hydrogen halide formed during the reaction.

Comparative Data

ParameterBuchwald-Hartwig Amination (Analogous Reactions)Nucleophilic Aromatic Substitution (SNAr) (Analogous Reactions)
Starting Halide 6-Bromo or 6-Chloro derivatives6-Fluoro or 6-Chloro derivatives
Catalyst Pd₂(dba)₃ / XantPhosNone
Base Cs₂CO₃ or NaOt-BuOften requires a non-nucleophilic base (e.g., K₂CO₃, Et₃N) or excess amine
Solvent Toluene or DioxaneDMF, DMSO, or neat
Temperature 80 - 110 °C100 - 180 °C (conventional heating), or microwave irradiation
Reaction Time 12 - 24 hours4 - 48 hours
Reported Yields Moderate to excellent (50-95%)[2]Variable, can be high for activated substrates

Experimental Protocols (Exemplary)

The following are representative experimental protocols for the two methods, adapted from procedures for similar substrates. These should be considered as starting points for optimization for the synthesis of this compound.

Buchwald-Hartwig Amination Protocol

This protocol is adapted from the synthesis of 6-arylaminoflavones.[2]

  • To an oven-dried reaction tube, add 6-chloronicotinaldehyde (1.0 equiv), N-methylaniline (1.2 equiv), cesium carbonate (2.0 equiv), and XantPhos (0.1 equiv).

  • Purge the tube with an inert gas (e.g., argon or nitrogen).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv) and anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours with stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) Protocol

This is a general procedure based on typical SNAr conditions.

  • In a sealed reaction vessel, combine 6-fluoronicotinaldehyde (1.0 equiv) and N-methylaniline (2.0 equiv).

  • If desired, a non-nucleophilic base such as potassium carbonate (1.5 equiv) and a high-boiling polar aprotic solvent like DMSO can be added.

  • Heat the mixture at 150 °C for 12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Logical Workflow for Method Selection

The choice between Buchwald-Hartwig amination and SNAr will depend on several factors, including the availability of starting materials, functional group tolerance, and desired reaction conditions. The following diagram illustrates a logical workflow for selecting the most appropriate method.

SynthesisMethodSelection start Start: Synthesize this compound check_halide Is 6-halonicotinaldehyde available? start->check_halide buchwald Buchwald-Hartwig Amination check_halide->buchwald Yes (Cl, Br) snar Nucleophilic Aromatic Substitution (SNAr) check_halide->snar Yes (F, Cl) compare Compare Yields, Conditions, and Costs buchwald->compare snar->compare select Select Optimal Method compare->select end End Product select->end

Caption: Decision workflow for selecting a synthesis method.

References

A Comparative Guide to the Bioactivity of 6-(Methyl(phenyl)amino)nicotinaldehyde and 6-aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and potential bioactivities of two nicotinamide derivatives: 6-(Methyl(phenyl)amino)nicotinaldehyde and 6-aminonicotinaldehyde. Due to a lack of direct experimental data for this compound, this comparison is based on the established activity of 6-aminonicotinaldehyde and a theoretical discussion of the potential influence of the methyl(phenyl)amino substitution. Detailed experimental protocols are provided to facilitate the necessary research to generate comparative data.

Introduction to the Compounds

6-aminonicotinaldehyde is a pyridine derivative that has been identified as an inhibitor of ribonucleotide reductase. This enzyme is crucial for DNA synthesis and repair, making it a key target in cancer therapy.

This compound is a derivative of 6-aminonicotinaldehyde where the amino group is substituted with a methyl and a phenyl group. The biological activity of this compound has not been extensively reported in publicly available literature.

Bioactivity Profile

6-aminonicotinaldehyde: A Ribonucleotide Reductase Inhibitor

6-aminonicotinaldehyde's primary known bioactivity is the inhibition of ribonucleotide reductase (RNR). RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting this enzyme, 6-aminonicotinaldehyde can disrupt DNA replication and cell proliferation, which is a common strategy in the development of anticancer agents. The structure-activity relationship (SAR) studies of various RNR inhibitors suggest that the pyridine nitrogen and the aldehyde group are often involved in binding to the enzyme's active site, potentially through coordination with metal ions.[1][2][3]

This compound: A Theoretical Bioactivity Profile

Currently, there is a lack of published experimental data on the bioactivity of this compound. However, we can theorize on its potential activity based on its structural difference from 6-aminonicotinaldehyde.

The introduction of a methyl and a phenyl group in place of the two hydrogens of the amino group introduces significant changes:

  • Steric Hindrance: The bulky methyl(phenyl)amino group may sterically hinder the molecule from binding to the active site of ribonucleotide reductase in the same manner as 6-aminonicotinaldehyde. This could potentially reduce or abolish its RNR inhibitory activity.

  • Lipophilicity: The addition of the phenyl group significantly increases the lipophilicity of the molecule. This could alter its cell membrane permeability. While increased lipophilicity can sometimes enhance cell uptake, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to other cellular components, potentially reducing bioavailability for its intended target.[4][5][6][7][8]

  • Electronic Effects: The phenyl group can withdraw electron density from the amino nitrogen, which might affect the molecule's interaction with the target enzyme.

Without experimental data, it is difficult to predict the exact impact of these changes. The compound may exhibit a different bioactivity profile, potentially targeting other enzymes or cellular pathways.

Quantitative Data Comparison

To provide a clear framework for future research, the following table summarizes the currently available and the required experimental data for a comprehensive comparison.

Parameter6-aminonicotinaldehydeThis compound
Target Ribonucleotide ReductaseTo be determined
IC50 (RNR) Data not publicly availableTo be determined
Cellular Potency (e.g., GI50) Data not publicly availableTo be determined
Mechanism of Action Inhibition of dNTP synthesisTo be determined

Experimental Protocols

To experimentally determine and compare the bioactivities of these two compounds, the following detailed protocols are recommended.

Ribonucleotide Reductase (RNR) Inhibition Assay

This assay is crucial to determine if this compound retains the RNR inhibitory activity of its parent compound and to quantify the inhibitory potency of both molecules.

Principle: The activity of RNR is measured by monitoring the conversion of a radiolabeled ribonucleotide (e.g., [¹⁴C]-CDP) to its corresponding deoxyribonucleotide. The amount of product formed is quantified by separating the substrate and product using thin-layer chromatography (TLC) and measuring the radioactivity.

Materials:

  • Purified RNR enzyme (subunits R1 and R2)

  • [¹⁴C]-Cytidine 5'-diphosphate ([¹⁴C]-CDP)

  • ATP, dithiothreitol (DTT), magnesium acetate

  • Test compounds (6-aminonicotinaldehyde and this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., HEPES buffer, pH 7.6)

  • TLC plates (e.g., PEI-cellulose)

  • Developing solvent (e.g., 1 M LiCl)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, DTT, magnesium acetate, and the RNR R1 subunit.

  • Add varying concentrations of the test compounds to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding the RNR R2 subunit and [¹⁴C]-CDP.

  • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Spot the reaction mixture onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate the [¹⁴C]-CDP and the product, [¹⁴C]-dCDP.

  • Visualize the spots (e.g., using a phosphorimager) and cut them out.

  • Quantify the radioactivity of each spot using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay provides a measure of the general cytotoxicity of the compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9][10][11][12]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways and Experimental Workflows

To visualize the key concepts discussed, the following diagrams are provided.

RNR_Pathway cluster_nucleotide Nucleotide Metabolism cluster_dna DNA Synthesis Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) DNA DNA Deoxyribonucleotides->DNA RNR->Deoxyribonucleotides Inhibitor 6-aminonicotinaldehyde Inhibitor->RNR Inhibition

Caption: Ribonucleotide Reductase (RNR) pathway and point of inhibition.

MTT_Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate (e.g., 48h) B->C D Add MTT reagent C->D E Incubate (3-4h) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow of the MTT cell viability assay.

Conclusion

While 6-aminonicotinaldehyde is a known inhibitor of ribonucleotide reductase, the bioactivity of this compound remains to be elucidated. The structural modifications in the latter suggest a potential alteration in its biological target and activity profile. The provided experimental protocols for RNR inhibition and cytotoxicity assays offer a clear path forward for a comprehensive and direct comparison of these two compounds. The resulting data will be invaluable for understanding their structure-activity relationships and for guiding future drug development efforts in this chemical space.

References

comparative study of substituted aminonicotinaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Substituted Aminonicotinaldehydes and Their Derivatives: Synthesis, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Substituted aminonicotinaldehydes and their derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their unique structural features make them attractive scaffolds for the development of novel therapeutic agents. This guide provides a comparative overview of the synthesis, spectral characteristics, and biological performance of various substituted aminonicotinaldehydes and related compounds, supported by experimental data from recent scientific literature.

Comparative Biological Activity

The biological potential of substituted aminonicotinaldehydes and their derivatives, particularly Schiff bases and metal complexes, has been extensively explored. The following tables summarize the antimicrobial and anticancer activities of selected compounds.

Table 1: Comparative Antimicrobial Activity of Aminonicotinaldehyde Derivatives and Related Schiff Bases

Compound/DerivativeTest Organism(s)MethodZone of Inhibition (mm) / MIC (µg/mL)Reference
2-Aminonicotinamide Derivatives (e.g., 11g, 11h)Candida albicans, C. parapsilosis, C. glabrata, Cryptococcus neoformansBroth MicrodilutionMIC80: 0.0313 - 2.0 µg/mL[1]
2-Aminonicotinaldehyde (ANA) Metal Complexes (S3)Pathogenic bacteria and fungiDisc DiffusionPotent antimicrobial activity (specific data not provided)[2]
Amino Acid Schiff Base (L4)S. aureus, A. hydrophilaAgar Well DiffusionActive (specific data not provided)
Schiff Bases from 2-aminopyridine and 4-ethoxybenzaldehydeS. aureus, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa, S. cerevisiae, C. albicansAgar DiffusionInactive[3]
Chromium Complex of 4-ethoxyaniline-2-pyridinecarboxaldehyde Schiff baseSaccharomyces cerevisiaeAgar DiffusionZone of Inhibition: 15 mm[3]
N-(5-Chloro-2-hydroxyphenyl)-3-hydroxy-salicylaldimineS. aureus, S. epidermidis, E. coli, K. pneumoniae, P. aeruginosa, P. mirabilis, C. albicansNot specifiedBroad and high antimicrobial activity[4]
Nicotinaldehyde DerivativesPseudomonas aeruginosa, Bacillus chungangensis, Bacillus paramycoides, Paenibacillus dendritiformisNot specifiedMIC: 1.56 - 49.2 µg/mL[5]
Aromatic Nitro and Halogenated Tetradentate Schiff BasesB. licheniformis, B. species, E. coli, S. aureusNot specifiedGood antibacterial activity[6]
α-aminophosphonate derivatives (9e, 9g, 9h, 9i, 9f, 10k, 10l)Gram-positive and Gram-negative bacteriaBroth MicrodilutionMIC: 0.25 - 128 µg/mL[7]
α-aminophosphonate derivatives (9b, 9c, 9f, 9g, 9h, 10k, 10l)Fungal strainsBroth MicrodilutionMIC: 0.25 - 32 µg/mL[7]

Table 2: Comparative Anticancer Activity of Aminonicotinaldehyde Derivatives and Related Compounds

Compound/DerivativeCell Line(s)MethodIC50 (µg/mL or µM)Reference
2-Aminonicotinaldehyde (ANA) Metal Complex (S1)A549, HeLa, HepG-2, MCF-7MTT AssaySignificant activity (specific data not provided)[2]
1-(2-fluorobenzyl)piperazine triazoles (7i, 7j)MCF-7MTT AssayIC50: 12.09 µg/mL and 15.12 µg/mL[2]
Pentacyclic Benzimidazole Derivative (6)Various human cancer cell linesNot specifiedIC50: 0.3 - 1.8 µM[8]
Pentacyclic Benzimidazole Derivative (25)Z-138Not specifiedIC50: 2.1 µM[8]
Coniferyl Aldehyde Derivative (4)H1299 (non-small cell lung cancer)Not specifiedIC50: 6.7 µM[9]
β-bromostyreneMC-7Not specifiedIC50: 18.46 µg/mL[10]
β-nitrostyreneA431Not specifiedIC50: 4.58 µg/mL[10]

Experimental Protocols

Synthesis of Substituted Aminonicotinaldehydes and Schiff Bases

A general method for the synthesis of Schiff bases involves the condensation reaction between an amino compound and an aldehyde or ketone. For example, the synthesis of Schiff bases from 2-aminopyridine and substituted benzaldehydes can be achieved by refluxing equimolar amounts of the reactants in ethanol for a specified duration. The resulting product can then be purified by recrystallization.[3]

  • General Procedure for Schiff Base Synthesis:

    • Dissolve the substituted aminonicotinaldehyde or other amino-heterocycle in a suitable solvent, such as ethanol.

    • Add an equimolar amount of the desired aldehyde or ketone.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture to allow the Schiff base to precipitate.

    • Collect the solid product by filtration, wash with a suitable solvent, and dry.

    • Characterize the synthesized compound using spectroscopic methods like FT-IR, ¹H NMR, and Mass Spectrometry.[6][11]

The synthesis of more complex derivatives, such as pentacyclic benzimidazoles, may involve multi-step reactions including condensation, cyclization, and substitution reactions.[8]

Antimicrobial Activity Screening

1. Agar Well/Disc Diffusion Method: This method is widely used for preliminary screening of antimicrobial activity.[3]

  • Protocol:

    • Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism.

    • For the agar well method, cut wells into the agar using a sterile cork borer. For the disc diffusion method, place sterile paper discs impregnated with the test compound onto the agar surface.

    • Add a solution of the test compound (at a known concentration) to the wells or discs.

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • Measure the diameter of the zone of inhibition around the well or disc. A larger zone indicates greater antimicrobial activity.

2. Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]

  • Protocol:

    • Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (growth).

Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[2]

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Antifungal Mechanism of Action of 2-Aminonicotinamide Derivatives

Certain 2-aminonicotinamide derivatives exert their antifungal effect by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential components of the fungal cell wall.[1] This disruption of the cell wall integrity ultimately leads to fungal cell death.

Antifungal_Mechanism cluster_synthesis Drug Action cluster_effect Cellular Effect Aminonicotinamide_Derivative 2-Aminonicotinamide Derivative GPI_Biosynthesis GPI Biosynthesis Pathway Aminonicotinamide_Derivative->GPI_Biosynthesis Inhibits GPI_Anchor GPI-Anchored Proteins GPI_Biosynthesis->GPI_Anchor Produces Cell_Wall Fungal Cell Wall GPI_Anchor->Cell_Wall Maintains Integrity Cell_Death Fungal Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Antifungal mechanism of 2-aminonicotinamide derivatives.

General Workflow for Synthesis and Biological Evaluation

The development of novel substituted aminonicotinaldehyde derivatives typically follows a structured workflow from synthesis to biological characterization.

Workflow Start Design of Target Molecules Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification Biological_Screening Biological Screening (Antimicrobial, Anticancer) Purification->Biological_Screening Antimicrobial Antimicrobial Assays (Diffusion, MIC) Biological_Screening->Antimicrobial Positive Anticancer Anticancer Assays (MTT) Biological_Screening->Anticancer Positive SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for synthesis and evaluation.

This guide highlights the significant potential of substituted aminonicotinaldehydes and their derivatives as a foundation for the development of new therapeutic agents. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further investigations into the structure-activity relationships and mechanisms of action of these compounds are warranted to unlock their full therapeutic potential.

References

Comparative Guide to the Structure-Activity Relationship of 6-(Methyl(phenyl)amino)nicotinaldehyde Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-(Methyl(phenyl)amino)nicotinaldehyde analogs, with a focus on their potential as kinase inhibitors. Due to the limited availability of direct research on this specific class of compounds, this guide draws inferences from the well-studied SAR of structurally related 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which are known inhibitors of proto-oncogene tyrosine-protein kinase Src (c-Src). The core scaffold of these analogs shares significant structural homology with this compound, making them a valuable surrogate for understanding the key structural features that govern kinase inhibitory activity.

Inferred Structure-Activity Relationship (SAR)

The kinase inhibitory potency of these analogs is primarily influenced by substitutions on the anilino and phenyl rings. The general structure consists of a central nicotinamide core, a substituted aniline moiety at the 6-position, and a phenyl group, which in related active compounds is part of a larger fused ring system. The aldehyde group at the 3-position of the nicotinamide core is a key feature for potential covalent interactions or further derivatization.

Key SAR observations from related 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones suggest the following:

  • Anilino Ring Substituents: The nature and position of substituents on the 2-anilino ring play a crucial role in modulating inhibitory activity and selectivity. Generally, the introduction of solubilizing groups can enhance activity against certain kinases.

  • 6-Phenyl Ring Substituents: Variations of substituents on the 6-phenyl ring tend to have a less pronounced effect on the overall potency but can influence selectivity against different kinases.

  • Core Modifications: Modifications to the core pyridopyrimidine structure, such as alkyl substitutions, can impact both potency and selectivity. For instance, 5-alkyl substituted analogs have shown selectivity for Wee1 kinase over c-Src, albeit with a decrease in overall potency[1].

The following diagram illustrates the key regions of the molecule where structural modifications can impact biological activity.

Caption: Key structural modification points influencing the kinase inhibitory activity of this compound analogs.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones against c-Src kinase. This data is presented to illustrate the impact of substitutions on the anilino ring.

Compound IDR (Anilino Ring Substitution)c-Src IC50 (µM)
1 H0.023
2 3-Cl0.015
3 3-Br0.012
4 3-I0.018
5 3-Me0.035
6 3-OMe0.080
7 3-NH20.120
8 4-Morpholinomethyl0.008
9 4-(4-Methylpiperazin-1-yl)methyl0.005

Data is hypothetical and for illustrative purposes based on trends observed in related literature.

Experimental Protocols

In Vitro Src Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against c-Src kinase.

Materials:

  • Recombinant human c-Src kinase

  • Src substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter papers (for radioactive assay) or luminometer (for non-radioactive assay)

  • Scintillation counter (for radioactive assay)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add the kinase reaction buffer, the Src substrate peptide, and the diluted test compound.

  • Enzyme Addition: Add the recombinant c-Src kinase to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Radioactive Assay: Stop the reaction by spotting the mixture onto phosphocellulose filter papers and immersing them in phosphoric acid to precipitate the phosphorylated substrate[2].

    • Non-Radioactive Assay: Stop the reaction by adding a kinase inhibitor or a stop solution provided with the detection kit (e.g., ADP-Glo™ reagent)[3][4].

  • Detection:

    • Radioactive Assay: Wash the filter papers to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter[2].

    • Non-Radioactive Assay: Measure the luminescence signal, which is inversely proportional to the kinase activity, using a luminometer[4].

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Buffer, Substrate, Compound) Compound_Prep->Reaction_Setup Add_Enzyme Add Src Kinase Reaction_Setup->Add_Enzyme Add_ATP Add ATP to Initiate Reaction Add_Enzyme->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Signal (Radioactivity or Luminescence) Terminate->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze End End Analyze->End

Caption: A general experimental workflow for an in vitro kinase inhibition assay.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[5] Dysregulation of Src activity is implicated in the development and progression of many human cancers. Src acts as a central node in multiple signaling pathways, transducing signals from cell surface receptors to downstream effectors.[6]

The following diagram illustrates a simplified overview of the Src signaling pathway.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 FAK->Src Transcription Gene Transcription FAK->Transcription Cell Migration Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK STAT3->Transcription Survival, Angiogenesis Akt->Transcription Proliferation, Survival MAPK->Transcription Proliferation, Differentiation

Caption: A simplified diagram of the Src kinase signaling pathway, illustrating its central role in relaying signals from various cell surface receptors to downstream effectors that regulate key cellular processes.

References

Confirming the Molecular Structure of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for the structural elucidation of 6-(Methyl(phenyl)amino)nicotinaldehyde, with a primary focus on X-ray crystallography as the definitive method.

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, its structure can be confidently confirmed through a combination of spectroscopic methods, benchmarked against crystallographic data from structurally analogous compounds. This guide outlines the expected data from these techniques and compares it with experimental data from a closely related molecule, 2-N-phenylamino-3-nitro-6-methylpyridine, to provide a robust framework for structural validation.

Data Presentation: A Comparative Overview

The following table summarizes the expected analytical data for this compound and provides comparative X-ray crystallography data from a structurally similar compound. This allows for a comprehensive evaluation of the target molecule's structural features.

Analytical Technique Parameter Expected/Predicted Value for this compound Comparative Experimental Value (from 2-N-phenylamino-3-nitro-6-methylpyridine)
Mass Spectrometry Molecular Ion (M+)m/z 212.09N/A
Key Fragmentsm/z 183 ([M-CHO]+), 105 ([C₆H₅NCH₃]+)N/A
¹H NMR Aldehyde Proton (-CHO)~9.8 ppm (s)N/A
Pyridine Ring Protons~8.5 ppm (d), ~7.8 ppm (dd), ~6.8 ppm (d)Pyridine Protons: 8.0-7.0 ppm
Phenyl Ring Protons~7.4-7.2 ppm (m)Phenyl Protons: 7.5-7.3 ppm
Methyl Protons (-NCH₃)~3.4 ppm (s)N/A (has -NH-)
¹³C NMR Aldehyde Carbonyl (C=O)~192 ppmN/A
Pyridine Ring Carbons~160, 153, 138, 118, 108 ppmPyridine Carbons: ~155-110 ppm
Phenyl Ring Carbons~148, 129, 127, 126 ppmPhenyl Carbons: ~140-120 ppm
Methyl Carbon (-NCH₃)~40 ppmN/A
FT-IR Spectroscopy Aldehyde C=O Stretch~1700 cm⁻¹N/A
Aromatic C=C Stretch~1600-1450 cm⁻¹1590, 1560, 1490 cm⁻¹
C-N Stretch~1350-1250 cm⁻¹~1340 cm⁻¹
Aldehyde C-H Stretch~2820, 2720 cm⁻¹N/A
X-ray Crystallography Dihedral Angle (Pyridine-Phenyl)Predicted to be non-planar2.90(14)°
C-N (amine) Bond LengthPredicted: ~1.40 Å1.41 Å

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Data Collection: A selected crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and diffraction patterns are recorded at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard parameters are used to acquire the spectrum. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).

  • Ionization: The sample molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the molecular ion, while EI is a high-energy technique that causes extensive fragmentation.

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the structure of this compound.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structural Analysis cluster_validation Structure Confirmation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms crystal_growth Crystal Growth synthesis->crystal_growth data_analysis Data Analysis & Comparison with Predicted/Analogous Data nmr->data_analysis ir->data_analysis ms->data_analysis xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Workflow for Structural Elucidation

G cluster_methods Analytical Methods start Initial Structure Hypothesis ms Mass Spec: Correct Molecular Weight? start->ms ms->start No nmr NMR: Correct Connectivity & Environment? ms->nmr Yes nmr->start No ir IR: Correct Functional Groups? nmr->ir Yes ir->start No xray X-ray: Definitive 3D Structure? ir->xray Yes result Structure Confirmed / Revised xray->result Match

Logical Flow for Structure Validation

A Comparative Guide to the Biological Activities of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various pyridine derivatives, supported by experimental data.

Anticancer Activity of Pyridine Derivatives

Pyridine derivatives have demonstrated significant potential in oncology by targeting various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of a series of pyridine-urea derivatives against the human breast cancer cell line MCF-7, as determined by the MTT assay.

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8a 4-Fluorophenyl urea7.035.14
8b 4-Chlorophenyl urea4.682.50
8d 4-Bromophenyl urea3.031.63
8e 4-Iodophenyl urea0.220.11
8n 3,4-Dichlorophenyl urea1.880.80
Doxorubicin Standard Chemotherapeutic Drug1.93Not Reported
Sorafenib Multi-kinase inhibitor (positive control)4.50Not Reported

Data sourced from a study by El-Naggar et al.[1]

The data clearly indicates that the nature of the substituent on the phenyl urea moiety significantly influences the anticancer activity. Notably, compound 8e , with a 4-iodophenyl urea substitution, exhibited the highest potency, being significantly more active than the standard chemotherapeutic drug Doxorubicin.[1]

Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxic activity of the pyridine derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the pyridine derivatives and incubated for 48 and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Antimicrobial Activity of Pyridine Derivatives

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown promise in this area. The following table compares the in vitro antibacterial activity of a series of pyridine chalcone derivatives against Staphylococcus aureus (ATCC 29213) and a methicillin-resistant Staphylococcus aureus (MRSA) clinical isolate.

Table 2: Comparative Antimicrobial Activity of Pyridine Chalcone Derivatives

Compound IDSubstitution PatternMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. MRSA (Clinical Isolate)
5a Unsubstituted Phenyl1632
5d 4-Chlorophenyl816
5e 4-Bromophenyl816
5k 4-(2-Bromoacetamido)phenyl44
Ciprofloxacin Standard Antibiotic0.54

Data sourced from a study by Zhang et al.[2]

The results highlight that the introduction of a 4-(2-bromoacetamido)phenyl group in compound 5k significantly enhances its antibacterial activity, making it as potent as Ciprofloxacin against the tested MRSA strain.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to an optical density corresponding to 0.5 McFarland standard. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds: The pyridine derivatives were serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Anti-inflammatory Activity of Pyridine Derivatives

Chronic inflammation is a key factor in the pathogenesis of many diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties. The table below presents a comparison of the in vivo anti-inflammatory effects of several thiazolo[4,5-b]pyridin-2-one derivatives in a carrageenan-induced rat paw edema model.

Table 3: Comparative Anti-inflammatory Activity of Thiazolo[4,5-b]pyridin-2-one Derivatives

Compound IDSubstitution PatternDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
7 3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)5047.2
8 3-(2-(5-((2-Cyanoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)5053.4
9 3-(2-(5-((Carboxymethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)5045.6
Ibuprofen Standard NSAID5040.9

Data sourced from a study by Gürsoy et al.[3]

The in vivo data demonstrates that compounds 7 , 8 , and 9 exhibit potent anti-inflammatory activity, with compound 8 being the most effective and surpassing the efficacy of the standard nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats.

  • Animal Groups: Male Wistar rats were divided into control and treatment groups.

  • Compound Administration: The pyridine derivatives (50 mg/kg) or the standard drug, Ibuprofen (50 mg/kg), were administered intraperitoneally. The control group received the vehicle.

  • Induction of Inflammation: Thirty minutes after compound administration, 0.1 mL of a 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema was calculated for each group relative to the control group.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and a structure-activity relationship.

anticancer_pathway cluster_cell Cancer Cell Pyridine_Derivative Pyridine Derivative (e.g., Compound 8e) VEGFR2 VEGFR-2 Pyridine_Derivative->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation

Caption: Simplified VEGFR-2 signaling pathway inhibited by a pyridine derivative.

experimental_workflow cluster_workflow Biological Activity Screening Workflow start Synthesis of Pyridine Derivatives in_vitro In Vitro Assays (e.g., MTT, MIC) start->in_vitro in_vivo In Vivo Models (e.g., Paw Edema) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidate lead_opt->end

Caption: General experimental workflow for screening pyridine derivatives.

structure_activity_relationship cluster_sar Structure-Activity Relationship (SAR) for Anticancer Activity cluster_substituents Substituent 'R' at para-position core Pyridine-Urea Core R F F core:f1->F Cl Cl core:f1->Cl Br Br core:f1->Br I I core:f1->I activity Anticancer Activity (MCF-7) F->activity Good Cl->activity Better Br->activity Even Better I->activity Best

Caption: SAR of pyridine-ureas showing increased activity with halogen size.

References

A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyridine and its derivatives is a cornerstone of heterocyclic chemistry and medicinal chemistry. This guide provides an objective comparison of two primary heating methods employed in pyridine synthesis: conventional heating and microwave irradiation. By examining key performance metrics and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific synthetic needs.

The synthesis of the pyridine scaffold, a ubiquitous structural motif in pharmaceuticals and functional materials, has been the subject of extensive research. Traditional methods often rely on conventional heating, such as oil baths or heating mantles, to drive the necessary chemical transformations. However, in recent decades, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in terms of reaction speed and efficiency. This guide will delve into a comparative analysis of these two heating techniques, with a focus on the widely utilized Hantzsch and Bohlmann-Rahtz pyridine syntheses.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the synthesis of pyridine derivatives using both conventional heating and microwave irradiation. The data highlights the significant impact of the heating method on reaction time and product yield.

Synthesis TypeProductConventional HeatingMicrowave Synthesis
Hantzsch Dihydropyridine Synthesis Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylateTime: 30 minYield: Not specified in direct comparison, but classical methods can take hours.[1]Time: Not specified in direct comparison, but microwave methods are significantly faster.[1]
Hantzsch Pyridine Synthesis Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateTime: 12 hours (reflux) Yield: 15-52%[2]Time: 4 minutes Yield: 15-52%[2]
Bohlmann-Rahtz Pyridine Synthesis Ethyl 2-methyl-6-phenylnicotinateTime: 5.5 - 6 hours (reflux)Yield: 85-86%[3]Time: 5 minutesYield: 86%[3][4]
One-pot Bohlmann-Rahtz Pyridine Synthesis Various tri- or tetrasubstituted pyridinesTime: Longer reaction times in sealed tubes Yield: Lower yields[5]Time: 10-20 minutesYield: Up to 98%[5]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for both conventional and microwave-assisted pyridine synthesis.

G cluster_0 Conventional Heating Workflow Reactants & Solvent Reactants & Solvent Reaction Vessel (Round-bottom flask) Reaction Vessel (Round-bottom flask) Reactants & Solvent->Reaction Vessel (Round-bottom flask) 1. Combine Heating (Oil Bath/Mantle) Heating (Oil Bath/Mantle) Reaction Vessel (Round-bottom flask)->Heating (Oil Bath/Mantle) 2. Place in Reflux/Stirring Reflux/Stirring Heating (Oil Bath/Mantle)->Reflux/Stirring 3. Heat for specified time Work-up & Purification Work-up & Purification Reflux/Stirring->Work-up & Purification 4. Cool & Process

Conventional Heating Workflow for Pyridine Synthesis.

G cluster_1 Microwave Synthesis Workflow Reactants & Solvent Reactants & Solvent Microwave Vial Microwave Vial Reactants & Solvent->Microwave Vial 1. Combine Microwave Reactor Microwave Reactor Microwave Vial->Microwave Reactor 2. Seal & Place in Irradiation Irradiation Microwave Reactor->Irradiation 3. Irradiate at set T/P Work-up & Purification Work-up & Purification Irradiation->Work-up & Purification 4. Cool & Process

Microwave Synthesis Workflow for Pyridine Synthesis.

Experimental Protocols

This section provides detailed experimental protocols for the Hantzsch synthesis of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, a common benchmark reaction for comparing heating methods.

Conventional Heating Protocol[1]
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine aqueous formaldehyde (37% in water, 1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol) in ethanol (2.0 mL).

  • Reaction: Heat the reaction mixture at reflux for 30 minutes.

  • Work-up: After cooling the mixture to room temperature, the precipitate is collected by filtration.

  • Purification: The collected solid is rinsed with chilled ethanol (0–5 °C) and recrystallized from ethanol to yield the pure product.

Microwave Synthesis Protocol[4]
  • Reagent Preparation: In a sealed microwave tube, a solution of 3-(trimethylsilyl)propynal (50 mg, 0.53 mmol), ethyl acetoacetate (0.14 g, 1.1 mmol), and ammonium acetate (0.12 g, 1.6 mmol) in a mixture of ethanol and glacial acetic acid (5:1, 2 mL) is prepared.

  • Reaction: The sealed tube is placed in a CEM Discover microwave synthesizer and irradiated at 120 °C for 7 minutes with an initial power of 90 W.

  • Work-up: The reaction mixture is cooled using a stream of compressed air and the solvent is removed in vacuo. The resulting residue is partitioned between a saturated aqueous solution of NaHCO₃ (25 mL) and CH₂Cl₂ (25 mL).

  • Purification: The aqueous layer is further extracted with CH₂Cl₂ (2 x 15 mL). The combined organic extracts are washed with brine (15 mL), dried over Na₂SO₄, and concentrated in vacuo to yield the product.

Concluding Remarks

The choice between conventional heating and microwave synthesis for pyridine derivatives ultimately depends on the specific requirements of the researcher and the targeted molecule.

Microwave synthesis consistently demonstrates significant advantages in terms of drastically reduced reaction times and often higher yields.[5] This method is particularly beneficial for high-throughput screening, rapid library synthesis, and process optimization in drug discovery and development. The ability to perform reactions in sealed vessels also allows for the safe use of volatile reagents and solvents at elevated temperatures and pressures.

Conventional heating , while slower, remains a robust and accessible method. It is well-suited for large-scale synthesis where the specialized equipment for microwave chemistry may not be readily available. For well-established procedures, conventional heating can provide reliable and reproducible results.

References

A Comparative Analysis of 6-(Methyl(phenyl)amino)nicotinaldehyde and Structurally Similar Commercial Compounds for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of lead compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of the novel compound 6-(Methyl(phenyl)amino)nicotinaldehyde against its commercially available structural analogs. This report outlines the known biological activities, potential mechanisms of action, and relevant experimental protocols to aid in the evaluation of these compounds for further investigation.

Introduction

This compound is a substituted aminonicotinaldehyde with potential applications in medicinal chemistry and drug discovery. Its structural similarity to other biologically active pyridine derivatives suggests it may possess interesting pharmacological properties. This guide compares this compound with its close commercial analogs: 6-(Methylamino)nicotinaldehyde and 6-(Dimethylamino)nicotinaldehyde. Due to the limited publicly available data on this compound, this comparison leverages data from its analogs and the parent compound, nicotinaldehyde, to infer potential activities and guide future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commercial analogs is presented in Table 1. These properties are crucial for understanding the compound's potential for solubility, permeability, and metabolic stability.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₃H₁₂N₂O212.251355226-56-0[1][2]
6-(Methylamino)nicotinaldehydeC₇H₈N₂O136.15[3][4]72087-21-9[3][5][6]
6-(Dimethylamino)nicotinaldehydeC₈H₁₀N₂O150.18[7]149805-92-5

Table 1. Physicochemical Properties of this compound and Commercial Analogs.

Synthesis of this compound

A general procedure for the synthesis of related nicotinaldehydes involves the reduction of the corresponding nicotinic acid morpholinamides. This method has been shown to produce nicotinaldehydes in high yields under standard conditions (room temperature, atmospheric pressure).

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been identified, the broader class of 6-aminonicotinaldehyde derivatives has been investigated for various biological activities, including anticancer properties.

A potential mechanism of action for these compounds could be related to the NAD+ biosynthesis pathway. Nicotinaldehyde, the parent aldehyde of this series, has been identified as a novel precursor for NAD+ biosynthesis via the Preiss-Handler pathway. In cancer cells, which have a high demand for NAD+, targeting NAD+ metabolism is a promising therapeutic strategy.[8][9][10][11][12] It is plausible that this compound and its analogs could influence cellular NAD+ levels, thereby affecting cancer cell viability and proliferation.

The NAD+ biosynthesis salvage pathway is often upregulated in cancer cells to meet their high energy and metabolic demands. As depicted in the diagram below, various precursors feed into this pathway to generate NAD+. Compounds that interfere with this process could selectively target cancer cells.

NAD_Biosynthesis_Pathway Tryptophan Tryptophan NMN Nicotinamide Mononucleotide (NMN) Tryptophan->NMN de novo Pathway NAM Nicotinamide (NAM) NAM->NMN Salvage Pathway NA Nicotinic Acid (NA) NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NA->NAAD Preiss-Handler Pathway NR Nicotinamide Riboside (NR) NR->NMN NAD NAD+ NMN->NAD NAAD->NAD PARP PARPs NAD->PARP Sirtuins Sirtuins NAD->Sirtuins cADPR cADPR Synthetases NAD->cADPR Cellular_Processes Cellular Processes (Redox Reactions, DNA Repair, etc.) NAD->Cellular_Processes PARP->NAM Sirtuins->NAM cADPR->NAM

Figure 1. Simplified diagram of the NAD+ biosynthesis and consumption pathways.

Experimental Protocols

To evaluate the biological activity of this compound and its analogs, standard in vitro assays can be employed. The following are detailed protocols for assessing cytotoxicity, a common primary screen for anticancer activity.

Cell Viability/Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Cell culture medium

    • Test compounds and vehicle control (e.g., DMSO)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Resazurin (AlamarBlue) Assay

This is a fluorometric assay that also measures cell viability based on metabolic activity.

  • Materials:

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

    • Cell culture medium

    • Test compounds and vehicle control

    • 96-well plates (opaque-walled for fluorescence)

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.

    • Expose cells to a range of concentrations of the test compounds and a vehicle control.

    • Incubate for the desired period.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • Determine cell viability relative to the vehicle control.

The workflow for a typical cytotoxicity screening experiment is illustrated below.

Cytotoxicity_Workflow Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat cells with compounds (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for desired time (e.g., 24, 48, 72h) Compound_Treatment->Incubation Assay_Reagent Add MTT or Resazurin reagent Incubation->Assay_Reagent Incubation_2 Incubate for 2-4 hours Assay_Reagent->Incubation_2 Measurement Measure absorbance or fluorescence Incubation_2->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis

Figure 2. General workflow for in vitro cytotoxicity testing.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the biological activity of this compound and its direct commercial analogs. Future research should aim to populate a comparative data table as shown below.

CompoundCell LineAssay TypeIC₅₀ (µM)
This compounde.g., MCF-7, A549MTT/ResazurinData not available
6-(Methylamino)nicotinaldehydee.g., MCF-7, A549MTT/ResazurinData not available
6-(Dimethylamino)nicotinaldehydee.g., MCF-7, A549MTT/ResazurinData not available

Table 2. Hypothetical Comparative Cytotoxicity Data.

Conclusion and Future Directions

This compound represents a novel chemical entity with potential for biological activity, particularly in the area of oncology. Based on the known activities of related 6-aminonicotinaldehyde derivatives and the role of nicotinaldehyde in NAD+ biosynthesis, it is reasonable to hypothesize that this compound and its analogs may exhibit anticancer properties.

To validate this hypothesis and enable a comprehensive comparison, the following steps are recommended:

  • Chemical Synthesis: Develop and optimize a reliable synthetic route for this compound to obtain sufficient quantities for biological testing.

  • In Vitro Screening: Perform cytotoxicity assays (e.g., MTT, Resazurin) on a panel of cancer cell lines to determine the IC₅₀ values for this compound and its commercial analogs.

  • Mechanism of Action Studies: Investigate the effect of these compounds on cellular NAD+ levels and key enzymes in the NAD+ biosynthesis pathway to elucidate their mechanism of action.

  • Structure-Activity Relationship (SAR) Analysis: The comparative data will provide initial insights into the SAR of this class of compounds, guiding the design of future analogs with improved potency and selectivity.

This guide provides a framework for the initial evaluation of this compound. The generation of robust experimental data is now crucial to unlock the full potential of this and related compounds in drug discovery and development.

References

Assessing the Reproducibility of 6-(Methyl(phenyl)amino)nicotinaldehyde Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde, a key intermediate in various pharmaceutical and materials science applications, is of significant interest to the scientific community. This guide provides a comparative analysis of the primary synthetic route, the Buchwald-Hartwig amination, and explores potential alternatives. The reproducibility of this synthesis is assessed through a detailed examination of a proposed experimental protocol, supported by data from analogous reactions reported in the literature.

Primary Synthetic Route: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination stands as the most robust and widely employed method for the formation of the crucial C-N bond in this compound.[1][2] This cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this translates to the coupling of 6-chloronicotinaldehyde with N-methylaniline.

Proposed Experimental Protocol

Reaction Scheme:

Reagents and Conditions:

ParameterProposed Value/ReagentNotes
Aryl Halide 6-ChloronicotinaldehydeCommercially available.
Amine N-MethylanilineCommercially available.
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)A bulky, electron-rich ligand known to be effective for challenging couplings.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.
Solvent Toluene or DioxaneAnhydrous conditions are crucial.
Temperature 80-110 °CReaction progress should be monitored by TLC or LC-MS.
Reaction Time 12-24 hoursDependent on substrate reactivity and catalyst efficiency.

Detailed Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-chloronicotinaldehyde (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol) and N-methylaniline (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Reproducibility and Yield

Based on analogous Buchwald-Hartwig aminations on electron-deficient heterocyclic systems, the reproducibility of this synthesis is expected to be high, provided that anhydrous conditions and high-purity reagents are used. The yield of the reaction is anticipated to be in the range of 70-90%. Purity of >95% is achievable with careful column chromatography.

Alternative Synthetic Routes

While the Buchwald-Hartwig amination is the preferred method, other strategies for C-N bond formation on a pyridine ring exist and could be considered as alternatives.

MethodDescriptionAdvantagesDisadvantages
Chan-Lam Coupling A copper-catalyzed cross-coupling of an amine with a boronic acid.[3]Milder reaction conditions, often performed in air.May require the synthesis of the corresponding pyridylboronic acid; substrate scope can be more limited than Buchwald-Hartwig.
Nucleophilic Aromatic Substitution (SNA) Direct displacement of a leaving group (e.g., a halogen) on an activated aromatic ring by an amine.Can be a simpler, metal-free alternative.Requires a highly activated pyridine ring (e.g., with strong electron-withdrawing groups) and often harsh reaction conditions (high temperatures and pressures).
Transition-Metal-Free Methods Emerging methods utilizing pnictogen-based catalysts or other novel approaches.[4]Avoids the use of expensive and potentially toxic heavy metals.Generally less developed and may have a more limited substrate scope and lower yields compared to established methods.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the proposed Buchwald-Hartwig synthesis of this compound.

Synthesis_Workflow reagents 6-Chloronicotinaldehyde N-Methylaniline reaction Buchwald-Hartwig Amination reagents->reaction catalyst Pd₂(dba)₃ / Xantphos NaOtBu catalyst->reaction workup Work-up (Filtration) reaction->workup purification Purification (Chromatography) workup->purification product 6-(Methyl(phenyl)amino)- nicotinaldehyde purification->product

Caption: Proposed workflow for the synthesis of this compound.

Logical Pathway for Method Selection

The choice of synthetic method depends on several factors, including substrate availability, desired scale, and available laboratory equipment. The following diagram outlines a logical decision-making process.

Method_Selection start Need to Synthesize 6-(Methyl(phenyl)amino)- nicotinaldehyde decision1 Are Pd catalyst and ligands available? start->decision1 buchwald Buchwald-Hartwig Amination chan_lam Chan-Lam Coupling snar SNA other Other Methods decision1->buchwald Yes decision2 Is the corresponding boronic acid available? decision1->decision2 No decision2->chan_lam Yes decision3 Is the pyridine ring highly activated? decision2->decision3 No decision3->snar Yes decision3->other No

Caption: Decision tree for selecting a synthetic method.

References

A Researcher's Guide to the Comparative DFT Analysis of Aminonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of aminonicotinaldehyde derivatives using Density Functional Theory (DFT), a powerful computational method for investigating the electronic structure of molecules.[1][2] This analysis is crucial for understanding the structure-activity relationships (SAR) of these compounds, which is vital for applications in drug discovery and materials science.[3] The insights gained from DFT studies, such as electronic properties and reactivity, can effectively guide the synthesis of novel derivatives with desired characteristics.[4]

Data Presentation: A Comparative Overview

The following table summarizes key quantum chemical parameters calculated for a hypothetical series of aminonicotinaldehyde derivatives. These parameters are crucial in predicting the chemical reactivity, stability, and potential biological activity of the molecules.[5] The values are representative and based on trends observed in DFT studies of similar aromatic and heterocyclic aldehydes.

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Aminonicotinaldehyde-6.2-1.84.43.5
5-Nitro-aminonicotinaldehyde-6.8-2.54.35.8
5-Methoxy-aminonicotinaldehyde-5.9-1.54.44.1
5-Chloro-aminonicotinaldehyde-6.4-2.14.32.9

Experimental Protocols: The DFT Methodology

The computational analysis of aminonicotinaldehyde derivatives is typically performed using Gaussian suite software.[1][3] The following protocol outlines the standard procedure for such a study.

Geometry Optimization and Frequency Calculations

The molecular structures of the aminonicotinaldehyde derivatives are optimized using DFT. A common and effective method involves the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional with a 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[6] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structures correspond to true energy minima.

Calculation of Quantum Chemical Parameters

Following geometry optimization, various electronic properties are calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[5]

  • Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Mulliken Atomic Charges: These are calculated to understand the distribution of charge among the atoms within the molecule.[2]

  • Dipole Moment: The total dipole moment is calculated to understand the overall polarity of the molecule.

Visualizing the DFT Workflow and Concepts

To better illustrate the process and the interplay of different concepts in a comparative DFT analysis, the following diagrams are provided.

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Calculations cluster_analysis Data Analysis and Comparison mol_structure Define Molecular Structures (e.g., Aminonicotinaldehyde Derivatives) comp_method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation freq_calc->electronic_prop data_extraction Extract Data (HOMO, LUMO, etc.) electronic_prop->data_extraction table_generation Generate Comparative Tables data_extraction->table_generation visualization Visualize Results (MEP Maps, Orbitals) data_extraction->visualization sar_analysis Structure-Activity Relationship (SAR) Analysis table_generation->sar_analysis visualization->sar_analysis

Caption: A typical workflow for a comparative DFT analysis.

DFT_Concepts cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_interpretation Interpretation Aminonicotinaldehyde Aminonicotinaldehyde Backbone HOMO_LUMO HOMO-LUMO Gap Aminonicotinaldehyde->HOMO_LUMO Dipole_Moment Dipole Moment Aminonicotinaldehyde->Dipole_Moment MEP Molecular Electrostatic Potential Aminonicotinaldehyde->MEP Substituents Substituents (-NO2, -OCH3, -Cl) Substituents->HOMO_LUMO Substituents->Dipole_Moment Substituents->MEP Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Stability Kinetic Stability HOMO_LUMO->Stability Interactions Intermolecular Interactions Dipole_Moment->Interactions MEP->Reactivity MEP->Interactions

Caption: Logical relationships in DFT analysis of derivatives.

References

A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] A critical component of this reaction is the palladium catalyst, the choice of which significantly impacts reaction yield, rate, and overall cost-effectiveness. This guide provides an objective comparison of different palladium-based catalysts for a model Suzuki-Miyaura reaction, supported by experimental data, to aid researchers in catalyst selection.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid. This reaction is a well-established benchmark for evaluating catalyst efficiency, particularly for the challenging activation of aryl chlorides.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710011820

TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency.[4][5] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[5][6] Data is compiled and representative from multiple sources for comparison purposes.[2][6][7][8]

Key Observations:

  • Palladacycles demonstrate exceptional performance, achieving extremely high TON and TOF values even at ultra-low catalyst loadings.[5][6] This makes them highly attractive for large-scale industrial applications where catalyst cost and contamination are major concerns.

  • Bulky, electron-rich phosphine ligands such as SPhos and XPhos, when combined with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for coupling challenging substrates like aryl chlorides.[2] These systems often allow for reactions to proceed at room temperature.

  • N-Heterocyclic Carbene (NHC) ligated palladium complexes , such as [Pd(IPr)(allyl)Cl], also show good activity at room temperature.[7]

  • Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer the advantage of easy separation and potential for recycling, which aligns with green chemistry principles.[8][9] However, their TON and TOF values in this comparison are significantly lower than their homogeneous counterparts.

Experimental Protocols

Below is a generalized experimental protocol for evaluating the efficiency of a palladium catalyst in the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst complex)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, THF, dioxane)

  • Internal standard for GC/HPLC analysis (e.g., naphthalene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Stirring and heating apparatus (e.g., magnetic stir plate with oil bath)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Reaction Vessel: The reaction vessel is dried in an oven and then cooled under a stream of inert gas.

  • Addition of Solids: The palladium catalyst, ligand (if applicable), base, and arylboronic acid are added to the reaction vessel under an inert atmosphere.

  • Addition of Solvent and Reactants: The anhydrous solvent, aryl halide, and internal standard are added to the reaction vessel via syringe.

  • Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature for the specified amount of time.

  • Quenching and Extraction: After cooling to room temperature, the reaction is quenched by the addition of water. The organic layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the product relative to the internal standard.[7]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][10][11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactants1 R-X Reactants1->OxAdd Reactants2 R'-B(OR)₂ Reactants2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Efficiency Evaluation

The following diagram illustrates a typical workflow for the systematic evaluation of catalyst performance in a chemical synthesis.

Catalyst_Evaluation_Workflow start Define Model Reaction (Substrates, Solvent, Base) catalyst_selection Select Catalysts for Screening start->catalyst_selection reaction_setup Set up Parallel Reactions (Varying Catalysts) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_setup->monitoring data_analysis Analyze Data (Yield, TON, TOF) monitoring->data_analysis optimization Optimize Conditions for Best Performing Catalyst data_analysis->optimization conclusion Draw Conclusions on Catalyst Efficiency optimization->conclusion

Caption: A generalized workflow for evaluating catalyst efficiency.

References

A Comparative Analysis of 6-(Methyl(phenyl)amino)nicotinaldehyde and its Chloro-Substituted Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 6-(Methyl(phenyl)amino)nicotinaldehyde and its chloro-substituted analog, 6-(methyl(chloro-phenyl)amino)nicotinaldehyde. The following sections will delve into their synthesis, physicochemical properties, and potential biological activities, supported by available data and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the predicted properties for its chloro-substituted analog are presented below. The chloro-substitution is anticipated to influence properties such as molecular weight, boiling point, and lipophilicity (XLogP3).

PropertyThis compound6-(Methyl(chloro-phenyl)amino)nicotinaldehyde (Predicted)
Molecular Formula C13H12N2OC13H11ClN2O
Molecular Weight 212.25 g/mol 246.70 g/mol
Boiling Point 394.1±27.0 °C at 760 mmHg[1]Expected to be higher due to increased molecular weight
Density 1.2±0.1 g/cm3 [1]Expected to be higher
XLogP3 2.5 (Predicted)Expected to be higher (more lipophilic)
CAS Number 1355226-56-0[2]Not available

Synthesis

The synthesis of this compound and its chloro-substituted analog can be achieved through a nucleophilic aromatic substitution reaction. The general approach involves the reaction of a 6-chloronicotinaldehyde derivative with the appropriate N-methylaniline.

Synthesis of this compound

This compound is synthesized by the reaction of 6-chloronicotinaldehyde with N-methylaniline.

Synthesis_1 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Reaction 6-Chloronicotinaldehyde->Reaction N-Methylaniline N-Methylaniline N-Methylaniline->Reaction Product This compound Reaction->Product Base, Solvent, Heat

Proposed Synthesis of 6-(Methyl(chloro-phenyl)amino)nicotinaldehyde

Similarly, the chloro-substituted analog can be synthesized by reacting 6-chloronicotinaldehyde with the corresponding chloro-substituted N-methylaniline (e.g., N-methyl-4-chloroaniline).

Synthesis_2 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Reaction 6-Chloronicotinaldehyde->Reaction N-Methyl-chloro-aniline N-Methyl-(chloro-phenyl)amine N-Methyl-chloro-aniline->Reaction Product 6-(Methyl(chloro-phenyl)amino)nicotinaldehyde Reaction->Product Base, Solvent, Heat

Biological Activity

Derivatives of nicotinaldehyde have been investigated for a range of biological activities, including:

  • Anticancer Activity : Certain nicotinaldehyde-based compounds have shown anti-proliferative activity against various cancer cell lines.

  • Antimicrobial Activity : Some derivatives have exhibited activity against bacteria and fungi.

  • Enzyme Inhibition : For instance, some analogs have been identified as α-glucosidase inhibitors.

The chloro-substituent in the analog can potentially enhance these activities or introduce new ones by altering the molecule's electronic properties, lipophilicity, and binding interactions with biological targets.

Experimental Protocols

The following are general experimental protocols for assays that could be used to compare the biological activities of this compound and its chloro-substituted analog.

MTT Assay for Anticancer Activity

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability and determine the IC50 value for each compound.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Bacterial Inoculum Preparation : Prepare a standardized bacterial suspension in a suitable broth.

  • Serial Dilution : Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation : Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of the two compounds.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 6-Chloronicotinaldehyde S3 Nucleophilic Aromatic Substitution S1->S3 S2 N-Methylaniline / N-Methyl-(chloro-phenyl)amine S2->S3 S4 Purification and Characterization S3->S4 E1 Anticancer Screening (MTT Assay) S4->E1 Test Compounds E2 Antimicrobial Screening (MIC Assay) S4->E2 E3 Enzyme Inhibition Assays S4->E3 E4 Data Analysis and Comparison E1->E4 E2->E4 E3->E4

References

Safety Operating Guide

Proper Disposal of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 6-(Methyl(phenyl)amino)nicotinaldehyde must be disposed of as hazardous chemical waste. Do not dispose of this substance down the drain or in regular solid waste. Its chemical properties necessitate handling by a licensed environmental management company. This guide provides detailed procedures to ensure the safe and compliant disposal of this compound.

I. Hazard Identification and Classification

Based on available safety data for structurally similar compounds, this compound should be handled as a substance with the following potential hazards:

  • Flammable Liquid and Vapor: Presents a fire hazard.

  • Harmful if Swallowed: Toxic upon ingestion.

  • Skin and Eye Irritant: Can cause significant irritation or damage upon contact.

  • Allergic Skin Reaction: May cause sensitization upon repeated contact.

  • Respiratory Irritant: Inhalation of vapors or dust may irritate the respiratory system.

  • Harmful to Aquatic Life with Long-Lasting Effects: Poses a significant environmental hazard if released into waterways.[1][2][3]

Due to these properties, this compound is classified as hazardous waste and must be managed according to federal, state, and local regulations.[4][5]

II. Quantitative Data Summary

Hazard CategoryClassificationPrecautionary Statement Codes
FlammabilityFlammable LiquidH226
Acute Toxicity (Oral)Harmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye damageH318
Skin SensitizationMay cause an allergic skin reactionH317
Specific Target Organ ToxicityMay cause respiratory irritationH335
Hazardous to the Aquatic EnvironmentHarmful to aquatic life with long lasting effectsH412

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to its final removal by a certified waste management service.

Step 1: Waste Minimization The most effective way to manage chemical waste is to minimize its generation.[6]

  • Purchase only the quantity of this compound required for your experiments.

  • Optimize experimental protocols to use the smallest feasible amount of the chemical.

Step 2: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE:

  • Nitrile or other chemically resistant gloves.

  • Safety glasses or goggles.

  • A laboratory coat.

  • Work in a well-ventilated area, preferably a chemical fume hood.

Step 3: Waste Collection and Segregation

  • Primary Container:

    • Collect waste this compound, including any solutions containing it, in a dedicated, properly sealed, and chemically compatible container. The original container is often a good choice.[7]

    • The container must be in good condition, with a secure, leak-proof cap.[8]

    • Do not fill the container to more than 90% capacity to allow for vapor expansion.[9]

  • Segregation:

    • Store the waste container separately from incompatible materials, especially strong oxidizers, acids, and bases.[7][8]

    • As a flammable liquid, it should be stored in a designated flammable waste area, preferably within a flammable storage cabinet.[7][10]

Step 4: Labeling Properly label the waste container immediately upon adding the first drop of waste. The label must include:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • The approximate concentration and volume of the waste.

  • The date when the first waste was added to the container.[4]

  • The specific hazards (e.g., "Flammable," "Toxic," "Environmental Hazard").

Step 5: Storage

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]

  • The SAA should be a secure location away from sinks or floor drains.[7]

  • Ensure the container is kept closed at all times, except when adding waste.[8][11]

Step 6: Disposal of Contaminated Materials

  • Solid Waste: Gloves, absorbent pads, and other solid materials contaminated with this compound must also be disposed of as hazardous waste. Collect these items in a separate, clearly labeled, sealed plastic bag or container.[9]

  • Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[12][13]

Step 7: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][6]

  • Do not attempt to transport hazardous waste off-site yourself.[14]

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow of the disposal process.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Experiment Generates Waste (this compound) B Wear Appropriate PPE A->B C Collect Waste in a Dedicated, Compatible Container B->C D Label Container Immediately with 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Chemicals E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Waste is Collected by Authorized Personnel G->H I Proper Off-site Disposal (e.g., Incineration) H->I cluster_decision Disposal Decision Pathway Start Is the material This compound or contaminated with it? Hazardous Treat as Hazardous Waste Start->Hazardous Drain Drain Disposal (Prohibited) Trash Trash Disposal (Prohibited) NonHazardous General Waste (Not Applicable for this chemical)

References

Personal protective equipment for handling 6-(Methyl(phenyl)amino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(Methyl(phenyl)amino)nicotinaldehyde. The following procedures are based on best practices for handling structurally similar aromatic aldehydes and anilines.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Specification & Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are essential. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[4][5]
Skin Protection Chemical-resistant GlovesNitrile gloves may be suitable for short-term use, but butyl rubber, neoprene, or Viton gloves are recommended for prolonged contact with aniline-like compounds.[4] Always inspect gloves before use and change them immediately upon contamination.[6]
Lab CoatA fully buttoned lab coat, preferably made of a flame-resistant material like Nomex®, should be worn to protect against splashes.[5]
Full-length Pants and Closed-toe ShoesThese are mandatory to ensure maximum skin coverage.[1][5]
Respiratory Protection Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7] If a fume hood is not available or engineering controls are insufficient, a respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[6]

Safe Handling and Operational Plan

Engineering Controls:

  • All manipulations of this compound should be performed within a properly functioning chemical fume hood.[1][3]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • If the compound is a solid, handle it as a powder and avoid creating dust.[6]

    • Use a spatula for transfers.

    • If the compound is a liquid, use a calibrated pipette or syringe.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • During Reaction:

    • Keep the reaction vessel closed to prevent the release of vapors.

    • Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

  • Post-Reaction:

    • Quench the reaction carefully, if necessary.

    • Clean all contaminated glassware within the fume hood.

Spill Management and Disposal Plan

Spill Management:

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material like vermiculite or sand to contain the spill.[1][4] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[4]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact the institution's Environmental Health and Safety (EHS) department.[4]

Waste Disposal:

  • All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.[6]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[2]

Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weighing & Transfer prep_area->weigh dissolve Dissolving weigh->dissolve react Reaction dissolve->react decon Decontaminate Glassware react->decon waste Segregate & Label Waste decon->waste dispose Dispose of Hazardous Waste waste->dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.